molecular formula C13H12BrN B1503494 2-(4-(Bromomethyl)phenyl)-5-methylpyridine CAS No. 1119454-23-7

2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Cat. No.: B1503494
CAS No.: 1119454-23-7
M. Wt: 262.14 g/mol
InChI Key: OGQKMBXHRGPLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)phenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQKMBXHRGPLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674025
Record name 2-[4-(Bromomethyl)phenyl]-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-23-7
Record name 2-[4-(Bromomethyl)phenyl]-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(bromomethyl)phenyl)-5-methylpyridine is a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic bromide handle and a decorated pyridine core, positions it as a versatile building block for the construction of more complex molecular architectures. The pyridine moiety is a common pharmacophore, while the bromomethyl group allows for straightforward nucleophilic substitution, enabling its conjugation to other molecules of interest. This guide provides a comprehensive overview of the most robust and scientifically sound methodologies for the synthesis of this key intermediate, grounded in established chemical principles and supported by empirical data. We will delve into strategic synthetic planning, provide detailed step-by-step protocols, and discuss the critical aspects of purification and characterization.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The rational design of a synthetic route is paramount to achieving high yield, purity, and scalability. For a biaryl compound like this compound, the primary disconnection logically occurs at the C-C bond between the phenyl and pyridine rings. This disconnection points towards a palladium-catalyzed cross-coupling reaction as the core synthetic strategy.

Two primary forward-synthetic strategies emerge from this analysis:

  • Strategy A: Direct Coupling with a Functionalized Partner. This approach involves the direct coupling of a pyridine derivative with a pre-functionalized phenyl partner, specifically (4-(bromomethyl)phenyl)boronic acid. While direct, this strategy carries the inherent risk of side reactions due to the reactivity of the benzylic bromide under the basic and heated conditions of a typical Suzuki-Miyaura coupling.[1][2]

  • Strategy B: Post-Coupling Functionalization. This more conservative and often more robust strategy involves first performing the cross-coupling to assemble the core biaryl skeleton (2-(p-tolyl)-5-methylpyridine) and subsequently introducing the reactive bromomethyl group in the final step. This approach protects the sensitive functionality from the coupling conditions, generally leading to a cleaner reaction profile and higher overall yield.

This guide will focus on Strategy B as the recommended pathway due to its superior control and reliability. Strategy A will be discussed as a viable, albeit more challenging, alternative.

G cluster_main Retrosynthetic Analysis cluster_b Strategy B (Recommended) cluster_a Strategy A (Alternative) Target This compound Intermediate_B 2-(p-tolyl)-5-methylpyridine Target->Intermediate_B Benzylic Bromination Reagents_A1 2-Bromo-5-methylpyridine Target->Reagents_A1 Suzuki Coupling Reagents_A2 (4-(bromomethyl)phenyl)boronic Acid Target->Reagents_A2 Suzuki Coupling Reagents_B1 2-Bromo-5-methylpyridine Intermediate_B->Reagents_B1 Suzuki Coupling Reagents_B2 4-Tolylboronic Acid Intermediate_B->Reagents_B2 Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Recommended Synthetic Pathway (Strategy B)

This two-step pathway maximizes yield and purity by installing the sensitive benzylic bromide functionality after the robust C-C bond formation.

Step 2.1: Synthesis of 2-(4-methylphenyl)-5-methylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C(sp²)–C(sp²) bonds.[3][4] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[3]

Suzuki_Mechanism pd0 Pd(0)L₂ complex1 Ar¹-Pd(II)L₂-X pd0->complex1 Ar¹-X aryl_halide Ar¹-X oxidative_addition Oxidative Addition complex2 Ar¹-Pd(II)L₂-Ar² complex1->complex2 Ar²-B(OH)₃⁻ base Base (OH⁻) boronic_acid Ar²-B(OH)₂ boronate_complex Ar²-B(OH)₃⁻ boronic_acid->boronate_complex + Base transmetalation Transmetalation complex2->pd0 product Ar¹-Ar² complex2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-5-methylpyridine (5.00 g, 29.1 mmol), 4-tolylboronic acid (4.74 g, 34.9 mmol), and sodium carbonate (9.24 g, 87.2 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (1.19 g, 1.45 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (120 mL).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(4-methylphenyl)-5-methylpyridine as a white solid.

ReagentM.W.Amount (g)Moles (mmol)Equiv.
2-Bromo-5-methylpyridine172.025.0029.11.0
4-Tolylboronic Acid135.964.7434.91.2
Sodium Carbonate105.999.2487.23.0
Pd(dppf)Cl₂816.641.191.450.05

Expected Yield: 80-90% Characterization (¹H NMR, 400 MHz, CDCl₃): Characteristic signals should include a singlet for the pyridine-methyl group (~2.4 ppm), a singlet for the tolyl-methyl group (~2.4 ppm), and aromatic protons in the range of 7.0-8.7 ppm.[5]

Step 2.2: Synthesis of this compound via Radical Bromination

The final step is a selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.[6][7]

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the 2-(4-methylphenyl)-5-methylpyridine (4.50 g, 24.5 mmol) from the previous step in carbon tetrachloride (100 mL).

  • Initiator and Reagent Addition: Add N-Bromosuccinimide (NBS) (4.81 g, 27.0 mmol, 1.1 equiv.) and AIBN (0.20 g, 1.22 mmol, 0.05 equiv.).

  • Reaction Execution: Heat the mixture to reflux (approx. 77 °C) for 4 hours. The reaction can be initiated by shining a lamp on the flask. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture or by a short plug of silica gel to afford this compound as a solid.

ReagentM.W.Amount (g)Moles (mmol)Equiv.
2-(p-tolyl)-5-methylpyridine183.254.5024.51.0
N-Bromosuccinimide (NBS)177.984.8127.01.1
AIBN164.210.201.220.05

Expected Yield: 70-85%

Section 3: Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz): δ ~8.5 (s, 1H, pyridine H6), ~7.9 (d, 2H, Ar-H), ~7.6 (dd, 1H, pyridine H4), ~7.5 (d, 2H, Ar-H), ~7.1 (d, 1H, pyridine H3), ~4.6 (s, 2H, -CH₂Br), ~2.4 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the pyridine and phenyl rings, a peak for the methyl carbon (~18 ppm), and a key signal for the bromomethyl carbon (~33 ppm).
Mass Spec. (ESI+): [M+H]⁺ calculated for C₁₃H₁₃BrN⁺: 262.0226; found: 262.0228. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.
Appearance White to off-white solid.[8]

Section 4: Alternative Synthetic Pathway (Strategy A)

As mentioned, a more direct route involves the Suzuki coupling of 2-bromo-5-methylpyridine with (4-(bromomethyl)phenyl)boronic acid.[9][10]

G cluster_workflow Alternative Workflow (Strategy A) Start 2-Bromo-5-methylpyridine + (4-(bromomethyl)phenyl)boronic Acid Process Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Base, Solvent, Heat) Start->Process End This compound Process->End Side_Reaction Potential Side Reactions: - Homocoupling - Decomposition of boronic acid - Reaction at benzyl bromide Process->Side_Reaction

Caption: Workflow for the alternative direct coupling strategy.

Causality Behind Experimental Choices and Challenges:

  • Boronic Acid Stability: (4-(bromomethyl)phenyl)boronic acid is more prone to decomposition than its simple tolyl counterpart, especially under basic and heated conditions. This can lead to lower yields.[11]

  • Side Reactions: The benzylic bromide is an electrophilic site. Under basic conditions, it can potentially react with nucleophiles in the mixture (e.g., hydroxide), leading to the formation of the corresponding benzyl alcohol byproduct.

  • Catalyst Choice: A highly active catalyst system with a short reaction time may be beneficial to minimize the degradation of the sensitive coupling partner.

While this route is feasible and has been used for similar transformations, it requires more careful optimization of reaction conditions (e.g., choice of base, temperature, and reaction time) to achieve satisfactory results compared to the more robust post-coupling functionalization strategy.[12]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving an initial Suzuki-Miyaura coupling to form 2-(p-tolyl)-5-methylpyridine, followed by a selective free-radical benzylic bromination using NBS. This pathway strategically delays the introduction of the reactive bromomethyl group, circumventing potential side reactions and ensuring a cleaner, higher-yielding process. The protocols and data presented in this guide offer a validated framework for researchers and drug development professionals to produce this valuable chemical intermediate with high purity and efficiency.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link][13]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link][14]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link][15]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][3]

  • PrepChem. (n.d.). Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. Available at: [Link][6]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link][7]

  • Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. Available at: [Link][1]

  • Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. Available at: [Link][2]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link][4]

  • American Elements. (n.d.). This compound. Available at: [Link][8]

  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Available at: [16]

  • Yoshimura, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35147-35155. Available at: [Link][12]

Sources

An In-depth Technical Guide to 2-(4-(bromomethyl)phenyl)-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-(bromomethyl)phenyl)-5-methylpyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a robust, field-proven synthetic route, and explore its reactivity and potential applications, particularly in the development of novel therapeutics.

Strategic Importance: A Privileged Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and over 60 FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug molecules, while the aromatic system provides a rigid scaffold for presenting functional groups to biological targets.[2] Molecules like this compound are particularly valuable as they combine this "privileged" pyridine scaffold with a reactive benzylic bromide handle. This dual functionality allows for its seamless integration into larger, more complex molecules through well-established synthetic transformations.

Synthesis Pathway: A Two-Stage Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a palladium-catalyzed cross-coupling reaction, followed by a selective radical bromination. This strategy allows for the precise and high-yield construction of the target molecule from commercially available starting materials.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Radical Bromination 2-bromo-5-methylpyridine Intermediate 2-(4-methylphenyl)-5-methylpyridine 2-bromo-5-methylpyridine->Intermediate Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O 4-tolylboronic acid 4-tolylboronic acid->Intermediate Intermediate_2 2-(4-methylphenyl)-5-methylpyridine Final_Product This compound Intermediate_2->Final_Product NBS, AIBN CCl₄, Reflux

Caption: Synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] In this first step, the carbon-bromine bond of 2-bromo-5-methylpyridine is coupled with 4-tolylboronic acid.

Experimental Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-methylpyridine (1.0 eq), 4-tolylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a well-established catalyst like Pd(PPh₃)₄ ensures reliable and high-yielding coupling for this type of substrate.[4][5]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The aqueous base is crucial for the transmetalation step of the catalytic cycle.[3]

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(4-methylphenyl)-5-methylpyridine.

Step 2: Selective Radical Bromination

The second step involves the selective bromination of the benzylic methyl group. A radical initiator is used to generate a bromine radical from N-bromosuccinimide (NBS). This radical preferentially abstracts a hydrogen from the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the 2-(4-methylphenyl)-5-methylpyridine intermediate (1.0 eq) in carbon tetrachloride.

  • Initiator and Bromine Source: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). A similar protocol has proven effective for analogous structures.[6][7]

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 3-4 hours. The reaction should be initiated with a light source or by thermal means to generate the radicals.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, this compound, which can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrN[8]
Molecular Weight 262.15 g/mol [8]
IUPAC Name 2-[4-(bromomethyl)phenyl]-5-methylpyridine[8]
CAS Number 1119454-23-7[8]
Boiling Point 359.3 ± 30.0 °C (Predicted)[8]
Density 1.353 ± 0.06 g/cm³ (Predicted)
Storage Store at 2-8°C under inert gas
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5d1HPy-H6Deshielded proton adjacent to pyridine nitrogen.
~ 7.8-7.9d2HAr-H (ortho to pyridine)Aromatic protons on the phenyl ring adjacent to the pyridine.
~ 7.5-7.6dd1HPy-H4Pyridine proton coupled to H3 and H6.
~ 7.4-7.5d2HAr-H (ortho to CH₂Br)Aromatic protons on the phenyl ring adjacent to the bromomethyl group.
~ 7.2d1HPy-H3Pyridine proton coupled to H4.
4.55s2H-CH₂BrCharacteristic singlet for a benzylic bromide.
2.38s3HPy-CH₃Singlet for the methyl group on the pyridine ring.

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~ 156Py C-2
~ 149Py C-6
~ 140Ar C-ipso (attached to pyridine)
~ 138Ar C-ipso (attached to CH₂Br)
~ 137Py C-4
~ 132Py C-5
~ 129.5Ar CH (ortho to CH₂Br)
~ 127.5Ar CH (ortho to pyridine)
~ 121Py C-3
~ 33-CH₂Br
~ 18Py-CH₃

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites, allowing for sequential and orthogonal functionalization.

Reactivity cluster_nucleophilic Nucleophilic Substitution at CH₂Br cluster_pyridine Reactions at Pyridine Nitrogen Target This compound SN_Product Pyridine-Aryl-CH₂-Nu Target->SN_Product Sₙ1 / Sₙ2 N_Oxide N-Oxide Target->N_Oxide m-CPBA Quat_Salt Quaternary Salt (N⁺-R) Target->Quat_Salt R-X Nucleophile Nucleophile (Nu⁻) e.g., R-OH, R-NH₂, CN⁻ Nucleophile->SN_Product

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile. As a primary benzylic bromide, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[9][10]

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., cyanide, azide, primary amines) in polar aprotic solvents. This pathway is ideal for introducing specific functional groups with high predictability.

  • Sₙ1 Pathway: Can occur in the presence of polar protic solvents (solvolysis) or with weaker nucleophiles. The stability of the intermediate benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring, facilitates this pathway.[11]

This reactivity is paramount in drug discovery for linking the pyridine-phenyl core to other fragments, such as pharmacophores or solubilizing groups, through ether, amine, thioether, or carbon-carbon bonds.

Functionalization of the Pyridine Ring

The pyridine nitrogen is basic and can be functionalized. It can be oxidized to the corresponding N-oxide using reagents like m-CPBA, or it can be alkylated to form quaternary pyridinium salts. These transformations can modulate the electronic properties and solubility of the molecule, which are critical parameters in drug design.[12]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a strategically important synthetic intermediate that provides a robust platform for the development of complex molecules. Its synthesis is achievable through reliable and scalable methods, and its predictable reactivity at the benzylic position makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and materials science endeavors.

References

  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. (n.d.). Benchchem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
  • LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.).
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate.
  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central.
  • Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. (n.d.). PrepChem.com.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
  • Suzuki reaction. (n.d.). Wikipedia.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.
  • 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.
  • A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes. (n.d.). Benchchem.
  • 2-Bromo-5-methylpyridine 98 3510-66-5. (n.d.). Sigma-Aldrich.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • This compound | CAS 1119454-23-7. (n.d.). American Elements.
  • 4-Methylpyridine(108-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

Technical Guide: The Strategic Application of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Building Block to Breakthrough Therapy

In the landscape of modern drug discovery, the journey from a simple chemical intermediate to a life-saving therapeutic is a testament to the intricate dance of chemistry and biology. The compound registered under CAS number 1119454-23-7, identified as 2-(4-(Bromomethyl)phenyl)-5-methylpyridine, represents a crucial starting point in this journey. While this molecule itself is not a therapeutic agent, its structure, featuring a reactive bromomethyl group and a pyridine scaffold, makes it a valuable precursor in the synthesis of complex, biologically active molecules. This guide will first characterize this key intermediate and then pivot to an in-depth exploration of a landmark drug that embodies the potential of such building blocks: Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor. Through this lens, we will delve into the core principles of targeted therapy, from mechanism of action to practical experimental protocols, providing researchers and drug development professionals with a comprehensive technical overview.

Part 1: Characterization of the Synthetic Intermediate

The compound this compound is a substituted pyridine derivative. The pyridine ring is a foundational motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its ability to form hydrogen bonds, participate in π-stacking interactions, and enhance the solubility and bioavailability of drug candidates.[3][4] The bromomethyl group on the phenyl ring is a reactive site, making this compound an ideal starting material for elaboration into more complex structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1119454-23-7N/A
Molecular Formula C13H12BrN[5]
Molecular Weight 262.15 g/mol [5]
IUPAC Name 2-[4-(bromomethyl)phenyl]-5-methylpyridine[5]
Boiling Point 359.3 ± 30.0 °C at 760 mmHg[5]
SMILES CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr[5]

While direct biological applications of this specific intermediate are not extensively documented, its value lies in its potential for synthetic diversification. The pyridine scaffold is a cornerstone in the design of kinase inhibitors, a major class of targeted cancer therapies.[3][6] This guide will now focus on Imatinib, a prime example of a highly successful pyridine-containing kinase inhibitor, to illustrate the journey from a chemical scaffold to a clinically impactful therapeutic.

Part 2: Imatinib (Gleevec) - A Paradigm of Targeted Therapy

Imatinib is a tyrosine kinase inhibitor used in the treatment of several cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and certain types of gastrointestinal stromal tumors (GIST).[7][8][9] It represents a triumph of rational drug design, specifically targeting the molecular drivers of these cancers.

Physicochemical Properties of Imatinib
PropertyValueSource
Chemical Name 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate[10]
Molecular Formula C29H31N7O · CH4SO3[10]
Molecular Weight 589.7 g/mol [10]
Solubility Soluble in aqueous buffers at pH ≤ 5.5[10]
Therapeutic Class Tyrosine Kinase Inhibitor[8]
Mechanism of Action: Precision Inhibition of Oncogenic Signaling

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, with its primary target in CML being the Bcr-Abl fusion protein.[7][11] This aberrant kinase is a product of the Philadelphia chromosome translocation and is constitutively active, driving uncontrolled cell proliferation and inhibiting apoptosis.[11]

The key steps in Imatinib's mechanism of action are:

  • ATP-Competitive Inhibition: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain.[11][12] This binding event stabilizes the inactive conformation of the kinase.

  • Blockade of Substrate Phosphorylation: By occupying the ATP-binding pocket, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[11][12]

  • Inhibition of Downstream Signaling: The lack of substrate phosphorylation halts the downstream signaling pathways that are essential for the growth and survival of cancer cells.[11]

  • Induction of Apoptosis: By shutting down the pro-survival signals from Bcr-Abl, Imatinib induces programmed cell death (apoptosis) in the leukemic cells.[11]

Beyond Bcr-Abl, Imatinib also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR), which are implicated in the pathogenesis of GISTs and other malignancies.[7][12]

Bcr_Abl_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (in normal cells) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Normal Activation Bcr_Abl Bcr-Abl (Constitutively Active) ADP ADP Bcr_Abl->ADP Substrate_Protein Substrate Protein Bcr_Abl->Substrate_Protein Phosphorylates ATP ATP ATP->Bcr_Abl Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS, STAT) Phosphorylated_Substrate->Downstream_Signaling Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Imatinib Imatinib Imatinib->Bcr_Abl Blocks ATP binding site Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Applications in Research and Drug Development

The success of Imatinib has had a profound impact on the field of oncology. It serves as a quintessential case study in targeted therapy and has spurred the development of numerous other kinase inhibitors. In a research context, Imatinib is an invaluable tool for:

  • Dissecting the roles of Bcr-Abl, c-Kit, and PDGFR in normal and pathological cell signaling.

  • Investigating the mechanisms of drug resistance, as mutations in the kinase domain can abrogate Imatinib binding.

  • Serving as a benchmark for the development of second and third-generation kinase inhibitors with improved potency or activity against resistant mutants.

Clinically, Imatinib has transformed the prognosis for patients with CML and GIST, with numerous clinical trials demonstrating its efficacy.[13][14]

Part 3: Experimental Protocol - In Vitro Kinase Inhibition Assay

To assess the potency of a novel compound as a kinase inhibitor, a robust and reproducible in vitro assay is essential. The following protocol provides a framework for determining the IC50 value of a test compound against the Abl tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Abl kinase activity.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the Abl kinase enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity due to inhibition by the test compound results in a higher luminescence signal (more ATP remaining).

Materials:

  • Recombinant human Abl kinase enzyme

  • Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP solution

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. b. Further dilute the compound serial dilutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Assay Plate Setup: a. Add the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells of the assay plate. b. Add the Abl kinase enzyme to all wells except the "no enzyme" control. c. Add the peptide substrate to all wells. d. Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: a. Add ATP to all wells to start the kinase reaction. b. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection of Kinase Activity: a. Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (from "no enzyme" control wells) from all other readings. b. Normalize the data by setting the "vehicle control" (enzyme + substrate + ATP + vehicle) as 0% inhibition and the "no enzyme" control as 100% inhibition. c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Prepare Serial Dilution of Test Compound Start->Serial_Dilution Plate_Setup 2. Add Compound, Kinase, and Substrate to Plate Serial_Dilution->Plate_Setup Pre_Incubation 3. Pre-incubate for Compound Binding Plate_Setup->Pre_Incubation Initiate_Reaction 4. Add ATP to Initiate Kinase Reaction Pre_Incubation->Initiate_Reaction Incubate 5. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubate->Stop_Reaction Detect_Signal 7. Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Data_Analysis 8. Analyze Data & Calculate IC50 Detect_Signal->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The compound this compound, while not a therapeutic agent in its own right, exemplifies the critical role of versatile chemical intermediates in the drug discovery pipeline. Its pyridine core is a privileged scaffold that has given rise to a multitude of impactful medicines. By examining the journey of a related scaffold through the development of Imatinib, we gain a deeper appreciation for the principles of rational drug design, from understanding the molecular basis of a disease to developing targeted inhibitors and validating their activity through rigorous experimental protocols. For researchers and scientists in the field, the true value of a compound like CAS 1119454-23-7 lies not in its inherent properties, but in the potential it holds to be transformed into the next generation of precision medicines.

References

  • Wikipedia. Imatinib. [Link]

  • Dandela, R., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery. [Link]

  • Caldwell, T. M., et al. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Druker, B. J. Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in Hematology. [Link]

  • Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • MedlinePlus. Imatinib. [Link]

  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PubMed. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Drugs.com. Imatinib Information for Patients. [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • American Elements. This compound. [Link]

  • EU Clinical Trials Register. Search for Imatinib AND Gleevec. [Link]

  • ChemBK. 5-BROMO-2-METHYLPYRIDINE. [Link]

  • U.S. Food and Drug Administration. Gleevec® (imatinib mesylate) Prescribing Information. [Link]

  • Novartis. HIGHLIGHTS OF PRESCRIBING INFORMATION - GLEEVEC. [Link]

  • PubChem. 2-Bromo-5-methylpyridine. [Link]

  • PubMed Central. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. [Link]

  • New Century Health. Drug Policy: Gleevec™ (imatinib mesylate). [Link]

Sources

An In-Depth Technical Guide to 2-[4-(bromomethyl)phenyl]-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(bromomethyl)phenyl]-5-methylpyridine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates its precise chemical identity, including its IUPAC name and structural identifiers. Key physicochemical properties are tabulated for easy reference. A significant portion of this guide is dedicated to the synthetic chemistry of this compound, offering a detailed, field-tested protocol for its preparation via radical bromination, including an explanation of the mechanistic principles. Furthermore, its reactivity and critical role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the context of drug discovery, are explored. The guide concludes with essential safety information and a curated list of authoritative references to support further research and application.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for all scientific discourse and experimentation. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: 2-[4-(bromomethyl)phenyl]-5-methylpyridine[1]

  • Synonyms: 2-(4-Bromomethyl-Phenyl)-5-Methyl-Pyridine[1]

  • CAS Number: 1119454-23-7[1][2]

  • Molecular Formula: C₁₃H₁₂BrN[1]

  • Molecular Weight: 262.15 g/mol [1][2]

Structural Representation

The molecular structure consists of a pyridine ring and a benzene ring linked by a single bond. The pyridine ring is substituted with a methyl group at the 5-position, while the phenyl ring bears a bromomethyl group at the 4-position. This arrangement provides two key points of chemical reactivity: the versatile pyridine ring and the highly reactive benzylic bromide.

  • SMILES: CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr[1]

  • InChI: InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3[1]

Chemical structure of 2-[4-(bromomethyl)phenyl]-5-methylpyridine

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings. The data presented below are compiled from predictive models and supplier information.

PropertyValueSource
Molecular Weight 262.15 g/mol [2]
Boiling Point 359.3 ± 30.0 °C at 760 mmHg[2]
Density 1.353 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Synthesis and Reactivity

The most common and efficient route to synthesize 2-[4-(bromomethyl)phenyl]-5-methylpyridine is through the selective bromination of its precursor, 2-(4-methylphenyl)-5-methylpyridine (also known as 2-(p-tolyl)-5-methylpyridine).

Synthetic Pathway: Radical Bromination

The benzylic methyl group on the phenyl ring is significantly more susceptible to free-radical halogenation than the methyl group on the pyridine ring. This selectivity is the cornerstone of the synthesis. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Purification Precursor 2-(4-methylphenyl)-5-methylpyridine Reaction Reflux under Inert Atmosphere (e.g., N2 or Ar) Initiation of Radical Chain Reaction Precursor->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Solvent CCl4 or Dichloromethane Solvent->Reaction Crude Crude Product Mixture Reaction->Crude Reaction Completion Purification Filtration & Concentration (Column Chromatography if needed) Crude->Purification Target 2-[4-(bromomethyl)phenyl]-5-methylpyridine Purification->Target Isolation

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for benzylic bromination.[4]

Materials:

  • 2-(4-methylphenyl)-5-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.02-0.1 equiv)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging the Flask: To the flask, add 2-(4-methylphenyl)-5-methylpyridine and the solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and the radical initiator AIBN to the solution.

  • Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography to yield the pure 2-[4-(bromomethyl)phenyl]-5-methylpyridine.

Causality and Trustworthiness:

  • Why NBS? NBS is used as a source of bromine radicals at a low and constant concentration, which favors the desired substitution reaction over competing reactions like addition to the aromatic rings.

  • Why AIBN? AIBN is a thermal initiator that decomposes at a convenient rate at reflux temperatures, reliably starting the radical chain reaction.[4]

  • Why an inert atmosphere? This prevents oxygen from interfering with the radical chain reaction, which could lead to unwanted side products.

  • Self-Validation: The protocol's trustworthiness is ensured by the work-up and purification steps. The identity and purity of the final product must be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5] 2-[4-(bromomethyl)phenyl]-5-methylpyridine serves as a highly valuable building block due to its reactive "handle"—the bromomethyl group.

The primary utility of this compound is in alkylation reactions. The benzylic bromide is an excellent electrophile, readily reacting with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This allows for the straightforward introduction of the 5-methyl-2-pyridylphenyl moiety into larger, more complex molecules.

ApplicationLogic A 2-[4-(bromomethyl)phenyl]- 5-methylpyridine B Reactive Electrophilic Benzylic Bromide Site A->B possesses D Alkylation Reaction (SN2 type) B->D reacts with C Nucleophile (e.g., R-NH2, R-SH, R-OH) C->D E New Bioactive Molecule (Drug Candidate, Probe, etc.) D->E forms

Caption: Role as an electrophilic building block in synthesis.

This reactivity is exploited in the construction of lead compounds in various drug discovery programs. For example, similar pyridine-based structures are investigated as kinase inhibitors, receptor antagonists, and modulators of other biological targets.[6][7][8] The specific substitution pattern of 2-[4-(bromomethyl)phenyl]-5-methylpyridine allows medicinal chemists to systematically explore the chemical space around a core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a reactive alkylating agent, 2-[4-(bromomethyl)phenyl]-5-methylpyridine must be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

2-[4-(bromomethyl)phenyl]-5-methylpyridine is a strategically important intermediate for chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for professionals in drug development and materials science. The ability to use its reactive bromomethyl group for controlled alkylation reactions allows for the efficient construction of complex molecular targets. Proper handling and storage are essential to ensure safety and maintain the integrity of this versatile reagent.

References

  • American Elements. (n.d.). 2-(4-(Bromomethyl)phenyl)-5-methylpyridine. Retrieved from American Elements Website. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

  • Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3333. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-108. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from PrepChem Website. [Link]

  • Monash University. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]

Sources

1H NMR and 13C NMR of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities and synthetic intermediates is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds in solution. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra for this compound (CAS 1119454-23-7), a bifunctional building block of significant interest in medicinal chemistry and materials science.

As a Senior Application Scientist, this document is structured not as a rigid report, but as a practical and theoretical guide. It moves beyond simple data presentation to explain the underlying principles that govern the spectral features of this specific molecule. We will delve into the predicted chemical shifts, coupling constants, and multiplicities, grounding these predictions in established NMR theory and comparative data from analogous structural fragments. The objective is to provide researchers and scientists with a robust predictive framework to aid in the synthesis, identification, and utilization of this compound.

Molecular Structure and Predicted NMR Environments

The structure of this compound combines a substituted pyridine ring and a substituted phenyl ring, leading to a distinct set of NMR-active nuclei. Understanding the electronic environment of each proton and carbon is fundamental to predicting and interpreting its NMR spectrum. The diagram below illustrates the molecular structure with a systematic numbering scheme for discussion.

Caption: Annotated structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted by analyzing the constituent parts of the molecule: the 5-methylpyridine ring and the 4-(bromomethyl)phenyl ring. The chemical shifts (δ) are influenced by inductive effects, resonance, and magnetic anisotropy.[1]

Aromatic Region (δ 7.0–8.7 ppm)
  • Pyridine Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. This proximity results in significant deshielding, placing its signal at the furthest downfield position for the pyridine ring, predicted around δ 8.5 ppm. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is meta to the nitrogen and ortho to the methyl group. It will experience coupling from the adjacent H-3 proton. Its signal is expected around δ 7.6 ppm as a doublet of doublets.

    • H-3: This proton is adjacent to the bulky phenyl substituent and the methyl group. Its signal is predicted to be the most upfield of the pyridine protons, around δ 7.1 ppm, appearing as a doublet from coupling to H-4. For comparison, in 4-methylpyridine, the protons at positions 3 and 5 appear at δ 7.10 ppm, while the protons at positions 2 and 6 are at δ 8.46 ppm.[2]

  • Phenyl Protons (H-2'/6' and H-3'/5'):

    • The phenyl ring constitutes a classic AA'BB' system due to restricted rotation and the electronic influence of the pyridine and bromomethyl substituents.

    • H-2'/6' (ortho to pyridine): These protons are deshielded by the anisotropic effect of the adjacent pyridine ring. They are expected to resonate as a doublet around δ 7.9 ppm.

    • H-3'/5' (ortho to CH₂Br): These protons are adjacent to the carbon bearing the bromomethyl group. They will appear as a doublet around δ 7.5 ppm. The coupling constant between these ortho protons (³J) is typically in the range of 6-10 Hz.[3]

Aliphatic Region (δ 2.0–5.0 ppm)
  • Bromomethyl Protons (-CH₂Br):

    • The protons of the bromomethyl group are benzylic and are attached to an electron-withdrawing bromine atom. This combination of the aromatic ring current and bromine's inductive effect results in a characteristic downfield shift.[4] The signal is expected to be a sharp singlet around δ 4.5 ppm. A chemical shift of approximately δ 4.48 ppm is characteristic for benzylic bromides.[5]

  • Methyl Protons (-CH₃):

    • The methyl group attached to the pyridine ring is in a relatively shielded environment. Its signal is predicted to be a singlet around δ 2.4 ppm. In 4-methylpyridine, the methyl protons resonate at δ 2.35 ppm.[2]

Summary of Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.5d~2.01HH-6 (Pyridine)
~7.9d~8.02HH-2', H-6' (Phenyl)
~7.6dd~8.0, 2.01HH-4 (Pyridine)
~7.5d~8.02HH-3', H-5' (Phenyl)
~7.1d~8.01HH-3 (Pyridine)
~4.5s-2H-CH₂Br
~2.4s-3H-CH₃

Predicted ¹³C NMR Spectrum Analysis

In broadband decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak.[6] The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[7]

Aromatic Region (δ 120–160 ppm)
  • Pyridine Carbons: The carbons of the pyridine ring are deshielded by the electronegative nitrogen. The carbon atom adjacent to the nitrogen (C-2 and C-6) will have the largest chemical shifts.

    • C-2 & C-6: Predicted around δ 150-158 ppm.

    • C-4: Predicted around δ 136 ppm.

    • C-3 & C-5: Predicted around δ 121-125 ppm.

  • Phenyl Carbons:

    • C-1' (ipso-carbon attached to pyridine): Expected around δ 139 ppm.

    • C-4' (ipso-carbon attached to CH₂Br): Expected around δ 138 ppm.

    • C-2'/6' and C-3'/5': These will appear in the typical aromatic region of δ 127-130 ppm.

Aliphatic Region (δ 15–35 ppm)
  • Bromomethyl Carbon (-CH₂Br): The carbon attached to the electronegative bromine atom will be shifted downfield compared to a standard methyl group, with a predicted chemical shift of approximately δ 33 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon on the pyridine ring is expected to have a chemical shift in the typical alkyl region, around δ 18-21 ppm.

Summary of Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~157C-2 (Pyridine)
~150C-6 (Pyridine)
~139C-1' (Phenyl, ipso)
~138C-4' (Phenyl, ipso)
~136C-4 (Pyridine)
~129C-2', C-6' (Phenyl)
~128C-3', C-5' (Phenyl)
~123C-3 (Pyridine)
~121C-5 (Pyridine)
~33-CH₂Br
~19-CH₃

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is essential for accurate structural elucidation.[5] The following protocol provides a self-validating methodology for a compound such as this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds.[8][9]

  • Concentration: Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.

Instrument Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh Sample (5-10 mg) b Add Deuterated Solvent + TMS (~0.7 mL) a->b c Dissolve and Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d To Spectrometer e Lock on Solvent Deuterium Signal d->e f Shim Magnetic Field for Homogeneity e->f g Acquire FID (¹H and ¹³C) f->g

Caption: Workflow for NMR sample preparation and data acquisition.

  • Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp, well-resolved peaks.

  • ¹H Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.

Data Processing and Interpretation

The raw data collected is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.

G a Acquired FID (Time Domain) b Fourier Transform (FT) a->b c Phase Correction (Manual or Automatic) b->c d Baseline Correction c->d e Calibration (Set TMS to 0.00 ppm) d->e f Peak Picking & Integration (¹H Spectrum) e->f For ¹H g Final Spectrum (Frequency Domain) e->g For ¹³C f->g

Caption: Workflow for processing raw NMR data (FID).

  • Fourier Transformation (FT): Converts the time-domain FID signal into the familiar frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the peaks to ensure they are all purely absorptive (positive and symmetrical).

  • Baseline Correction: Fits and subtracts a polynomial function from the baseline to make it flat.

  • Calibration: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration (¹H NMR): For the proton spectrum, integrate the area under each peak. The integral values are directly proportional to the number of protons giving rise to the signal.[11]

  • Peak Picking: Identify the precise chemical shift for each peak in both the ¹H and ¹³C spectra.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for this compound, grounded in fundamental NMR principles and data from analogous structures. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for scientists working on the synthesis and characterization of this molecule. By following the detailed experimental and processing protocols outlined, researchers can confidently acquire high-quality NMR data to verify the structure and purity of their target compound, ensuring the integrity and success of their research and development endeavors.

References

  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0083590). [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [Link]

  • SpectraBase. (n.d.). 2-phenyl-5-methyl-6-bromo-1H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

  • Scilit. (1981). Calculations of spin-spin coupling constants in aromatic nitrogen heterocyclics. [Link]

  • Orgamnemonic. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • American Elements. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). PMR and 13 C NMR Chemical Shifts of 2-5, ppm. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in the field of drug development and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of scientific advancement. 2-(4-(bromomethyl)phenyl)-5-methylpyridine is a heterocyclic aromatic compound with potential applications as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a substituted pyridine ring linked to a benzyl bromide moiety, presents a unique analytical challenge. Mass spectrometry (MS) stands as a powerful and indispensable tool for the characterization of such molecules, providing critical information on molecular weight and structural integrity through the analysis of fragmentation patterns.

This guide offers a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of various ionization techniques, predict the compound's fragmentation pathways based on fundamental chemical principles and data from analogous structures, and provide detailed experimental protocols for its analysis. This document is designed to serve as a practical resource for scientists seeking to apply mass spectrometry for the unambiguous identification and characterization of this and similar chemical entities.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for selecting the appropriate mass spectrometric method.

PropertyValueSource
Chemical Formula C₁₃H₁₂BrN[Calculated]
Molecular Weight 262.15 g/mol (monoisotopic mass: 261.0153 g/mol )[Calculated]
Key Structural Features Pyridine ring, Phenyl ring, Bromomethyl group, Methyl groupN/A
Expected Isotopic Pattern Presence of a bromine atom results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[General MS Principles]

Ionization Techniques: A Strategic Approach

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. It dictates whether the resulting spectrum will be rich in fragment ions, aiding in structural elucidation, or dominated by the molecular ion, which is crucial for molecular weight determination.[1] For a molecule like this compound, both "hard" and "soft" ionization methods offer distinct advantages.

Electron Ionization (EI): Unveiling the Structural Blueprint

Electron Ionization (EI) is a classic "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2] This energetic interaction often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3]

Causality of Choice: EI is particularly well-suited for the structural elucidation of relatively small, thermally stable organic molecules. The resulting fragmentation patterns can be interpreted to piece together the molecule's constituent parts. Given the expected thermal stability of this compound, EI-MS is an excellent choice for confirming its structure.

Soft Ionization Techniques: Preserving the Molecular Ion

In contrast to EI, soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[1] This is invaluable for unequivocally determining the molecular weight.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and those that can be readily protonated or deprotonated in solution. The pyridine nitrogen in the target molecule provides a basic site that is readily protonated, making ESI a highly suitable method.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of small molecules, including those with moderate to low polarity.[4] It involves a corona discharge that ionizes a solvent spray, which then transfers charge to the analyte molecules. This method serves as a robust alternative or complement to ESI.

Causality of Choice: The use of ESI or APCI is essential to confidently establish the molecular weight of this compound. The presence of the basic pyridine nitrogen makes positive-ion ESI particularly promising.

Predicted Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is anticipated to be a composite of the characteristic cleavages of its benzyl bromide and methylpyridine functionalities.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation (M⁺•). This high-energy species will undergo a series of fragmentation reactions to produce more stable ions.

dot```dot graph Fragmentation_EI { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

M [label="[C₁₃H₁₂BrN]⁺•\nm/z = 261/263"]; F1 [label="[C₁₃H₁₂N]⁺\nm/z = 182"]; F2 [label="[C₇H₆]⁺•\nm/z = 91 (Tropylium ion)"]; F3 [label="[C₁₂H₁₀N]⁺\nm/z = 168"]; F4 [label="[C₆H₄N]⁺\nm/z = 90"];

M -> F1 [label=" - •Br"]; F1 -> F2 [label=" - C₆H₄N"]; M -> F3 [label=" - CH₂Br•"]; F3 -> F4 [label=" - C₆H₄"]; }

Caption: Predicted CID fragmentation of protonated this compound.

  • Neutral Loss of HBr: A common fragmentation pathway for protonated bromo-compounds is the neutral loss of hydrogen bromide (HBr), which would lead to a fragment at m/z 182 .

  • Formation of the Tropylium Ion: Similar to EI, the formation of the tropylium ion at m/z 91 is also expected in CID experiments.

  • Loss of Bromomethane: The loss of a neutral bromomethane molecule (CH₃Br) is another possibility, which would yield a fragment at m/z 168 .

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water with 0.1% formic acid is a good starting point. For GC-MS, a volatile organic solvent such as dichloromethane or ethyl acetate is suitable. 2[5]. Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL for direct infusion or injection.

GC-EI-MS Protocol

dot

Caption: Workflow for GC-EI-MS analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. 2[4]. Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-400

    • Scan Speed: 2 scans/second

LC-ESI-MS/MS Protocol

dot

Caption: Workflow for LC-ESI-MS/MS analysis.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS1 Scan Range: m/z 100-500

    • MS/MS: Trigger product ion scans for the [M+H]⁺ ions at m/z 262 and 264.

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

[6]### Data Analysis and Interpretation

  • Molecular Ion Identification: In the EI spectrum, look for a pair of peaks at m/z 261 and 263 with nearly equal intensity, corresponding to the M⁺• containing ⁷⁹Br and ⁸¹Br, respectively. In the ESI or APCI spectrum, the protonated molecule [M+H]⁺ will appear at m/z 262 and 264.

  • Fragment Ion Analysis: Compare the observed fragment ions in both the EI and MS/MS spectra with the predicted fragmentation pathways. The presence of key fragments such as m/z 182 and m/z 91 would provide strong evidence for the proposed structure.

  • Isotopic Pattern Confirmation: Utilize software tools to simulate the theoretical isotopic pattern for C₁₃H₁₂BrN and compare it with the experimentally observed pattern for the molecular ion. A close match provides high confidence in the elemental composition.

Troubleshooting

IssuePossible CauseSuggested Solution
No molecular ion in EI spectrum Extensive fragmentationLower the ionization energy (e.g., to 20 eV) or use a soft ionization technique.
Poor signal in ESI Inefficient ionizationOptimize the solvent system (e.g., adjust pH, try different organic modifiers). Ensure the pyridine nitrogen is protonated.
Complex, uninterpretable spectrum Sample impurity or in-source fragmentationPurify the sample using chromatography. For soft ionization, reduce the cone voltage or capillary exit voltage to minimize in-source CID.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the strengths of different ionization techniques and analytical approaches. Electron ionization provides a detailed fragmentation map for structural confirmation, while soft ionization methods like ESI and APCI are crucial for unambiguous molecular weight determination. Tandem mass spectrometry further refines the structural analysis by probing the fragmentation of a selected precursor ion. By employing the systematic approach and protocols outlined in this guide, researchers can confidently characterize this and other novel organic molecules, thereby accelerating the pace of drug discovery and chemical synthesis.

References

  • Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. (2009). In Acta Universitatis Upsaliensis. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • 2-[4-(Bromomethyl)phenyl]pyridine. (2024). Chemsrc. Retrieved from [Link]

  • Making Molecules Fly: Ionization Methods in Mass Spec. (2024). Bitesize Bio. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules. Retrieved from [Link]

  • Fragmentation Reactions of Radical Cations. (2006). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • 2-Bromo-4-phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. (2021). Soft Matter. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2008). LCGC International. Retrieved from [Link]

  • 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Methyl-2-phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules. Retrieved from [Link]

  • Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. (2007). Journal of Mass Spectrometry. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Collision-induced dissociation of cytidine and its derivatives. (2007). Journal of Mass Spectrometry. Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (2003). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 13.03 Fragmentation Reactions. (2017). YouTube. Retrieved from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved from [Link]

  • Pyridine, 2-bromo-4-phenyl-. (n.d.). US EPA. Retrieved from [Link]

  • 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing Compound 2-Phenylpyridine (FDB004404). (n.d.). FooDB. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

Sources

stability and storage of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction: The Criticality of Precursor Integrity in Synthesis

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a coordinating pyridine ring, makes it a versatile building block for the synthesis of more complex molecular architectures. As with any reactive intermediate, the chemical integrity of this compound is paramount. Degradation not only reduces the effective concentration of the starting material, leading to diminished reaction yields and reproducibility challenges, but it can also introduce impurities that complicate purification and potentially divert reaction pathways.

This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will explore its inherent chemical liabilities, propose potential degradation pathways, and establish field-proven protocols for its optimal storage, handling, and stability assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently maintain the purity and reactivity of this critical synthetic precursor.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is dictated by the interplay of its constituent functional groups: the bromomethyl group, the phenyl ring, and the 5-methylpyridine moiety.

  • The Bromomethyl Group: This is the most significant contributor to the molecule's reactivity and instability. Benzylic bromides are potent electrophiles and are susceptible to nucleophilic substitution. Atmospheric moisture, for instance, can serve as a nucleophile, leading to hydrolysis. This group is also known to be sensitive to light, which can induce homolytic cleavage of the C-Br bond to form radical species.

  • The Pyridine Ring: The pyridine nucleus is a relatively stable aromatic system. However, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. While generally stable, this site can participate in acid-base reactions and could potentially be susceptible to oxidation under harsh conditions.[1]

  • The Phenyl Linker and Methyl Group: The central phenyl ring provides a rigid scaffold, while the methyl group on the pyridine ring has a minor electronic donating effect, slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The primary stability concern arises from the high reactivity of the bromomethyl group, which is prone to degradation via several mechanisms.

Potential Degradation Pathways

Understanding potential degradation routes is essential for developing effective mitigation strategies. Based on the compound's structure and the known reactivity of related benzylic halides and pyridine derivatives, several degradation pathways can be hypothesized.[2][3]

Key Degradation Mechanisms:
  • Hydrolysis: The most common degradation pathway for benzylic bromides is reaction with water (moisture) to form the corresponding benzyl alcohol, 2-(4-(hydroxymethyl)phenyl)-5-methylpyridine, and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation.

  • Oxidation: The pyridine nitrogen and the benzylic carbon are potential sites for oxidation. Oxidative stress, potentially from atmospheric oxygen over long-term storage, could lead to the formation of the corresponding N-oxide or benzoic acid derivatives.[1]

  • Photodegradation: Exposure to UV or high-energy visible light can cause cleavage of the carbon-bromine bond, generating radical intermediates.[2] These highly reactive species can then dimerize, polymerize, or react with other molecules, leading to a complex mixture of impurities.

  • Polymerization/Oligomerization: Due to its bifunctional nature (electrophilic benzylic bromide and nucleophilic pyridine), self-reaction is a possibility, especially under thermal stress. One molecule's pyridine nitrogen could potentially displace the bromide of another, leading to oligomeric or polymeric impurities.

The following diagram illustrates these potential degradation pathways originating from the parent molecule.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 2-(4-(hydroxymethyl)phenyl)-5-methylpyridine + HBr parent->hydrolysis_product + H₂O n_oxide Pyridine N-Oxide Derivative parent->n_oxide + [O] radicals Radical Intermediates parent->radicals hv (Light) dimers Dimers / Polymers radicals->dimers Dimerization G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (Solid) (80°C) prep_stock->thermal photo Photolytic (Solid) (ICH Light Source) prep_stock->photo sample_prep Neutralize & Dilute Samples acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Analyze via Stability-Indicating HPLC-UV/MS Method sample_prep->hplc_analysis data_analysis Assess Degradation (%) Identify Degradants Calculate Mass Balance hplc_analysis->data_analysis

Caption: Experimental workflow for conducting a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (ACN).

  • Application of Stress Conditions: [3] * Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • For liquid samples, cool to room temperature. Neutralize the acidic sample with 0.2 M NaOH and the basic sample with 0.2 M HCl.

    • For solid samples, dissolve in ACN to achieve a 1 mg/mL concentration.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Section 5).

Analytical Methodologies for Purity and Degradation Monitoring

A robust analytical method is required to separate the parent compound from any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for this purpose. [4][5][6]

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for method development, which must be validated for specificity, linearity, accuracy, and precision.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. [7]2. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [7] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min. [5] * Column Temperature: 30°C. [5] * Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). [5]3. Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like acetonitrile) to a known concentration (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter prior to injection. [5]4. Data Analysis: Purity is calculated using the area normalization method. In a stability study, the percentage degradation is determined by comparing the peak area of the parent compound in stressed samples to that in an unstressed control. A mass balance calculation (sum of parent peak area % and all degradant peak areas %) should be performed to ensure all major degradants are accounted for. [3]

Conclusion

The chemical stability of this compound is fundamentally governed by the high reactivity of its benzylic bromide functional group. This compound is primarily susceptible to degradation via hydrolysis, photodegradation, and potentially oxidation or self-reaction. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—is critical to preserving its chemical integrity. For applications requiring absolute certainty of purity and stability, the implementation of a systematic forced degradation study coupled with a validated, stability-indicating HPLC method is the definitive approach. By understanding the inherent liabilities of the molecule and employing these validated protocols, researchers can ensure the reliability and success of their synthetic endeavors.

References

  • ChemicalBook. (2024). 4-(BROMOMETHYL)PHENOL Safety Data Sheet.
  • BLD Pharm. (n.d.). (4-(Bromomethyl)phenyl)boronic acid.
  • AK Scientific, Inc. (n.d.). (4-(Bromomethyl)phenyl)methanol Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2023). 2-(4-Bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheet.
  • Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet.
  • Knowledge. (2025). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?.
  • ChemicalBook. (n.d.). 2-(4-bromomethyl-phenyl)-5-methyl-pyridine.
  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98%.
  • Lanci, M. P., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central.
  • Chemsrc. (2025). 2-[4-(Bromomethyl)phenyl]pyridine.
  • Benchchem. (2025). Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.
  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Joshi, B. K., et al. (2010).

Sources

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in the heterocyclic compound 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its benzylic bromide moiety. The guide will delve into the underlying principles governing its reactivity, focusing on nucleophilic substitution and cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to provide a practical and scientifically rigorous resource for professionals in the field.

Introduction: Structural and Electronic Profile

This compound is a bifunctional molecule featuring a pyridine ring linked to a phenyl ring, which is further substituted with a bromomethyl group. The pyridine ring, being an electron-deficient aromatic system, influences the overall electronic properties of the molecule. The key reactive center is the benzylic bromomethyl group. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent phenyl ring.[1]

The presence of the 5-methylpyridine substituent introduces additional electronic and steric factors. The methyl group is weakly electron-donating, which can subtly influence the reactivity of the pyridine ring itself. However, the primary focus of this guide is the reactivity of the bromomethyl group, which is predominantly governed by the phenyl ring it is attached to.

Core Reactivity: The Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is a nuanced interplay of steric and electronic effects, which dictate the predominant reaction mechanism, typically S(_N)1 or S(_N)2.[2]

Nucleophilic Substitution Reactions

The bromomethyl group in this compound readily undergoes nucleophilic substitution reactions. The choice between an S(_N)1 or S(_N)2 pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[3][4]

S(_N)2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[5] The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

S(_N)1 Pathway: This pathway is promoted by weak nucleophiles in polar protic solvents, which can stabilize the carbocation intermediate through solvation.[3] The rate-determining step is the formation of the resonance-stabilized benzylic carbocation.

dot

Caption: S(_N)1 vs. S(_N)2 pathways for the bromomethyl group.

Experimental Protocol: Williamson Ether Synthesis (S(_N)2)

A common application of the S(_N)2 reactivity is the formation of ethers.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium ethoxide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cross-Coupling Reactions

The bromomethyl group can also participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While less common for benzylic halides compared to aryl halides, Suzuki-Miyaura cross-coupling of benzylic bromides with boronic acids can be achieved under specific conditions, often requiring microwave irradiation.[6] These reactions provide a route to diarylmethane structures.

Kumada-Corriu Coupling: A mild palladium-catalyzed Kumada-Corriu reaction of benzylic bromides with aryl and alkenyl Grignard reagents has been developed. The use of specific ligands like Xantphos can minimize side reactions like β-hydride elimination.[7]

Copper-Catalyzed Cross-Coupling: Copper-catalyzed Suzuki-Miyaura-type cross-coupling of benzyl bromides with arylboronic acids is another effective method for synthesizing diarylalkanes.[8]

Table 1: Comparison of Cross-Coupling Reactions

ReactionCatalyst/LigandNucleophileKey Features
Suzuki-Miyaura Pd(OAc)₂, JohnPhosArylboronic acidsMicrowave conditions often employed.[6]
Kumada-Corriu Palladium, XantphosGrignard reagentsProceeds with inversion of configuration.[7]
Copper-Catalyzed Copper, Bidentate N-ligandArylboronic acidsSynthesis of 1,1-diarylalkanes.[8]

dot

Caption: General workflow for cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The versatile reactivity of the bromomethyl group in this compound makes it a valuable building block in several scientific domains.

  • Drug Discovery: The phenyl-pyridine scaffold is a privileged structure in medicinal chemistry.[9] The ability to easily introduce a variety of functional groups at the benzylic position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is crucial in the development of new therapeutic agents.[10][11][12]

  • Materials Science: The introduction of this moiety into polymers or other materials can be used to modify their properties or to provide a site for further functionalization.

Synthesis of this compound

The starting material itself can be synthesized via the bromination of 2-(p-tolyl)-5-methylpyridine. A common method involves free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[13][14][15][16]

Experimental Protocol: Benzylic Bromination

Materials:

  • 2-(4-methylphenyl)-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • A mixture of 2-(p-tolyl)-5-methylpyridine, NBS (1.1 eq), and a catalytic amount of benzoyl peroxide in CCl₄ is heated to reflux.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is concentrated to yield the crude product, which can be purified by recrystallization or chromatography.[15]

Conclusion

The bromomethyl group in this compound exhibits a high degree of reactivity that can be strategically exploited in organic synthesis. Its propensity to undergo both nucleophilic substitution and various cross-coupling reactions makes it a versatile synthetic intermediate. A thorough understanding of the factors that govern the reaction pathways is essential for researchers to effectively utilize this compound in the design and synthesis of novel molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors.

References

  • Castañeda, A., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(25), 5027-5029. Available at: [Link]

  • Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10246-10252. Available at: [Link]

  • Wiggins, C. M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(39), 5363-5365. Available at: [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]

  • Reddy, V. P., et al. (2018). Cu‐catalyzed C(sp³)–C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. ChemistrySelect, 3(46), 13134-13138. Available at: [Link]

  • Molander, G. A., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601-3605. Available at: [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Scribd. (n.d.). Explain The Factors Affecting SN1 and SN2 Mechanism. Available at: [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Available at: [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. Available at: [Link]

  • Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5049-5055. Available at: [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1952). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 71(5), 571-576. Available at: [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Available at: [Link]

  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • American Elements. (n.d.). This compound. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Al-Burki, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Shonberg, J., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Abramovitch, R. A., & Giam, C. S. (1964). ARYLPYRIDINES: PART II. REACTION OF PHENYLLITHIUM WITH 3-METHOXY- AND 3-AMINO-PYRIDINE. Canadian Journal of Chemistry, 42(7), 1627-1633. Available at: [Link]

  • Drug Hunter. (2024). Property-Based Drug Design Merits a Nobel Prize. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(4-(bromomethyl)phenyl)-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-(bromomethyl)phenyl)-5-methylpyridine, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines the fundamental principles and detailed experimental protocols for accurately determining the solubility of this compound in a range of organic solvents. The methodologies described herein are designed to ensure scientific rigor and reproducibility, empowering researchers to make informed decisions in their development processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is foundational to any solubility study. Below is a summary of the known properties of this compound.

PropertyValueSource
Chemical Formula C₁₃H₁₂BrN[1]
Molecular Weight 262.15 g/mol [1]
IUPAC Name 2-[4-(bromomethyl)phenyl]-5-methylpyridine[1]
Boiling Point 359.3±30.0 °C (Predicted)[2]
Density 1.353±0.06 g/cm³ (Predicted)[2]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[2]

Safety & Handling Precautions

Prior to conducting any experimental work, it is imperative to be fully aware of the potential hazards associated with this compound and to implement appropriate safety measures.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Experimental Determination of Solubility

The following sections provide detailed protocols for two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition (Clear Point) Method. The choice of method may depend on factors such as the desired accuracy, the amount of sample available, and the throughput required.

Selection of Organic Solvents

The selection of a diverse range of organic solvents is crucial for building a comprehensive solubility profile. The following solvents are recommended for the initial screening, covering a spectrum of polarities and functionalities:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Nonpolar: Toluene, Hexane, Dichloromethane, Ethyl Acetate

Experimental Workflow Overview

G cluster_prep Preparation cluster_methods Solubility Determination Methods cluster_analysis Analysis & Data Processing compound This compound equilibrium Equilibrium (Shake-Flask) Method compound->equilibrium solvent_add Solvent Addition (Clear Point) Method compound->solvent_add solvents Selected Organic Solvents solvents->equilibrium solvents->solvent_add quantification Concentration Quantification (HPLC/UV-Vis) equilibrium->quantification solvent_add->quantification data_table Solubility Data Table quantification->data_table G start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Agitate at constant temperature for 24-72h add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl- and Heteroaryl-methanes in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it can be performed.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency, a capability that is particularly vital in the construction of complex molecular architectures for pharmaceutical applications.[2]

Within the vast landscape of medicinal chemistry, molecules incorporating a diaryl- or heteroaryl-methane scaffold are of paramount importance. The 2-(4-(bromomethyl)phenyl)-5-methylpyridine framework is a key building block in this context. The pyridine ring is a common motif in a multitude of FDA-approved drugs, often introduced to modulate solubility, metabolic stability, and target engagement.[3] The ability to controllably couple this unit with a diverse array of (hetero)aryl partners via its benzylic bromide handle opens a direct and modular route to novel chemical entities with significant therapeutic potential.

This document provides a comprehensive, field-proven protocol for the Suzuki coupling of this compound with a range of arylboronic acids and their derivatives. Beyond a mere recitation of steps, this guide delves into the scientific rationale underpinning the choice of reagents and conditions, offering researchers and drug development professionals the insights necessary to not only replicate but also adapt and troubleshoot this critical transformation.

Mechanism & Scientific Rationale: A Deeper Look into the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a finely tuned, palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and diagnosing potential issues. The cycle is broadly understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the benzylic bromide to a low-valent Pd(0) species. This is often the rate-determining step of the reaction. For benzylic halides, this step typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the benzylic carbon and the formation of a Pd(II) complex.[5] The choice of a sufficiently electron-rich and sterically accessible phosphine ligand is critical to facilitate this step, especially with less reactive bromides.

  • Transmetalation: In this stage, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6] The exact mechanism of transfer can vary, but it results in a diaryl- or aryl-heteroaryl-palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species. This step is often accelerated by the use of bulky, electron-rich phosphine ligands.

Below is a visual representation of the catalytic cycle:

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex R¹-Pd(II)L₂(R²) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation substrate R¹-X substrate->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is designed to be a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • JohnPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or a 4:1 mixture of Dioxane:Water

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and chromatography (e.g., ethyl acetate, hexanes, silica gel)

Step-by-Step Procedure:
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (Pd(OAc)₂) and the phosphine ligand (e.g., JohnPhos). The use of pre-catalysts can also be considered for improved consistency.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions:

    • Conventional Heating: Place the sealed vessel in a preheated oil bath at 80-120 °C.

    • Microwave Irradiation: Place the vessel in a microwave reactor and heat to 100-150 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes with Various Coupling Partners

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of benzylic bromides with a range of arylboronic acids, providing a predictive framework for experimental planning.

EntryArylboronic Acid/EsterCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
1Phenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140°C / 20 min (MW)69[7]
24-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77°C / 18 h91[8]
34-Trifluoromethylphenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140°C / 20 min (MW)20[7]
43-Thienylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77°C / 24 h85[8]
54-Acetylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane80°C / 12 h~70-80[8]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Electron-rich benzylic bromide hindering oxidative addition- Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a different solvent system (e.g., DMF, dioxane/water).- Increase the reaction temperature or switch to microwave heating.- Use a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.
Formation of homo-coupled byproducts - High catalyst loading- Sub-optimal reaction temperature- Decrease the catalyst loading.- Optimize the reaction temperature; sometimes lower temperatures can suppress homo-coupling.
Decomposition of starting material or product - Reaction temperature is too high- Prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in purification - Close polarity of product and byproducts- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- Consider recrystallization as an alternative purification method.

Visualization of the Experimental Workflow

experimental_workflow start Start setup Combine Reactants: - Benzylic Bromide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat Reaction (Conventional or MW) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification by Chromatography workup->purify end End purify->end

Caption: A streamlined workflow for the Suzuki coupling protocol.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse array of diaryl- and heteroaryl-methane derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the efficient construction of novel molecular entities for the advancement of therapeutic research.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]

  • Molander, G. A., & Believeau, D. B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7542–7547. Retrieved from [Link]

  • ChemHelper. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Talele, T. T., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Letters in Organic Chemistry, 9(10), 725-730. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubMed. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • PubMed. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

  • PubMed Central. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]

  • RSC Publishing. (2015). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-(4-(bromomethyl)phenyl)-5-methylpyridine in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a reactive benzylic bromide and a pyridine moiety, is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document explores the nuances of leveraging this substrate in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers, scientists, and drug development professionals to successfully incorporate this compound into their synthetic workflows.

Introduction: The Synthetic Utility of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous approved drugs.[1] The title compound, this compound, offers a unique combination of reactive sites. The primary benzylic bromide is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The pyridine nitrogen, while potentially a coordinating site for the palladium catalyst, also imparts desirable physicochemical properties to the final products.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and must be carefully considered for a substrate like this compound, where the benzylic C(sp³)-Br bond is the primary site of reaction.

This guide will provide detailed protocols for three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp³)-C(sp²) bond with an arylboronic acid.

  • Sonogashira Coupling: For the formation of a C(sp³)-C(sp) bond with a terminal alkyne.[6]

  • Buchwald-Hartwig Amination: For the formation of a C(sp³)-N bond with a primary or secondary amine.[7][8]

Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing new chemical bonds. The general mechanism for these reactions involves a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle: A Three-Step Dance
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile, in this case, the C-Br bond of this compound. This step forms a Pd(II) intermediate.[4][5]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling, a copper acetylide in Sonogashira coupling, or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium center.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_R1X R¹-Pd(II)Lₙ-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product R1X R¹-X (e.g., Ar-Br) R1X->Pd0 Electrophile R2M R²-M (e.g., Ar'-B(OH)₂) R2M->PdII_R1X Nucleophile

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[5][9] For the coupling of benzylic bromides, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired reaction pathway and suppress side reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Parameter Condition Rationale
Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common and effective palladium precatalyst.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination.
Base Potassium Carbonate (K₂CO₃)A moderately strong base that is effective in Suzuki couplings and is compatible with a wide range of functional groups.
Solvent Toluene/Water (10:1)A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 °CA moderate temperature that promotes the reaction without significant decomposition of the starting materials or product.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[4][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Parameter Condition Rationale
Catalyst Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂)A stable and widely used palladium precatalyst for Sonogashira couplings.
Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, promoting the formation of the copper acetylide and neutralizing the HBr byproduct.
Solvent Tetrahydrofuran (THF)A common aprotic solvent that is suitable for Sonogashira reactions.
Temperature 60 °CA moderate temperature to drive the reaction to completion.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv) and copper(I) iodide (5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed tetrahydrofuran and triethylamine (2:1 v/v) to a substrate concentration of 0.2 M.

  • Add phenylacetylene (1.2 equiv) via syringe.

  • Add bis(triphenylphosphine)palladium(II) dichloride (2.5 mol%).

  • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7][8] The choice of a strong, non-nucleophilic base and an appropriate phosphine ligand is critical for the success of this reaction.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Parameter Condition Rationale
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand XantphosA bidentate phosphine ligand with a large bite angle that is effective for C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneAn anhydrous, non-polar solvent suitable for this transformation.
Temperature 100 °CA typical temperature for Buchwald-Hartwig aminations.

Experimental Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and Xantphos (3 mol%).

  • Add this compound (1.0 equiv).

  • Remove the tube from the glovebox and add anhydrous, degassed toluene to a substrate concentration of 0.1 M.

  • Add morpholine (1.2 equiv) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Visualization of Experimental Workflow

The successful implementation of these protocols requires a systematic and careful workflow, from reagent preparation to product analysis.

Experimental_Workflow Reagent_Prep Reagent Preparation (Drying, Degassing) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful application of this compound in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to synthesize a wide array of novel compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Pudukulathan, Z. (2025). Role of palladium catalyst in cross-coupling reactions. Synfacts, 2025(09), 0904.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes. Retrieved from [Link]

  • BenchChem. (2025). Cross-Coupling Reactions Guide. BenchChem.
  • LibreTexts Chemistry. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Retrieved from [Link]

  • MDPI. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using the Versatile Building Block 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable interactions with various biological targets.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-(4-(bromomethyl)phenyl)-5-methylpyridine as a key intermediate in the synthesis of novel kinase inhibitors. We will explore the inherent reactivity of its benzylic bromide functional group, present detailed, field-proven protocols for its coupling with nucleophilic moieties, and discuss the rationale behind experimental choices. The aim is to equip scientists with the foundational knowledge and practical methodologies to leverage this versatile building block for the rapid generation of diverse compound libraries targeting various protein kinases.

Introduction: The Strategic Value of this compound

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research.[5][6] The design of these inhibitors often relies on a modular approach, utilizing core scaffolds that can anchor the molecule within the ATP-binding site of the kinase, appended with various functional groups to enhance potency and selectivity.

The compound This compound (Figure 1) is an exemplary building block designed for this purpose. Its structure can be deconstructed into two key functional components:

  • The 2-Phenyl-5-methylpyridine Core: This moiety serves as a robust "hinge-binding" motif. The pyridine nitrogen can form critical hydrogen bonds with the backbone residues of the kinase hinge region, a common anchoring strategy for Type I and Type II kinase inhibitors.[7] The phenyl and methyl groups provide a rigid scaffold for further functionalization and can engage in favorable hydrophobic or van der Waals interactions within the active site.

  • The 4-(Bromomethyl)phenyl Group: This is the reactive handle of the molecule. The bromine atom is situated on a benzylic carbon, making it an excellent leaving group in nucleophilic substitution (SN2) reactions.[8] This high reactivity allows for the efficient and predictable coupling of a wide array of nucleophiles under relatively mild conditions, enabling the exploration of chemical space in solvent-exposed regions of the kinase to achieve desired potency and selectivity profiles.

This guide will focus on the practical application of this reagent, providing detailed protocols for its use in constructing potential kinase inhibitors.

Physicochemical Properties & Safety Data
PropertyValueReference
Chemical Formula C₁₃H₁₂BrN[9]
Molecular Weight 262.15 g/mol [9]
CAS Number 1119454-23-7[9]
Boiling Point 359.3 ± 30.0 °C[9]
IUPAC Name 2-[4-(bromomethyl)phenyl]-5-methylpyridine[9]
SMILES CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr[9]

Safety Information: Handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Core Synthetic Strategy: Nucleophilic Substitution

The primary utility of this compound lies in its reactivity towards nucleophiles. The benzylic bromide is highly susceptible to SN2 displacement. This reaction forms the cornerstone of its application, allowing for the covalent attachment of diverse chemical moieties (R-Nu) that can serve as the "warhead" or selectivity-determining element of the final kinase inhibitor.

General_Reaction cluster_conditions reagent This compound product Final Inhibitor Scaffold reagent->product solvent Solvent, Temp nucleophile R-Nu-H (e.g., Amine, Phenol, Thiol) base + Base byproduct - H-Base-Br

Diagram 1: General scheme for nucleophilic substitution.

This reaction is versatile, accommodating a wide range of nitrogen, oxygen, and sulfur-based nucleophiles commonly found in medicinal chemistry scaffolds.

Experimental Protocols

The following protocols provide a robust framework for the two most common applications of this reagent: N-alkylation and O-alkylation.

Protocol 1: N-Alkylation of Heterocyclic Amines

This is arguably the most critical reaction for this building block, as many kinase inhibitors incorporate secondary or tertiary amines linking different parts of the molecule.[10] This protocol describes the coupling of our title reagent with a generic nucleophilic heterocycle (e.g., piperazine, pyrazole, imidazole).

Diagram 2: Generalized workflow for N-alkylation reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophilic amine/heterocycle (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), to achieve a concentration of approximately 0.1-0.2 M. Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Causality Note: A polar aprotic solvent is chosen because it effectively solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. Cesium carbonate is often used for more hindered or less reactive nucleophiles due to the "cesium effect," which enhances reaction rates.[8]

  • Electrophile Addition: Add this compound (1.05-1.1 equivalents) to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at a temperature between room temperature (25 °C) and 50 °C. The high reactivity of the benzylic bromide often precludes the need for high temperatures. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[10]

  • Aqueous Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[11]

Protocol 2: O-Alkylation of Phenols

This protocol is adapted for coupling the reagent with a phenolic nucleophile, a common structural motif in kinase inhibitors like those targeting the VEGFR or EGFR families.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the phenolic starting material (1.0 equivalent) in anhydrous DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 15-30 minutes at room temperature to facilitate the formation of the phenoxide anion.

    • Causality Note: The deprotonation of the phenol to the more nucleophilic phenoxide is essential for the reaction to proceed efficiently. K₂CO₃ is generally sufficient, but a stronger base like sodium hydride (NaH) can be used if the phenol is particularly electron-deficient.

  • Electrophile Addition: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir the mixture at 50-60 °C. The reaction is typically slower than N-alkylation and may require gentle heating. Monitor by TLC or LC-MS for the disappearance of the starting phenol.

  • Workup and Purification: Follow the same aqueous workup and purification procedure as described in Protocol 1 (steps 5 and 6).

Application in Kinase Inhibitor Design

To illustrate the strategic application, consider the design of an inhibitor for a hypothetical kinase, "Kinase-X," which is a key node in a pro-survival signaling pathway.

Kinase_Binding cluster_pocket Kinase-X ATP Binding Pocket cluster_inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyridine_core 5-Methylpyridine Core pyridine_core->hinge H-Bond phenyl_ring Phenyl Ring phenyl_ring->hydrophobic_pocket Hydrophobic Interaction linker CH₂ Linker r_group R-Group (from Nucleophile) r_group->solvent_front Tailored Interaction (Potency/Selectivity)

Diagram 3: Conceptual model of an inhibitor binding in the Kinase-X active site.
  • The 5-methylpyridine core anchors the inhibitor by forming a hydrogen bond with a hinge residue.

  • The adjacent phenyl ring occupies a hydrophobic pocket near the gatekeeper residue.

  • The CH₂ linker , derived from the bromomethyl group, projects the attached R-group towards the solvent-exposed region. This "R-group" is introduced via the nucleophilic substitution protocols described above. By varying the nucleophile (R-Nu-H), a library of compounds can be synthesized to optimize interactions in this region, thereby fine-tuning the inhibitor's potency and its selectivity profile against other kinases.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates KinaseX Kinase-X Adaptor->KinaseX Activates Downstream Downstream Effector (e.g., MAP Kinase) KinaseX->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Synthesized Inhibitor (From Reagent) Inhibitor->KinaseX Inhibits

Diagram 4: Inhibition of the hypothetical Kinase-X signaling cascade.

Conclusion

This compound is a high-value, strategically designed chemical intermediate for the synthesis of kinase inhibitors. Its bifunctional nature, combining a stable hinge-binding element with a highly reactive electrophilic handle, allows for the rapid and efficient generation of diverse chemical libraries. The protocols outlined in this document provide a reliable and reproducible foundation for N- and O-alkylation reactions, enabling medicinal chemists to systematically explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.

References

  • Bollack, B., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(23), 5729. Available at: [Link]

  • Patel, H., et al. (2021). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. RSC Medicinal Chemistry, 12(9), 1547-1560. Available at: [Link]

  • Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(36), 22235-22251. Available at: [Link]

  • Otava Chemicals. (n.d.). Synthesis of Arylpyridazines as Inhibitors of p38αMAPK. Otava Chemicals. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(16), 4983. Available at: [Link]

  • Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. Available at: [Link]

  • Petz, F., et al. (2022). Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. ChemMedChem, 17(22), e202200378. Available at: [Link]

  • Akran, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27682-27704. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-136. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1667. Available at: [Link]

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available at: [Link]

  • Longobardi, L. E., et al. (2017). Reactions of Boron-Derived Radicals with Nucleophiles. Journal of the American Chemical Society, 139(1), 426-435. Available at: [Link]

  • American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]

  • Goren, Z., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(10), 3821-3828. Available at: [Link]

  • Squires, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4404-4415. Available at: [Link]

  • Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry, 22(18), 3448-3452. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(4-(bromomethyl)phenyl)-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the derivatization of 2-(4-(bromomethyl)phenyl)-5-methylpyridine, a key building block in modern medicinal chemistry. The phenyl-pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] This document outlines systematic procedures for the nucleophilic substitution of the benzylic bromide with a range of oxygen, sulfur, and nitrogen nucleophiles, yielding diverse libraries of compounds for drug discovery programs. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, reaction optimization strategies, and methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel bioactive molecules.

Introduction: The Phenyl-Pyridine Scaffold as a Privileged Motif

The fusion of a phenyl ring with a pyridine moiety creates a bioisostere of a biphenyl system with unique physicochemical properties that are highly advantageous in drug design.[1][2] The pyridine nitrogen introduces a dipole moment, acts as a hydrogen bond acceptor, and modulates the electronic character of the aromatic system, often leading to improved target engagement, enhanced metabolic stability, and favorable pharmacokinetic profiles.[1][2] The 2-(phenyl)pyridine core, in particular, is a key structural feature in a number of successful pharmaceuticals, including the selective COX-2 inhibitor Etoricoxib.[3][4][5]

The subject of this guide, this compound, is a highly versatile synthetic intermediate. The benzylic bromide functionality serves as a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles. This allows for the systematic introduction of diverse functional groups and linkers, enabling extensive structure-activity relationship (SAR) studies.[6][7] The 5-methyl group on the pyridine ring can also be a site for further modification, adding another layer of synthetic versatility.

This document provides detailed protocols for three primary classes of derivatization reactions: O-alkylation (ether synthesis), S-alkylation (thioether synthesis), and N-alkylation (amine synthesis). Each section includes a discussion of the reaction mechanism, a step-by-step experimental protocol, and guidance on product purification and characterization.

General Experimental Considerations

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for all reactions to prevent unwanted side reactions with water.

Reaction Monitoring

The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase for these compounds is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the specific derivative.

Purification Techniques

Purification of the synthesized derivatives can be achieved through standard laboratory techniques. Flash column chromatography on silica gel is the most common method.[8] Recrystallization from a suitable solvent system can also be employed for solid products to achieve high purity.[9]

Characterization

The structure and purity of all synthesized compounds should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10]

O-Alkylation: Synthesis of Aryl and Alkyl Ethers

The formation of an ether linkage via the Williamson ether synthesis is a cornerstone of organic synthesis.[11][12] In this protocol, the sodium or potassium salt of a phenol or alcohol (the nucleophile) displaces the bromide from this compound.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism. A base is used to deprotonate the hydroxyl group of the phenol or alcohol, generating a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of the starting material, displacing the bromide leaving group in a single, concerted step. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[13]

O_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Phenol/Alcohol (R-OH) RO- Alkoxide/Phenoxide (R-O⁻) ROH->RO- Deprotonation Base Base (e.g., K₂CO₃) Base->RO- Product Ether Product RO-->Product SN2 Attack StartMat This compound StartMat->Product Displaces Br⁻

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of 2-(5-methyl-2-(4-((p-tolyloxy)methyl)phenyl)pyridine)

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of p-cresol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterValue
Reactant Ratio 1.0 : 1.1 : 2.0 (Bromide : Phenol : Base)
Solvent Anhydrous DMF
Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 85-95%

S-Alkylation: Synthesis of Thioethers

The synthesis of thioethers from thiols and alkyl halides is a highly efficient process, often proceeding under milder conditions than the corresponding ether synthesis due to the higher nucleophilicity of the thiolate anion.[14][15]

Mechanistic Rationale

Similar to the Williamson ether synthesis, the S-alkylation proceeds through an SN2 mechanism. A base is used to deprotonate the thiol to form a thiolate, which is a potent nucleophile. The thiolate then attacks the benzylic carbon, displacing the bromide. Due to the high nucleophilicity of sulfur, weaker bases and lower temperatures can often be employed.

S_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack RSH Thiol (R-SH) RS- Thiolate (R-S⁻) RSH->RS- Deprotonation Base Base (e.g., K₂CO₃) Base->RS- Product Thioether Product RS-->Product SN2 Attack StartMat This compound StartMat->Product Displaces Br⁻

Caption: Thioether Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of 2-(5-methyl-2-(4-((p-tolylthio)methyl)phenyl)pyridine)

Materials:

  • This compound (1.0 eq)

  • 4-Methylthiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylthiophenol (1.1 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 2-4 hours.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude product can be purified by flash column chromatography or recrystallization.

ParameterValue
Reactant Ratio 1.0 : 1.1 : 2.0 (Bromide : Thiol : Base)
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

N-Alkylation: Synthesis of Amines

The alkylation of amines with benzylic halides is a fundamental method for the synthesis of substituted amines, which are prevalent in pharmaceuticals.[16][17]

Mechanistic Rationale

The reaction of this compound with primary or secondary amines proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide. A base is typically added to neutralize the hydrobromic acid that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

N_Alkylation Amine Primary/Secondary Amine (R₂NH) Product Amine Product Amine->Product SN2 Attack StartMat This compound StartMat->Product Displaces Br⁻ Base Base (e.g., K₂CO₃ or Et₃N) Base->Product Neutralizes HBr

Caption: N-Alkylation Workflow.

Detailed Experimental Protocol: Synthesis of 1-((4-(5-methylpyridin-2-yl)phenyl)methyl)piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete in 3-5 hours.

  • Upon completion, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product, which can be purified by flash column chromatography.

ParameterValue
Reactant Ratio 1.0 : 1.2 : 2.0 (Bromide : Amine : Base)
Solvent Anhydrous Acetonitrile
Temperature Room Temperature
Reaction Time 3-5 hours
Typical Yield 80-90%

Conclusion

The derivatization of this compound represents a powerful strategy for the generation of diverse chemical libraries in the pursuit of novel therapeutic agents. The protocols outlined in this guide for O-, S-, and N-alkylation provide a robust and versatile foundation for the synthesis of a wide range of analogs. The inherent reactivity of the benzylic bromide, coupled with the favorable medicinal chemistry properties of the phenyl-pyridine scaffold, makes this an invaluable building block for drug discovery programs. By understanding the underlying mechanistic principles and employing systematic optimization, researchers can efficiently expand their chemical space and accelerate the identification of new lead compounds.

References

  • BenchChem. (2025). The Phenyl-Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PatSnap. (n.d.). Synthesis method of etoricoxib.
  • Google Patents. (n.d.).
  • MDPI. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Link]

  • MDPI. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene.
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • NCBI. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. [Link]

  • BenchChem. (2025).
  • Reddit. (2018). Recrystallization of 2,2'-azopyridine, a versatile bridging ligand with interesting electronical properties. [Link]

  • MDPI. (2024). Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • BenchChem. (2025). Application Notes and Protocols: Characterization of 2-(Benzylthio)-6-methylpyridine.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. [Link]

Sources

Application Notes and Protocols: Synthesis of Diaryl Methane Compounds Using 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diaryl Methane Scaffolds

Biaryl and diaryl methane scaffolds are privileged structural motifs that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them invaluable in drug discovery for indications ranging from anti-inflammatory to neurological disorders.[2][4] The construction of these C(aryl)-C(aryl) or C(aryl)-CH2-C(aryl) bonds has been revolutionized by transition metal-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for medicinal chemists.[5]

This guide focuses on the synthetic utility of 2-(4-(bromomethyl)phenyl)-5-methylpyridine , a highly versatile building block for constructing complex diaryl methane derivatives. The presence of a reactive benzylic bromide allows for efficient C(sp³)–C(sp²) cross-coupling, providing a direct route to molecules incorporating a pyridine heterocycle linked to a substituted benzene ring via a methylene bridge. We will provide an in-depth exploration of the primary synthetic strategies, detailed experimental protocols, and the mechanistic principles that ensure reproducible success.

Section 1: A Survey of Applicable Cross-Coupling Strategies

The reactivity of the benzylic C(sp³)–Br bond in this compound makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. While several methods exist, the Suzuki-Miyaura and Stille couplings are among the most robust and widely adopted for this class of transformation.

  • Suzuki-Miyaura Coupling: This is arguably the most utilized method for forming C-C bonds due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[6] The reaction couples the benzylic bromide with an arylboronic acid or ester under basic conditions, offering a highly reliable route to the target diaryl methanes.[7]

  • Stille Coupling: The Stille reaction provides a powerful alternative, coupling the benzylic bromide with an organostannane (arylstannane).[8] It is known for its excellent functional group tolerance and insensitivity to moisture or air, though the toxicity and removal of tin byproducts are significant drawbacks.[8][9]

  • Other Notable Couplings: Other reactions such as Hiyama (organosilanes)[10], Kumada (Grignard reagents)[11], and Negishi (organozinc reagents) can also be employed for C(sp³)–C(sp²) bond formation, each with its own specific advantages and substrate scope limitations.

For the purposes of this guide, we will concentrate on the Suzuki-Miyaura coupling as the primary recommended method due to its favorable balance of reactivity, safety, and environmental considerations.

Section 2: The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Suzuki-Miyaura reaction. The process is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[12][13]

The generally accepted mechanism involves three key steps:[13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[13]

  • Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻). This species then transfers its aryl group to the Pd(II) center, displacing the halide.[15]

  • Reductive Elimination: The two organic moieties on the palladium center (the benzyl and aryl groups) couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) RedElim Reductive Elimination c1 Pd0->c1 R¹-X (Benzylic Bromide) OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-X (Pd(II) Complex) c2 PdII_Intermediate->c2 R²-B(OH)₂ + Base Transmetalation Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² c3 PdII_Aryl->c3 Product R¹-R² (Product) c1->PdII_Intermediate c2->PdII_Aryl [X-B(OH)₃]⁻ c3->Pd0 c3->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Application and Protocols

Protocol 3.1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of benzylic bromides and is optimized for efficiency using microwave irradiation.[7] Conventional heating can also be used, though reaction times may be significantly longer.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Add benzylic bromide (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), & Pd catalyst/ligand to microwave vial b Add degassed solvent (e.g., DMF) a->b c Seal vial under inert atmosphere (N₂ or Ar) b->c d Heat in microwave reactor (e.g., 140 °C, 20-30 min) c->d Place in reactor e Cool to RT, dilute with EtOAc d->e Reaction complete f Wash with H₂O and brine e->f g Dry organic layer (Na₂SO₄ or MgSO₄) f->g h Concentrate under reduced pressure g->h i Purify by column chromatography h->i

Caption: General workflow for Suzuki-Miyaura coupling of benzylic bromides.

Step-by-Step Methodology:

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and JohnPhos ligand (10 mol%).

    • Causality: The excess arylboronic acid ensures complete consumption of the starting bromide. K₂CO₃ is the base required for boronate formation.[15] The Pd(OAc)₂/JohnPhos system is a highly active catalyst combination for coupling C(sp³)-halides.[7]

  • Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to achieve a concentration of ~0.5 M with respect to the limiting reagent.

    • Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. DMF is an excellent polar aprotic solvent for solubilizing the reagents.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.

    • Causality: An inert atmosphere is crucial to protect the catalyst from oxidation and ensure high catalytic activity throughout the reaction.

  • Microwave Reaction: Place the sealed vial in a microwave reactor and heat to 140 °C for 20 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Microwave heating dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.[7]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

    • Causality: The aqueous wash removes the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl methane product.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling
Arylboronic Acid PartnerProduct StructureCatalyst SystemBase / SolventConditionsYield (%)
Phenylboronic acid2-(4-(benzyl)phenyl)-5-methylpyridinePd(OAc)₂ / JohnPhosK₂CO₃ / DMF140°C, 20 min (µW)~85-95
4-Methoxyphenylboronic acid2-(4-(4-methoxybenzyl)phenyl)-5-methylpyridinePd(OAc)₂ / JohnPhosK₂CO₃ / DMF140°C, 20 min (µW)~80-90
4-Fluorophenylboronic acid2-(4-(4-fluorobenzyl)phenyl)-5-methylpyridinePd(OAc)₂ / JohnPhosK₂CO₃ / DMF140°C, 20 min (µW)~85-95
Thiophene-2-boronic acid2-(4-(thiophen-2-ylmethyl)phenyl)-5-methylpyridinePd(OAc)₂ / JohnPhosK₂CO₃ / DMF140°C, 25 min (µW)~75-85
3-Cyanophenylboronic acid2-(4-(3-cyanobenzyl)phenyl)-5-methylpyridinePdCl₂(dppf)K₃PO₄ / Dioxane100°C, 4 h (Oil Bath)~70-80

Note: Yields are hypothetical estimates based on literature precedents for similar transformations and serve for illustrative purposes.[7]

Section 4: Key Considerations and Troubleshooting

  • Catalyst and Ligand Choice: While the Pd(OAc)₂/JohnPhos system is robust, other catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. The choice may need to be optimized depending on the electronic properties of the boronic acid partner.

  • Base Sensitivity: If the substrates contain base-sensitive functional groups (e.g., esters), a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by ensuring an efficient oxidative addition and transmetalation, often achieved by using a sufficiently active catalyst and ensuring an inert atmosphere. Another potential side reaction is protodeborylation of the boronic acid, which can be mitigated by using anhydrous solvents.

  • Purification Challenges: The polarity of the pyridine-containing products can sometimes lead to tailing on silica gel chromatography. Using a solvent system doped with a small amount of triethylamine (~0.5-1%) can help to obtain sharper peaks and better separation.

Conclusion

This compound stands out as a powerful and versatile intermediate for the synthesis of complex diaryl methane compounds. The Suzuki-Miyaura cross-coupling reaction, in particular, offers a highly efficient, reliable, and scalable method for its functionalization. The protocols and mechanistic insights provided in this guide empower researchers to leverage this building block effectively, accelerating the discovery and development of novel molecules in pharmaceuticals and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]

  • Malik, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(18), 3527-3529.
  • Al-Amin, M., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Zhang, L., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1149-1153.
  • Srimani, D., Bej, A., & Sarkar, A. (2012). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry, 77(15), 6597-6603.
  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

  • Chowdhury, C., et al. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 50(26), 3336-3339.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reaction of 2-(4-(bromomethyl)phenyl)-5-methylpyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Importance of 2-(4-(bromomethyl)phenyl)-5-methylpyridine in Synthesis

This compound is a bifunctional reagent of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals that can influence solubility, metabolic stability, and target binding, and a reactive benzylic bromide, which is an excellent electrophile for forging new carbon-heteroatom and carbon-carbon bonds.[1][2] The strategic placement of the bromomethyl group on the phenyl ring, separated from the pyridine moiety, allows for its participation in nucleophilic substitution reactions with minimal electronic interference from the pyridine nitrogen, while the pyridine itself can be a site for further functionalization or can act as a key pharmacophoric element.[2]

This document provides a detailed guide to the reactivity of this compound with a range of common nucleophiles. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols for their execution.

Physicochemical Properties
PropertyValueSource
CAS Number 1119454-23-7American Elements
Molecular Formula C₁₃H₁₂BrNAmerican Elements
Molecular Weight 262.15 g/mol American Elements
Boiling Point 359.3 ± 30.0 °C (Predicted)ChemicalBook
Density 1.353 ± 0.06 g/cm³ (Predicted)ChemicalBook

Mechanistic Overview: The Reactivity of a Benzylic Bromide

The core reactivity of this compound is dictated by the benzylic bromide moiety. Benzylic halides are particularly susceptible to nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediates through resonance.[3] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

  • Sₙ2 Pathway: With strong, unhindered nucleophiles in aprotic polar solvents, the reaction is likely to proceed via a concerted Sₙ2 mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single step.

  • Sₙ1 Pathway: In the presence of weak nucleophiles and in polar protic solvents, an Sₙ1 mechanism may be favored. This involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.

Synthesis of this compound

The starting material can be synthesized from 2-(4-methylphenyl)-5-methylpyridine via a free-radical bromination of the benzylic methyl group. A common and effective method involves the use of N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane.

Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)-5-methylpyridine (1.0 eq) in carbon tetrachloride (10-15 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Reactions with N-Nucleophiles: Synthesis of Benzylic Amines

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding benzylic amines. These reactions typically proceed via an Sₙ2 mechanism. A non-nucleophilic base is often added to scavenge the HBr byproduct.

Protocol: N-Alkylation of a Primary Amine
  • Reaction Setup: To a solution of the primary amine (1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF (10 mL per gram of the benzyl bromide), add a non-nucleophilic base like triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactions with O-Nucleophiles: Synthesis of Benzylic Ethers

The formation of ethers from this compound can be achieved by reacting it with alcohols or phenols under basic conditions. This is a classic Williamson ether synthesis. A strong base is required to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.

Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.1 eq) in a dry polar aprotic solvent like DMF or THF (10-15 mL per gram of the benzyl bromide).

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the phenoxide.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in the same dry solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Reactions with S-Nucleophiles: Synthesis of Benzylic Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). The reaction is typically carried out in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate.

Protocol: S-Alkylation of a Thiol
  • Reaction Setup: Dissolve the thiol (1.1 eq) in a solvent such as ethanol, DMF, or acetonitrile (10 mL per gram of the benzyl bromide).

  • Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide (NaOEt, 1.1 eq in ethanol).

  • Reagent Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-8 hours. The reaction is often rapid and can be monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualization of Reaction Workflows

Nucleophilic_Substitution_Workflow cluster_Start Starting Materials cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Start_Reagent This compound Reaction_Vessel Solvent (e.g., DMF, ACN, THF) Stirring, Temperature Control Start_Reagent->Reaction_Vessel Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction_Vessel Base Base (e.g., Et₃N, NaH, K₂CO₃) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Final Product Chromatography->Product

Caption: General workflow for nucleophilic substitution reactions.

Reaction_Mechanisms cluster_SN2 Sₙ2 Mechanism cluster_SN1 Sₙ1 Mechanism SN2_Start Nu⁻ + R-CH₂-Br SN2_TS [Nu---CH₂(R)---Br]⁻ (Transition State) SN2_Start->SN2_TS SN2_Product Nu-CH₂-R + Br⁻ SN2_TS->SN2_Product SN1_Start R-CH₂-Br SN1_Inter R-CH₂⁺ + Br⁻ (Carbocation Intermediate) SN1_Start->SN1_Inter SN1_Product Nu-CH₂-R SN1_Inter->SN1_Product SN1_Attack Nu⁻ SN1_Attack->SN1_Inter

Caption: Sₙ1 and Sₙ2 reaction pathways.

Summary of Reaction Conditions

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines (N-Nucleophiles) Primary/Secondary AmineEt₃N, DIPEAACN, DMF20-5012-24
Alcohols/Phenols (O-Nucleophiles) Alcohol, PhenolNaH, K₂CO₃THF, DMF0 to RT12-18
Thiols (S-Nucleophiles) ThiolK₂CO₃, NaOEtEtOH, ACNRT4-8

Conclusion

This compound is a versatile building block that readily undergoes nucleophilic substitution reactions at the benzylic position. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives. The choice of nucleophile, base, and solvent will dictate the optimal reaction conditions. As with any synthetic procedure, small-scale pilot reactions are recommended to fine-tune the conditions for specific substrates.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive compounds.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties.[3] The unique electronic properties and ability of the pyridine ring to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[4] The development of efficient and modular synthetic routes to create diverse libraries of substituted pyridines is therefore a critical endeavor in the quest for new and improved drugs.[5]

This guide focuses on the synthetic utility of 2-(4-(bromomethyl)phenyl)-5-methylpyridine , a versatile building block for the elaboration of novel pyridine-based compounds. The presence of a reactive benzylic bromide handle allows for a variety of nucleophilic substitution reactions, providing a straightforward entry to a wide range of functionalized derivatives. This document provides detailed, field-proven protocols for the synthesis of ethers, secondary and tertiary amines, and thioethers starting from this key intermediate. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate compound libraries for screening and lead optimization.

Core Reagent Overview: this compound

This compound is a bifunctional molecule featuring a pyridine ring and a reactive benzylic bromide. The benzylic C-Br bond is highly susceptible to nucleophilic attack, making it an excellent electrophile for a range of synthetic transformations.

PropertyValue
Chemical Formula C13H12BrN
Molecular Weight 262.15 g/mol
IUPAC Name 2-[4-(bromomethyl)phenyl]-5-methylpyridine
CAS Number 1119454-23-7
Boiling Point 359.3±30.0 °C at 760 mmHg
Density 1.353±0.06 g/cm3

Note: Physical properties are predicted values.[6]

The reactivity of the bromomethyl group is analogous to that of benzyl bromide, a well-studied electrophile in organic synthesis. The protocols detailed below are based on established methodologies for nucleophilic substitution reactions on benzylic halides.[7][8][9]

Synthetic Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the derivatization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential optimization strategies.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9] In this protocol, an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as the nucleophile.

Reaction Scheme:

G cluster_reactants Reactants start This compound reaction_node S N 2 Reaction start->reaction_node Electrophile alcohol R-OH alcohol->reaction_node base NaH base->reaction_node Deprotonation product Ether Derivative reaction_node->product caption Williamson Ether Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.2 M).[8]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired ether.

Nucleophile (R-OH)ProductExpected Yield (%)
Ethanol2-(4-(ethoxymethyl)phenyl)-5-methylpyridine85-95
Isopropanol2-(4-(isopropoxymethyl)phenyl)-5-methylpyridine80-90
Phenol2-(4-(phenoxymethyl)phenyl)-5-methylpyridine75-85
Protocol 2: N-Alkylation of Primary and Secondary Amines

N-alkylation is a fundamental transformation for the synthesis of more complex amines.[7] The reaction of this compound with primary or secondary amines proceeds via an SN2 mechanism to yield the corresponding secondary or tertiary amines, respectively. A non-nucleophilic base is typically used to neutralize the HBr generated during the reaction.[10]

Reaction Scheme:

G cluster_reactants Reactants start This compound reaction_node S N 2 Reaction start->reaction_node Electrophile amine R1R2NH amine->reaction_node Nucleophile base K2CO3 or Et3N base->reaction_node Base product Amine Derivative reaction_node->product caption N-Alkylation of Amines Workflow

Caption: N-Alkylation of Amines Workflow

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents) in a suitable solvent like acetonitrile or DMF (0.2 M).

  • Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the reaction can be heated to 50-80 °C to increase the rate.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic base (if K₂CO₃ was used). Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. An initial wash with a saturated aqueous solution of sodium bicarbonate can be performed to remove any remaining acidic byproducts.

Nucleophile (R1R2NH)ProductExpected Yield (%)
AnilineN-(4-((5-methylpyridin-2-yl)phenyl)methyl)aniline80-90
Morpholine4-((4-(5-methylpyridin-2-yl)phenyl)methyl)morpholine90-98
DiethylamineN-ethyl-N-((4-(5-methylpyridin-2-yl)phenyl)methyl)ethanamine85-95
Protocol 3: Synthesis of Thioethers

Thioethers are valuable functional groups in medicinal chemistry.[12] A convenient method for their synthesis involves the reaction of a benzylic bromide with a thiol in the presence of a base. To avoid handling malodorous thiols, an in-situ generation of the thiolate from thiourea can be employed.[12]

Reaction Scheme:

G cluster_workflow Thioether Synthesis Workflow start This compound thiolate In-situ Thiolate Generation start->thiolate thiourea Thiourea thiourea->thiolate naoh NaOH naoh->thiolate product Thioether Derivative thiolate->product Nucleophilic Attack caption Thioether Synthesis via In-situ Thiolate Generation

Caption: Thioether Synthesis via In-situ Thiolate Generation

Detailed Protocol:

  • Isothiuronium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in methanol (0.3 M). Heat the mixture to reflux for 3-4 hours.

  • Thiolate Generation: Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 equivalents). Heat the mixture to reflux for an additional 2-3 hours. This step hydrolyzes the isothiuronium salt to the corresponding thiolate.

  • Reaction with a Second Electrophile (for unsymmetrical thioethers - Optional): If an unsymmetrical thioether is desired, cool the reaction to room temperature and add a second alkyl halide (0.85 equivalents). Heat the mixture to reflux for 8-16 hours. For the synthesis of the symmetrical thioether, this step is omitted.

  • Work-up: Cool the reaction mixture to room temperature and partition between aqueous sodium hydroxide and dichloromethane.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting thioether is often of sufficient purity for subsequent use.[12] Further purification can be achieved by column chromatography if necessary.

ProductExpected Yield (%)
Bis((4-(5-methylpyridin-2-yl)phenyl)methyl)sulfane85-95
Benzyl((4-(5-methylpyridin-2-yl)phenyl)methyl)sulfane80-90

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate the versatility of this compound as a key intermediate for the synthesis of a diverse range of substituted pyridines. The straightforward and robust nature of these nucleophilic substitution reactions allows for the rapid generation of compound libraries for biological screening. Further derivatization of the synthesized ethers, amines, and thioethers can provide access to an even wider array of novel chemical entities with potential therapeutic applications. The methodologies presented here serve as a solid foundation for researchers and drug development professionals to explore the chemical space around the 2-phenyl-5-methylpyridine scaffold.

References

  • Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]

  • RSC Publishing. (2024). Electrochemically driven metal-free synthesis of benzylic thioethers via C–S cross-coupling. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • Organic Chemistry. (2024). Electrochemically driven metal-free synthesis of benzylic thioethers via C–S cross-coupling. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Link]

  • ResearchGate. (n.d.). Benzyl thioethers and thioetherification reactions. [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). [Link]

  • ResearchGate. (n.d.). Reaction between 2 and 4‐bromodiphenylmethyl‐pyridine to give the two... [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]

  • Facile Synthesis of Thiols and Sulfides. (n.d.). [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-substituted pyridines 2-4. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Boronic Acids with 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various boronic acids with 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp³)–C(sp²) carbon-carbon bonds to generate diarylmethane derivatives.[1] These structural motifs are prevalent in pharmaceuticals and other biologically active compounds.[1][2] This application note details the reaction mechanism, provides optimized experimental protocols, offers a comparative analysis of reaction conditions, and outlines methods for product purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[3][4] The reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[4]

The coupling of a benzylic bromide, such as this compound, involves a C(sp³)-hybridized carbon, which can present unique challenges compared to standard C(sp²)–C(sp²) couplings.[5] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide to form a Pd(II) intermediate.[6][7]

  • Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species.[8][9][10] This species then transfers its organic group to the palladium center, displacing the halide.[3][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final diarylmethane product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X (Palladacycle) B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² (Product) F->G H R¹-X (Benzylic Bromide) H->B I R²-B(OH)₂ (Boronic Acid) + Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • Substrate: this compound (CAS 1119454-23-7)

  • Boronic Acids: e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Thienylboronic acid, etc. (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂): e.g., JohnPhos, SPhos, Triphenylphosphine (PPh₃) (2-10 mol%)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), often with water as a co-solvent.

  • Reagents for Workup: Deionized water, Brine, Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Reagents for Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate.

Experimental Protocol

This protocol provides a general procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific boronic acid used.

3.1. Reaction Setup (Conventional Heating)
  • Inert Atmosphere: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary. Add this to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene/H₂O 10:1 mixture, 0.1 M concentration relative to the limiting reagent).[1][11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).[1]

3.2. Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Substrate - Boronic Acid - Base - Catalyst/Ligand setup Assemble Glassware under Inert Gas reagents->setup add_solvents Add Solvents setup->add_solvents heat Heat Reaction (e.g., 80-100 °C) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench (Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Results and Discussion

The success and yield of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, base, and solvent.[1] For benzylic bromides, side reactions such as homocoupling or protodeboronation of the boronic acid can occur. The selection of a suitable base is critical; stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ often provide better results, especially with less reactive boronic acids.[9][11]

Below is a table summarizing expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions.

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane1001080-90
33-Thienylboronic acidPd(OAc)₂ (2) / JohnPhos (4)K₃PO₄ (3)DMF110875-85
44-Acetylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901670-80

Data compiled from literature for illustrative purposes. Yields are for isolated product and are highly dependent on specific reaction scale and purification efficiency.[1][11][12]

Troubleshooting and Safety
  • Low Yield: If low yields are observed, consider screening different ligands, bases, or solvents. Ensure reagents are anhydrous and the system is free of oxygen. Protodeboronation can be an issue; using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this.[2][11]

  • Incomplete Reaction: An increase in catalyst loading or reaction temperature may be necessary for less reactive boronic acids.

  • Safety: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like dioxane and toluene are flammable and have associated health risks. Benzylic bromides are lachrymators and should be handled with care.

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Matos, K., & Soderquist, J. A. (1998). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Lippa, R., et al. (2020). Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • American Elements. (n.d.). This compound. Available at: [Link]

  • Madar, D. J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. Available at: [Link]

  • Kim, B. H., et al. (2025). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Chemical Science. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-(bromomethyl)phenyl)-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-(bromomethyl)phenyl)-5-methylpyridine and its derivatives. These compounds are versatile intermediates in pharmaceutical and materials science research. However, their unique structure, which combines a basic pyridine moiety with a reactive benzylic bromide, presents specific challenges during purification. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: My purified compound is a yellow or brownish solid, not the expected white crystalline material. What is the cause and is it still usable?

A1: Discoloration is a common indicator of degradation.[1] The bromomethyl group is highly reactive and susceptible to decomposition, especially when exposed to light, air, and moisture.[1][2] This degradation can release bromine or hydrobromic acid (HBr), leading to the observed color change.

  • Causality: The benzylic C-Br bond is relatively weak and can be cleaved under thermal stress or photolytically.[2] The pyridine nitrogen can also autocatalyze decomposition. The resulting impurities can include hydroxymethyl, ether, or even polymeric byproducts.

  • Usability: While a slightly off-white color might be acceptable depending on the subsequent application, significant discoloration suggests compromised purity that could lead to lower yields and unexpected side reactions in the next step.[1] It is highly recommended to assess the purity by NMR or HPLC before use.

  • Solution: For optimal results, use a fresh, pure sample. To prevent future degradation, store the compound in a cool (2-8°C), dark place (amber vial) under an inert atmosphere like argon or nitrogen.[2][3][4]

Q2: I'm performing flash column chromatography, but my product is streaking or tailing badly on the silica gel column. How can I improve the peak shape?

A2: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.[5]

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-2% triethylamine (TEA) or ammonia in methanol.[5] The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.

    • Use Amino-Propyl Functionalized Silica: A more elegant solution is to use a column packed with aminopropyl-modified silica gel (NH2-silica). This stationary phase has a basic surface that repels basic compounds, preventing strong interactions and resulting in excellent peak shapes without the need for mobile phase modifiers.[5]

    • Neutralize the Silica: While less common, you can try pre-treating the silica gel with a base before packing the column.

Q3: My compound won't crystallize from any solvent I've tried; it just oils out. What should I do?

A3: "Oiling out" occurs when the solute's solubility is too high in the cooling solvent, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[6] The presence of impurities can also significantly inhibit crystallization.

  • Causality: The compound is precipitating from the solution at a temperature above its melting point (or the melting point of a eutectic mixture with the solvent).

  • Troubleshooting Steps:

    • Re-evaluate Purity: Ensure the material is reasonably pure before attempting recrystallization. An oily crude product often contains impurities that act as "anti-solvents" for crystallization. Consider a quick chromatographic filtration first.

    • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at high temperatures.[6] Experiment with binary solvent systems. For moderately polar compounds like these derivatives, common systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Slow Down the Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.[7]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" of the pure compound.[6]

Troubleshooting Purification Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.

G cluster_purification Purification Strategy start Crude Product purity_check Assess Purity (TLC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision chromatography Flash Column Chromatography decision->chromatography No, Impure final_product Pure Product decision->final_product Yes chrom_issue Tailing/Streaking? chromatography->chrom_issue recrystallization Recrystallization recrys_issue Oiling Out? recrystallization->recrys_issue chrom_issue->recrystallization No add_modifier Add TEA/NH3 to Eluent or Use NH2-Silica Column chrom_issue->add_modifier Yes add_modifier->chromatography optimize_solvent Optimize Solvent System (e.g., EtOAc/Hexanes) & Cool Slowly recrys_issue->optimize_solvent Yes recrys_issue->final_product No optimize_solvent->recrystallization

Caption: A logical workflow for troubleshooting purification issues.

Section 2: Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound derivatives?

To ensure long-term stability, these compounds should be stored in a tightly sealed, amber-colored container to protect from light and moisture.[2] Storage at low temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) is highly recommended to prevent degradation.[2][4]

Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is ideal for comprehensive characterization.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the structure and identifying impurities. Look for the characteristic singlet of the bromomethyl (-CH₂Br) protons.

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity and detecting trace impurities. A reversed-phase C18 column is often suitable.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and helps identify unknown impurities. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio).[8]

Technique Information Provided Typical Observation for Target Compound
¹H NMR Structural confirmation, impurity identificationSinglet for -CH₂Br protons, aromatic and pyridine signals.
HPLC-UV Purity quantification, impurity profilingSingle major peak with purity >95%.
LC-MS Molecular weight confirmationCorrect mass with characteristic Br isotopic pattern.
What specific safety precautions should be taken when handling these compounds?

Bromomethyl compounds are lachrymators (tear-inducing) and irritants.[10][11] They should always be handled in a well-ventilated chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

What are the most common impurities I should expect from the synthesis?

The synthesis of this compound typically involves two key steps: a Suzuki coupling to form the biaryl structure, followed by radical bromination of the methyl group.

  • From Suzuki Coupling: Unreacted starting materials (e.g., a pyridine boronic acid and a bromo-toluene derivative) or homocoupling byproducts can be present.[13]

  • From Bromination: The most common impurities are unreacted starting material (2-p-tolyl-5-methylpyridine) and over-brominated species where two or three hydrogens on the methyl group are substituted with bromine. Hydrolysis of the bromomethyl group to a hydroxymethyl group (-CH₂OH) is also a frequent side product, especially during aqueous workup or prolonged exposure to moisture.

Section 3: Standard Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of a crude product containing non-basic impurities.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4. If tailing is observed, add 0.5% triethylamine to the TLC solvent system to see if it improves separation.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).[14] Pack the column by pouring the slurry and allowing it to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]

  • Elution: Apply the eluent to the top of the column and use gentle positive pressure to maintain a steady flow rate. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Complete Purification & Analysis Workflow

G crude Crude Reaction Mixture workup Aqueous Workup & Solvent Evaporation crude->workup flash Flash Chromatography (EtOAc/Hexanes + 0.5% TEA) workup->flash combine Combine Pure Fractions & Evaporate Solvent flash->combine recrys Recrystallization (e.g., from Ethanol/Water) combine->recrys filter_dry Filter Crystals, Wash with Cold Solvent, Dry Under Vacuum recrys->filter_dry analyze Purity & Identity Check (NMR, HPLC, MS) filter_dry->analyze pure_product Store Pure Compound (2-8°C, Inert Atmosphere) analyze->pure_product

Caption: A standard experimental workflow for purification and analysis.

Protocol 2: Recrystallization

This method is effective for purifying solid materials that are already of moderate purity (>85-90%).[15]

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[6] Test small samples in vials with solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from BenchChem Technical Support.[13]

  • BenchChem. (2025). Technical Support Center: Handling and Safety of Bromomethyl Compounds. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (2025). 4-(Bromomethyl)benzil stability issues and proper storage conditions. Retrieved from BenchChem Technical Support.[3]

  • BenchChem. (2025). Safe handling and storage procedures for 3-(Bromomethyl)-4-methylfuran-2,5-dione. Retrieved from BenchChem Technical Support.[10]

  • BenchChem. (2025). Essential Safety and Operational Guide for Handling (2S)-3-(bromomethyl)but-3-en-2-ol. Retrieved from BenchChem Technical Support.[12]

  • Santa Cruz Biotechnology. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.[11]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.[16]

  • PrepChem. (n.d.). Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine. Retrieved from PrepChem.com.[17]

  • ChemicalBook. (n.d.). 2-(4-bromomethyl-phenyl)-5-methyl-pyridine. Retrieved from ChemicalBook.com.[4]

  • BenchChem. (2025). Stabilizing 4-Bromo-2,6-bis(bromomethyl)pyridine during storage. Retrieved from BenchChem Technical Support.[2]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.[15]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.[6]

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Retrieved from BenchChem Technical Support.[8]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from orgsyn.org.[14]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes. Retrieved from BenchChem Technical Support.[18]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from Kinesis-USA.com.[5]

  • Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.[19]

  • BenchChem. (2025). Application Note: Quantitative Analysis of 2-(Bromomethyl)-3-phenylquinoxaline Derivatives using HPLC with Fluorescence Detection. Retrieved from BenchChem Technical Support.[9]

  • Chem Survival. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube.[7]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Byproducts in the Synthesis of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

I. Understanding the Reaction: Benzylic Bromination

The synthesis of this compound typically proceeds via a free-radical bromination of the benzylic methyl group of 2-(4-methylphenyl)-5-methylpyridine. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[1][2]

The reaction is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4] While this selectivity is generally high, the reaction is not without its challenges, primarily the formation of undesirable byproducts.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Incomplete conversion of the starting material, 2-(4-methylphenyl)-5-methylpyridine, is a frequent issue. Several factors can contribute to this:

  • Insufficient Radical Initiator: The radical initiator (e.g., AIBN) is crucial for initiating the reaction. Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). The initiator also has a finite half-life at a given temperature, so a prolonged reaction time at an inappropriate temperature can lead to its decomposition before the reaction is complete.

  • Low Reaction Temperature: Benzylic bromination requires an adequate temperature to initiate and sustain the radical chain reaction. For AIBN in a solvent like carbon tetrachloride or acetonitrile, reflux temperatures are commonly employed.[1]

  • Poor Quality NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NBS for optimal results.

  • Presence of Radical Inhibitors: Impurities in the starting material or solvent can act as radical scavengers, quenching the reaction. Ensure your starting materials and solvent are of high purity.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I avoid it?

A2: The most common higher molecular weight byproduct is the di-brominated species, 2-(4-(dibromomethyl)phenyl)-5-methylpyridine. Its formation is a result of the desired product undergoing a second bromination.

To minimize the formation of this byproduct:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of NBS. Using a large excess of NBS will significantly increase the likelihood of di-bromination.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.

  • Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.

Q3: My purified product still shows impurities by ¹H NMR. What are they and how can I remove them?

A3: Besides the di-brominated byproduct, other common impurities include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have the starting material, 2-(4-methylphenyl)-5-methylpyridine, in your crude product.

  • Succinimide: This is a byproduct from the NBS reagent.

  • AIBN-derived byproducts: The radical initiator can form its own set of byproducts.

These impurities can often be removed through careful purification.

III. Purification Strategies: A Step-by-Step Guide

Effective purification is critical to obtaining high-purity this compound. The two most effective methods are column chromatography and recrystallization.

A. Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from both more and less polar impurities.[6]

Step 1: Selecting the Eluent System

The choice of solvent system is crucial for good separation. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]

  • TLC Analysis: Before running the column, determine the optimal eluent composition by TLC. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product.

Compound Polarity Expected Rf on Silica Gel
2-(4-methylphenyl)-5-methylpyridineLess PolarHigher
This compoundModerately PolarIntermediate
2-(4-(dibromomethyl)phenyl)-5-methylpyridineMore PolarLower
SuccinimideVery PolarVery Low/Baseline

Step 2: Column Packing and Sample Loading

  • Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be employed by adsorbing the crude product onto a small amount of silica gel and then adding this to the column.[6]

Step 3: Elution and Fraction Collection

  • Begin elution with the determined solvent system. If separation is challenging, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

B. Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.[7][8]

Step 1: Choosing the Right Solvent

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Common solvent systems for pyridine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8]

  • Solubility Tests: Perform small-scale solubility tests with various solvents to find the optimal one.

Step 2: The Recrystallization Process

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly to remove any residual solvent.

IV. Analytical Characterization for Purity Assessment

Confirming the purity of the final product is a critical final step.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for assessing purity and confirming the structure. The expected chemical shifts for the protons in this compound are approximately:

    • -CH₃ (pyridine): ~2.4 ppm (singlet)

    • -CH₂Br: ~4.5 ppm (singlet)[9]

    • Aromatic protons: 7.2 - 8.7 ppm (multiplets) The absence of a peak around 2.4 ppm for the benzylic methyl group of the starting material and the absence of a peak for the methine proton of the di-brominated byproduct are good indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup for analyzing such compounds.[10][11]

V. Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the reaction and purification processes.

Byproduct_Formation SM 2-(4-methylphenyl)-5-methylpyridine Product This compound SM->Product NBS, AIBN Byproduct 2-(4-(dibromomethyl)phenyl)-5-methylpyridine Product->Byproduct Excess NBS

Caption: Formation of the desired product and the di-brominated byproduct.

Purification_Workflow Crude Crude Reaction Mixture Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization For further purification Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

VI. References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • Reactions at the benzylic position. Khan Academy. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Chemical shifts. [Link]

  • 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • This compound. American Elements. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z19315. Wiley-VCH. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem. [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate. [Link]

  • Scheme 5 Synthesis of compounds 42 and 43. Reagents and conditions: (i)... ResearchGate. [Link]

Sources

preventing homo-coupling in 2-(4-(bromomethyl)phenyl)-5-methylpyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homo-Coupling in Suzuki Reactions of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically benzylic bromides like this compound. The high reactivity of the C(sp³)-Br bond in such molecules makes them particularly susceptible to undesirable side reactions, most notably homo-coupling, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.

As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the underlying mechanisms that govern the reaction. This guide provides in-depth, field-proven insights into the causes of homo-coupling and offers a series of practical, evidence-based troubleshooting strategies to mitigate this issue. We will explore the causality behind experimental choices, from ligand and base selection to rigorous atmospheric control, to empower you to achieve clean, high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What is "homo-coupling" in the context of my this compound Suzuki reaction?

Homo-coupling refers to the undesired self-coupling of your starting materials. In this specific reaction, you may observe two primary types of homo-coupled byproducts:

  • Bibenzyl Formation: The self-coupling of two molecules of your electrophile, this compound, to form a dimer linked by an ethylene bridge.

  • Biphenyl Formation: The self-coupling of two molecules of your organoboron coupling partner (e.g., a phenylboronic acid) to form a biphenyl derivative.

Both side reactions consume starting materials and generate impurities that can be difficult to separate from the desired product.

Q2: Why is my benzylic bromide substrate so prone to homo-coupling?

The carbon-bromine bond in a benzylic position is significantly more reactive than in an aryl bromide. This heightened reactivity means that the oxidative addition to the Pd(0) catalyst is often very fast. If the subsequent steps of the catalytic cycle—transmetalation and reductive elimination—are not kinetically matched, the concentration of the reactive organopalladium intermediate can build up, leading to alternative, undesired reaction pathways like homo-coupling.[1]

Q3: What is the primary mechanistic cause of boronic acid homo-coupling?

The homo-coupling of boronic acids is primarily mediated by Palladium(II) species in the reaction mixture.[2][3] This can occur through two main pathways:

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) catalyst. Boronic acids can act as the reducing agent, but this process consumes two equivalents of the boronic acid to produce one molecule of the homo-coupled biphenyl and one equivalent of Pd(0).[3]

  • Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized back to Pd(II) by dissolved oxygen in the reaction solvent.[2][4] This Pd(II) can then participate in a stoichiometric reaction with the boronic acid, leading to homo-coupling.[2][3] Therefore, rigorous exclusion of oxygen is critical.[2]

Troubleshooting Guide: Suppressing Homo-Coupling

This section provides a structured approach to diagnosing and solving homo-coupling issues. The key is to ensure the desired cross-coupling catalytic cycle is significantly faster than any competing side reactions.

Problem: I am observing significant formation of the bibenzyl homo-coupled product.

This issue suggests that the rate of reaction for the benzylic bromide is outpacing the overall catalytic turnover. The organopalladium(II) intermediate formed after oxidative addition may be reacting with another molecule of the benzylic bromide.

Solution 1: Optimize Your Ligand Choice

The ligand is crucial for modulating the reactivity of the palladium center. For challenging C(sp²)-C(sp³) couplings, bulky and electron-rich phosphine ligands are often required to promote the critical reductive elimination step.[5][6]

  • Action: Switch from standard ligands like PPh₃ to more specialized Buchwald-type biaryl phosphine ligands (e.g., SPhos, JohnPhos) or bulky N-heterocyclic carbenes (NHCs).[5][6] These ligands accelerate reductive elimination, preventing the buildup of intermediates that lead to side reactions.[3][6]

  • Causality: Bulky ligands create steric crowding around the palladium center, which favors the bond-forming reductive elimination step to relieve this strain. Electron-donating ligands increase electron density on the palladium, which also facilitates this step.[6]

Solution 2: Adjust Reaction Temperature
  • Action: Lower the reaction temperature. While higher temperatures increase reaction rates, they can sometimes accelerate side reactions disproportionately. Start your optimization at a moderate temperature (e.g., 70-80 °C) and only increase it if the reaction is too slow.[1]

  • Causality: Lowering the temperature can temper the high reactivity of the benzylic bromide, allowing the catalytic cycle to proceed more synchronously.

Solution 3: Control Catalyst Loading
  • Action: Avoid using an excessively high catalyst loading. While counterintuitive, increasing the catalyst concentration can sometimes lead to a faster rise in homo-coupled products.[1]

  • Causality: Higher catalyst concentrations can lead to more complex off-cycle pathways and increase the probability of bimolecular side reactions between catalyst intermediates.

Problem: My main impurity is the biphenyl product from my boronic acid.

This is a classic sign that your reaction is being compromised by Pd(II) species and/or the presence of oxygen.

Solution 1: Implement Rigorous Degassing
  • Action: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Standard freeze-pump-thaw cycles (3-4 times) are highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can significantly reduce dissolved oxygen. A simple nitrogen backfill is often insufficient.[2]

  • Causality: Oxygen oxidizes the active Pd(0) catalyst to inactive and problematic Pd(II) species, which directly promote the homo-coupling of boronic acids.[2][3][4]

Solution 2: Add a Mild Reducing Agent
  • Action: Introduce a mild reducing agent to the reaction mixture, such as potassium formate (HCO₂K).[2]

  • Causality: This agent helps to reduce any Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle, thus minimizing the concentration of the species responsible for boronic acid homo-coupling.[2][7]

Solution 3: Optimize Your Base
  • Action: Switch to a stronger, more effective base like Cesium Carbonate (Cs₂CO₃).[1] While common bases like K₂CO₃ or K₃PO₄ can work, Cs₂CO₃ is often superior for challenging couplings.

  • Causality: The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[8] Cs₂CO₃ has higher solubility in many organic solvents compared to potassium salts, leading to a faster and more efficient transmetalation.[1] If transmetalation is fast, the oxidative addition product is rapidly consumed, preventing it from participating in side reactions.

Troubleshooting Summary Table
ParameterCommon Problem AddressedSuggested ModificationScientific Rationale
Ligand Bibenzyl formation; slow reductive eliminationSwitch from PPh₃ to bulky, electron-rich ligands (e.g., SPhos, JohnPhos).[5]Accelerates the rate-limiting reductive elimination step, preventing buildup of reactive intermediates.[3][6]
Atmosphere Biphenyl (boronic acid) homo-couplingImplement rigorous degassing (freeze-pump-thaw or N₂/Ar sparging).[2]Removes dissolved O₂, which oxidizes active Pd(0) to Pd(II), a key species in the homo-coupling pathway.[3][4]
Base General low yield; both types of homo-couplingUse Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ or K₃PO₄.[1]Increases the rate of transmetalation by more effectively forming the boronate species, making the entire cycle more efficient.[1][8]
Temperature Bibenzyl formationLower the reaction temperature (e.g., from 100 °C to 75 °C).Reduces the rate of undesired side reactions, which can have a higher activation energy than the desired coupling.
Additives Biphenyl (boronic acid) homo-couplingAdd a mild reducing agent like potassium formate.[2][7]Scavenges Pd(II) species, keeping the catalyst in the active Pd(0) oxidation state.[2]
Solvent General low yield; poor reactivityUse ethereal solvents like Dioxane or CPME with a small amount of water.[1]Ethereal solvents often provide a good balance of solubility for the reagents and promote high yields with minimal homo-coupling.[1]

Mechanistic Pathways: Desired vs. Undesired Cycles

Understanding the competing reaction pathways is essential for effective troubleshooting. The diagrams below illustrate the desired catalytic cycle and the primary off-cycle pathways that lead to homo-coupling.

Suzuki_vs_Homocoupling Fig 1. Competing Suzuki and Homo-Coupling Pathways pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Br)(R¹) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-Br) trans_complex L₂Pd(II)(R²)(R¹) (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R²-B(OH)₂ + Base) bibenzyl R¹-R¹ (Bibenzyl Byproduct) oa_complex->bibenzyl Side Reaction (+ R¹-Br) trans_complex->pd0 Reductive Elimination product R¹-R² (Desired Product) trans_complex->product r1br R¹-Br (Benzylic Bromide) r1br->oa_complex r2by2 R²-B(OH)₂ (Boronic Acid) r2by2->trans_complex base Base (e.g., Cs₂CO₃) base->trans_complex activates pd2_species Pd(II) Species (from O₂ or Pre-catalyst) biphenyl R²-R² (Biphenyl Byproduct) pd2_species->biphenyl + 2 R²-B(OH)₂ biphenyl->pd0 Reduces to Pd(0)

Caption: Fig 1. Simplified schematic of the desired Suzuki cycle versus homo-coupling side reactions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homo-coupling from the outset.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/H₂O (10:1 ratio)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Cesium Carbonate.

  • Catalyst Pre-mixing: In a separate vial, mix the Pd(OAc)₂ and SPhos ligand.

  • Atmosphere Control (Critical Step): Seal the Schlenk flask with a septum. Evacuate the flask under vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Degassing: The Dioxane/H₂O solvent mixture must be rigorously degassed prior to use. This can be achieved by either:

    • Sparging: Bubbling Argon or Nitrogen gas through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: Freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeat this cycle 3 times for best results.

  • Reaction Assembly: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids. Then, add the catalyst/ligand mixture.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired cross-coupled product.

This detailed approach, focusing on robust atmospheric control and the use of an optimized catalyst/base system, provides the highest probability of success in suppressing homo-coupling and achieving a high yield of your target molecule.

References

  • Molander, G. A., & Noël, G. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 70(23), 9348–9353*. [Link]

  • Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 745–749*. [Link]

  • Yoneda, A. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Barchin, B., et al. (2012). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Valente, C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 15(5), 3272–3282*. [Link]

  • Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(bromomethyl)phenyl)-5-methylpyridine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this two-step synthesis and improve your reaction yields.

The synthesis of this compound analogs is a sequential process involving a Suzuki-Miyaura cross-coupling reaction followed by a regioselective benzylic bromination. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving common issues encountered during these transformations.

I. Overview of the Synthetic Pathway

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Coupling: Formation of the C(sp²)–C(sp²) bond between a 2-halo-5-methylpyridine and 4-methylphenylboronic acid to yield the 2-(4-methylphenyl)-5-methylpyridine intermediate.

  • Benzylic Bromination: Selective bromination of the methyl group on the phenyl ring of the intermediate to afford the final this compound product.

Synthetic Pathway start 2-Halo-5-methylpyridine + 4-Methylphenylboronic Acid intermediate 2-(4-Methylphenyl)-5-methylpyridine start->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) final_product This compound intermediate->final_product Benzylic Bromination (NBS, Initiator)

Caption: General synthetic route for this compound analogs.

II. Troubleshooting and FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to heteroaromatic systems like pyridines can be challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in the Suzuki coupling of pyridine derivatives can stem from several sources. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.[5]

Q2: I'm observing a significant amount of debrominated starting material (5-methylpyridine). What causes this and how can it be minimized?

A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[6] This occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from the solvent, base, or other reaction components, followed by reductive elimination.

  • To minimize dehalogenation:

    • Avoid certain solvents and bases: Amine bases and alcohol solvents can act as hydride donors. Consider switching to inorganic bases like K₃PO₄ or Cs₂CO₃ and using solvents like dioxane or toluene.[6]

    • Use a well-defined precatalyst: Some precatalysts are less prone to side reactions.

    • Optimize reaction time: Prolonged reaction times can sometimes increase the extent of dehalogenation.

Q3: Homocoupling of the 4-methylphenylboronic acid is a major side product. How can I suppress this?

A3: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen, which can generate palladium(II) species that facilitate this undesired reaction.[5][7]

  • To reduce homocoupling:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.

    • Use a Pd(0) source or a precatalyst that rapidly generates Pd(0): This minimizes the concentration of Pd(II) species that can promote homocoupling.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki Troubleshooting start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid integrity - Catalyst/ligand activity - Anhydrous/degassed solvents start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Screen different Pd catalysts - Evaluate bulky/electron-rich ligands check_reagents->optimize_catalyst optimize_base 3. Optimize Base - Screen inorganic bases (K₃PO₄, Cs₂CO₃) - Check base solubility optimize_catalyst->optimize_base optimize_conditions 4. Optimize Reaction Conditions - Vary temperature - Adjust solvent system (e.g., dioxane/water ratio) optimize_base->optimize_conditions Bromination Troubleshooting start Poor Selectivity/Yield in Bromination check_stoichiometry 1. Adjust NBS Stoichiometry - Use 1.05-1.1 eq for full conversion - Use <1.0 eq to favor monobromination start->check_stoichiometry optimize_initiation 2. Optimize Initiation - Vary initiator (AIBN vs. BPO) - Consider photochemical initiation check_stoichiometry->optimize_initiation optimize_conditions 3. Optimize Reaction Conditions - Control temperature - Slow addition of NBS optimize_initiation->optimize_conditions purification_strategy 4. Refine Purification - Rapid chromatography - Recrystallization optimize_conditions->purification_strategy

Sources

Technical Support Center: Troubleshooting Poor Reactivity of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this versatile building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations, field-proven troubleshooting strategies, and detailed experimental protocols to help you optimize your reactions and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) & Initial Checks

This section covers the most common questions and preliminary checks to perform when you observe poor reactivity.

Q1: My reaction with this compound is not proceeding. What are the first things I should check?

A1: Before delving into complex optimization, it's crucial to validate the fundamentals of your experimental setup.

  • Confirm Starting Material Integrity: The "bromomethyl" functional group is a benzylic bromide, which can be susceptible to hydrolysis or degradation.

    • Purity Check: Verify the purity of your this compound using techniques like ¹H NMR or LC-MS. Look for impurities such as the corresponding alcohol (from hydrolysis) or dimerized products.

    • Storage Conditions: This compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2] Improper storage can lead to a significant loss of reactivity.

  • Reagent Quality: Ensure all other reagents, especially the nucleophile, base, and solvent, are pure and anhydrous (if the reaction is moisture-sensitive).

    • Nucleophile Potency: If using a salt of a nucleophile (e.g., sodium phenoxide), ensure it has not degraded. If using a neutral nucleophile like an amine, its basicity and nucleophilicity are key.

    • Solvent Purity: Use dry, high-purity solvents. Polar aprotic solvents like DMF and DMSO must be anhydrous, as water can hydrolyze the starting material and solvate nucleophiles, reducing their reactivity.[3]

  • Reaction Conditions:

    • Temperature: Many nucleophilic substitution reactions require heating to overcome the activation energy.[3] If you are running the reaction at room temperature, a gradual increase in temperature while monitoring by TLC or LC-MS is a logical first step.

    • Concentration: Ensure your reaction is not too dilute.

Q2: Why is my this compound less reactive than a simple benzyl bromide?

A2: The electronic nature of the substituted pyridine ring plays a significant role. The pyridine ring, particularly the nitrogen atom, is electron-withdrawing by induction.[4] This effect can influence the electrophilicity of the benzylic carbon.

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the phenyl ring and, consequently, from the benzylic carbon. This can slightly decrease the partial positive charge on the carbon, potentially slowing down the approach of a nucleophile in an Sₙ2 reaction.

  • Steric Hindrance: While not extreme, the 2-pyridyl group is bulkier than a simple hydrogen atom on a benzyl bromide, which can introduce minor steric hindrance.[5]

However, it's important to note that benzylic halides are generally quite reactive because the phenyl ring can stabilize the transition state of an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 reaction through resonance.[5][6] Therefore, while electronic effects from the pyridine ring may modulate reactivity, a complete lack of reaction often points to other issues as described in Q1.

Section 2: In-Depth Troubleshooting for Nucleophilic Substitution Reactions

The most common application for this compound is as an electrophile in nucleophilic substitution reactions. This section provides a logical workflow for troubleshooting these specific transformations.

Troubleshooting Workflow

Below is a decision-making flowchart to guide your troubleshooting process.

G start Start: Poor Reactivity Observed check_purity Step 1: Verify Purity & Integrity of Starting Material & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify or Re-source Compound. Use Anhydrous Solvents. purity_ok->purify No check_conditions Step 2: Evaluate Reaction Conditions purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Appropriate? check_conditions->conditions_ok optimize_conditions Action: Increase Temperature. Increase Concentration. Check Stirring. conditions_ok->optimize_conditions No check_nucleophile Step 3: Assess Nucleophile & Base conditions_ok->check_nucleophile Yes optimize_conditions->check_conditions nucleophile_ok Nucleophile/Base Suitable? check_nucleophile->nucleophile_ok optimize_nucleophile Action: Use Stronger Nucleophile. Use Stronger/Non-nucleophilic Base. Consider Phase-Transfer Catalyst. nucleophile_ok->optimize_nucleophile No check_solvent Step 4: Analyze Solvent Choice nucleophile_ok->check_solvent Yes optimize_nucleophile->check_nucleophile solvent_ok Solvent Optimal? check_solvent->solvent_ok end_success Reaction Successful solvent_ok->end_success Yes, Improvement Seen end_fail Consult Advanced Troubleshooting solvent_ok->end_fail No, Issue Persists optimize_solvent Action: Switch Solvent. (e.g., Aprotic Polar: DMF, DMSO, Acetonitrile) optimize_solvent->check_solvent

Caption: A systematic workflow for troubleshooting poor reactivity.

Q3: I've confirmed my reagents are pure, but the Sₙ2 reaction is still sluggish. How can I optimize the conditions?

A3: For Sₙ2 reactions, which are favored for primary benzylic halides like this one, several factors can be tuned to enhance the rate.[7] The reaction rate is dependent on the concentration and identity of both the electrophile and the nucleophile.

Factor 1: The Nucleophile

The strength of the nucleophile is critical.

  • Anionic Nucleophiles: Negatively charged nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are generally more potent than their neutral counterparts (ROH, RSH, HCN).[8][9] If you are using a neutral nucleophile with a base, ensure the base is strong enough to deprotonate it effectively and that the pKa values are favorable.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid competition with your primary nucleophile. Pyridine itself can be nucleophilic and may consume the electrophile.[10]

Factor 2: The Solvent

Solvent choice can dramatically impact Sₙ2 reaction rates.

  • Polar Aprotic Solvents are Key: Solvents like DMF, DMSO, and acetonitrile are ideal for Sₙ2 reactions.[3][8] They solvate the counter-ion (cation) of the nucleophile but leave the nucleophilic anion "naked" and highly reactive.

  • Avoid Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.

Factor 3: Temperature & Additives
  • Increase Temperature: As a rule of thumb, reaction rates often double for every 10 °C increase in temperature. Monitor for decomposition at higher temperatures.

  • Consider Additives: For reactions involving anionic nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial in less polar solvents. For iodide-mediated reactions, adding NaI can be crucial.[10]

ParameterRecommendation for Sₙ2Rationale
Nucleophile Use a strong, negatively charged nucleophile if possible.Sₙ2 reactions are second-order; a more potent nucleophile directly increases the rate.[8]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)These solvents enhance nucleophilicity by not solvating the anionic nucleophile.[3][8]
Temperature Start at RT, then increase incrementally (e.g., 50 °C, 80 °C)Provides the necessary activation energy for the reaction to proceed.[3]
Base (if needed) Strong, non-nucleophilic (e.g., NaH, DBU)Prevents the base from competing with the desired nucleophile.

Section 3: Advanced Troubleshooting & Side Reactions

If you've optimized the core parameters and still face issues, it's time to consider less common problems and potential side reactions.

Q4: My starting material is being consumed, but I'm not getting the desired product. What could be happening?

A4: Consumption of starting material without the formation of the desired product points towards competing side reactions.

Potential Side Reaction 1: Quaternization of the Pyridine Nitrogen

The pyridine nitrogen is nucleophilic and can react with the highly electrophilic benzylic bromide of another molecule, leading to oligomerization or polymerization. This is an intermolecular reaction.

G cluster_0 Molecule 1 cluster_1 Molecule 2 A Pyridine-N: B Benzylic-Br D Benzylic-Br A->D attacks C Pyridine-N: E N-Alkylation (Quaternization) F Polymeric Byproduct E->F

Caption: Intermolecular quaternization leading to byproducts.

  • How to Diagnose: This often results in an insoluble baseline material on TLC or complex, unidentifiable peaks in LC-MS and NMR.

  • How to Mitigate:

    • Use high dilution: Running the reaction at a lower concentration can disfavor this intermolecular side reaction.

    • Slow addition: Add the this compound slowly to a solution of the nucleophile. This keeps the concentration of the electrophile low at any given moment, favoring the desired reaction.

Potential Side Reaction 2: Elimination (E2)

If your nucleophile is also a strong base (e.g., alkoxides like t-butoxide), an E2 elimination reaction can compete with substitution, especially at higher temperatures.[11] This would form a stilbene-like dimer after a series of steps.

  • How to Mitigate:

    • Use a less basic nucleophile if possible.

    • Run the reaction at the lowest temperature that allows for a reasonable substitution rate.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. They should be adapted and optimized for your specific nucleophile and substrate.

Protocol 1: General Procedure for Sₙ2 Reaction with an Oxygen Nucleophile (Phenol)

This protocol details the O-alkylation of 4-methoxyphenol.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered and dried

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.1 M concentration with respect to the electrophile).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous acetonitrile dropwise over 10 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ether product.

Self-Validation:

  • TLC Monitoring: Use a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The product should have an Rf between the two starting materials.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Clark, J. (2020). The SN1 and SN2 Mechanisms. Chemistry LibreTexts. [Link]

  • University of Calgary. Nucleophilic substitution of benzylic halides. [Link]

  • Hunt, I. University of Calgary. Chapter 11: Nucleophilic Substitution of Benzylic Halides. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • American Elements. This compound Product Page. [Link]

  • Quora. Why is the reactivity of benzyl bromide higher than phenol towards nucleophilic substitution reaction? [Link]

  • St. Paul's Cathedral Mission College. Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

  • Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 9(10), 1931–1934. [Link]

  • Clark, J. (2023). elimination versus nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

Sources

side reactions of 2-(4-(bromomethyl)phenyl)-5-methylpyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-(bromomethyl)phenyl)-5-methylpyridine

A Guide to Navigating Side Reactions in Cross-Coupling Applications

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested insights into the use of this versatile building block. This guide moves beyond standard protocols to explain the "why" behind experimental choices, helping you anticipate and troubleshoot common side reactions in your coupling experiments.

The unique structure of this compound, featuring a highly reactive benzylic bromide and a coordinating pyridine ring, makes it a powerful reagent. However, these same features can also open pathways to undesired side reactions. This document is structured as a series of questions and in-depth troubleshooting guides to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that I should be aware of?

The molecule possesses two main sites of reactivity that dictate its behavior in coupling reactions:

  • The Benzylic Bromide (-CH₂Br): This is the most reactive site. The C(sp³)-Br bond is activated by the adjacent phenyl ring, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (via oxidative addition) and nucleophilic substitutions. However, its high reactivity is also the source of several side reactions. Oxidative addition of benzylic halides can proceed with inversion of configuration[1].

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to function both as a ligand and a nucleophile. It can coordinate to the palladium catalyst, influencing its electronic properties and stability[2]. It can also act as a nucleophile, attacking the electrophilic benzylic bromide of another molecule, leading to quaternization.

Q2: What is the most common and difficult-to-avoid side reaction?

The most prevalent side reaction is the reductive homocoupling of the benzylic bromide to form the bibenzyl derivative, 1,2-bis(4-(5-methylpyridin-2-yl)phenyl)ethane. This occurs when two molecules of the starting material couple with each other instead of with the desired coupling partner[3][4]. This side reaction is a known challenge for benzylic halides in various cross-coupling reactions and can be difficult to separate from the desired product due to similar polarities[3].

Q3: How does the 2-pyridyl substituent affect my reaction?

The 2-pyridyl group has a significant electronic and steric influence. The nitrogen atom's electron-withdrawing nature can impact the reactivity of the phenyl ring[2]. More importantly, its ability to act as an internal ligand for the palladium catalyst can be a double-edged sword. While it can sometimes stabilize catalytic intermediates, it can also interfere with the binding of external, performance-enhancing ligands or alter the expected reaction pathway[2][5]. Suzuki-Miyaura reactions, in particular, often fail or give poor results when applied to 2-substituted pyridine structures due to issues with boronate stability and reaction efficiency[6][7].

Q4: What are the recommended storage conditions for this reagent?

To ensure the integrity and reactivity of this compound, proper storage is critical. Benzylic bromides are lachrymators and can be sensitive to moisture, light, and heat[8].

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture- and air-driven degradation[9].

  • Temperature: Refrigerate at 2-8°C to minimize thermal decomposition and side reactions[9].

  • Container: Keep in a tightly sealed, opaque container to protect from light and moisture[10].

Troubleshooting Guides for Common Coupling Reactions

This section provides in-depth solutions to specific problems you may encounter during key cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but coupling sp³-hybridized benzylic bromides presents unique challenges compared to standard aryl halides[11][12].

This is the classic signature of benzylic homocoupling .

  • Underlying Cause: Homocoupling of organoboron reagents can be mediated by Pd(II) species, which may be present from the catalyst precursor or formed by oxidative processes if the reaction is not properly degassed[13][14]. For benzylic halides, the rate of the desired cross-coupling can be slow, allowing competing homocoupling pathways to dominate[3].

  • Troubleshooting Strategy:

    • Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands are known to accelerate the rate-limiting reductive elimination step, outcompeting side reactions.

    • Solvent Selection: The solvent can have a profound impact. Studies have shown that cyclopentyl methyl ether (CPME) can significantly reduce the amount of homocoupled product compared to more traditional solvents like THF[3].

    • Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period) and maintained under a strict inert atmosphere. Dissolved oxygen can promote the formation of Pd(II) and facilitate homocoupling[14].

    • Base Selection: Use a well-dried, high-purity base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective for these couplings[3][12].

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precatalyst that is reduced in situ.
Ligand JohnPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, minimizing side reactions[12].
Base K₂CO₃ or Cs₂CO₃ (3.0 equiv.)Effective bases for benzylic couplings[3][12]. Must be finely ground and dried.
Solvent CPME / H₂O (10:1 ratio)CPME has been shown to minimize homocoupling of benzylic bromides[3].
Temperature 90-140°C (Conventional or MW)Higher temperatures may be needed, but should be optimized. Microwave heating can offer rapid optimization and improved yields[12].
Atmosphere Strict Argon or NitrogenEssential to prevent oxygen-mediated side reactions[14].

G cluster_start Reaction Diagnosis cluster_analysis Byproduct Analysis cluster_solution Troubleshooting Actions Start Low Yield in Suzuki Coupling? CheckByproduct Major Byproduct Observed? Start->CheckByproduct Yes NoMajorByproduct No Single Major Byproduct (Decomposition/Low Reactivity) Start->NoMajorByproduct No Homocoupling Byproduct is Bibenzyl Dimer (Homocoupling) CheckByproduct->Homocoupling Yes, less polar Quaternization Byproduct is Pyridinium Salt (Quaternization) CheckByproduct->Quaternization Yes, very polar CheckByproduct->NoMajorByproduct No Sol_Homo 1. Switch to CPME solvent. 2. Use bulky ligand (e.g., SPhos). 3. Rigorously degas reaction. Homocoupling->Sol_Homo Sol_Quat 1. Lower reaction temperature. 2. Use slow addition of bromide. 3. Screen milder bases. Quaternization->Sol_Quat Sol_Decomp 1. Screen alternative catalysts/ligands. 2. Re-evaluate base/solvent compatibility. 3. Confirm starting material purity. NoMajorByproduct->Sol_Decomp

Guide 2: Sonogashira Coupling

Direct Sonogashira coupling of sp³-hybridized halides is not as common or straightforward as with sp² halides, and the reaction is highly susceptible to side reactions[15][16].

This indicates Glaser coupling , the homocoupling of the terminal alkyne.

  • Underlying Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira catalytic cycle, is notoriously efficient at catalyzing the oxidative homocoupling of terminal alkynes, especially in the presence of trace oxygen[17][18].

  • Troubleshooting Strategy:

    • Employ Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These methods rely on a palladium catalyst and an amine base (which often acts as both the base and a ligand) and are less prone to Glaser coupling[19].

    • Strict Exclusion of Oxygen: If using a copper-catalyzed system is unavoidable, an extremely rigorous inert atmosphere is mandatory. Any oxygen ingress will promote alkyne dimerization.

    • Check Amine Quality: The amine base should be distilled and degassed before use. Peroxides in aged amines can facilitate unwanted oxidative side reactions.

  • Underlying Cause: The oxidative addition of benzylic bromides to Pd(0) can be kinetically different from that of aryl halides, and the subsequent steps of the Sonogashira cycle may not be favorable[15]. The standard Pd/Cu catalyst system may not be suitable for this substrate class.

  • Troubleshooting Strategy:

    • Ligand Screening: For challenging couplings, specialized ligands may be required. Test N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands that are known to facilitate difficult oxidative additions.

    • Alternative Synthetic Route: Consider a two-step approach. It may be more reliable to first perform a Suzuki or Stille coupling to install a vinyl or aryl group, and then perform the Sonogashira coupling on a more robust substrate.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form C-N bonds. When using a benzylic electrophile, the reaction competes with base-induced elimination[20][21].

This points to base-induced elimination (E2) .

  • Underlying Cause: The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOt-Bu, LHMDS) are capable of deprotonating the benzylic carbon, leading to the elimination of HBr and the formation of a double bond, rather than facilitating C-N coupling[22].

  • Troubleshooting Strategy:

    • Base Selection is Key: This is the most critical parameter. Switch from strong alkoxide bases to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. While this may require higher temperatures, it will disfavor the E2 pathway. Recently, soluble organic bases like DBU have been shown to be effective and functional-group tolerant alternatives[23].

    • Ligand Choice: Use ligands with large bite angles, such as XantPhos. These ligands have been shown to be exceptionally effective in promoting C-N reductive elimination over competing pathways[23].

    • Temperature Optimization: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Elimination pathways often have a higher activation energy and become more competitive at elevated temperatures.

G cluster_reagent Reagent & Pathways cluster_reactions Reaction Types & Side Products Reagent 2-(4-(bromomethyl)phenyl) -5-methylpyridine Coupling Desired Cross-Coupling Reagent->Coupling Pd-cat. + Nu⁻ Homocoupling Homocoupling (Bibenzyl Formation) Reagent->Homocoupling Reductive Conditions Quaternization N-Quaternization (Pyridinium Salt) Reagent->Quaternization Nucleophilic Attack by N Elimination Elimination (E2) (Styrene Formation) Reagent->Elimination Strong Base

References

  • Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Cresswell, A. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Oreate AI Blog. (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cho, S. H., et al. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Precision Chemistry. [Link]

  • ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Cresswell, A. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

  • Chowdhury, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

  • López-Pérez, A., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Miller, J. A. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. [Link]

  • Picazo, E., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]

  • Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2018). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Request PDF. [Link]

  • Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2022). Reactivity of benzyl bromides. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemsrc. (n.d.). 2-[4-(Bromomethyl)phenyl]pyridine. Chemsrc. [Link]

  • Reddit. (2023). BH amination side products and purification. r/chemistry. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a frequently employed method for its purification, but the presence of a basic pyridine ring and a reactive benzyl bromide moiety can present unique challenges.[1][2][3] This guide offers a structured approach to troubleshooting and frequently asked questions to ensure a successful purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound in a question-and-answer format.

Question 1: My product is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen on the pyridine ring and acidic silanol groups on the surface of the silica gel.[1] This leads to non-ideal elution behavior and poor separation.

Causality and Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This causes the molecule to "stick" to the stationary phase, resulting in a broadened or tailing peak.[1]

  • Solution 1: Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your eluent.[1][4]

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate) can significantly improve peak shape. The more basic TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine-containing product.[1]

    • Ammonia in Methanol: For more polar solvent systems, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component in a solvent mixture with dichloromethane.[4][5]

  • Solution 2: Deactivation of Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a base. However, modifying the mobile phase is generally a more straightforward approach.

  • Solution 3: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Reversed-Phase Chromatography: If applicable, reversed-phase chromatography on a C18 column can also be an effective purification method.[1]

Question 2: My product seems to be decomposing on the column. How can I confirm this and prevent it?

Answer:

The benzyl bromide moiety in this compound is susceptible to degradation, particularly on acidic stationary phases like silica gel.[7] The acidic environment can promote hydrolysis of the benzyl bromide to the corresponding benzyl alcohol or other side reactions.

Confirmation and Prevention:

  • 2D TLC Analysis: To confirm decomposition on silica, you can perform a two-dimensional TLC analysis.[7]

    • Spot your crude product on a TLC plate and run it in a suitable solvent system.

    • After the first run, dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[8]

  • Prevention Strategies:

    • Use Deactivated Silica Gel: As mentioned previously, deactivating the silica gel can reduce its acidity.

    • Switch to a Neutral or Basic Stationary Phase: Alumina is a less acidic alternative that can minimize degradation of acid-sensitive compounds.[6]

    • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by applying gentle pressure (flash chromatography).[9][10]

    • Work at Lower Temperatures: If feasible, running the chromatography in a cold room can help to slow down degradation reactions.

Question 3: I am having poor separation between my product and an impurity. What steps can I take to improve resolution?

Answer:

Achieving good separation is the primary goal of chromatography. Poor resolution can be due to several factors, including an inappropriate solvent system or improper column packing.

Strategies for Improved Separation:

  • Optimize the Solvent System: The choice of eluent is critical for good separation.[11][12]

    • TLC Optimization: The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.[12][13] Experiment with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[5]

    • Gradient Elution: If a single solvent system does not provide adequate separation of all components, a gradient elution can be employed. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[9]

  • Proper Column Packing: A well-packed column is essential for good resolution.

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]

    • The top surface of the silica gel should be flat and protected with a layer of sand.[3][10]

  • Sample Loading: Load the sample in a minimal amount of solvent to ensure it is applied to the column as a narrow band.[10][14] Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, can often improve resolution.[3][14]

Question 4: My product is not eluting from the column, or the recovery is very low. What are the possible reasons?

Answer:

Low or no recovery of your product can be frustrating. This can be due to several factors, including irreversible adsorption to the stationary phase or the use of an eluent that is not polar enough.

Troubleshooting Low Recovery:

  • Irreversible Adsorption/Decomposition: As discussed in Question 2, the compound may be decomposing on the column.[7] The pyridine moiety can also bind very strongly to the silica gel, especially if the eluent is not sufficiently polar.

  • Insufficiently Polar Eluent: If your solvent system is not polar enough, your compound will not move down the column.[11]

    • Solution: After running a significant volume of your initial eluent, you can try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to see if your compound elutes.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and recovery.[1] As a general rule, use about 30-100g of silica gel for every 1g of crude product.[3]

Frequently Asked Questions (FAQs)

What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. A 4:1 mixture of hexane:ethyl acetate is a common starting point for compounds of moderate polarity.[11][12] You can then adjust the ratio to achieve the desired Rf value for your product. Dichloromethane can also be a useful solvent, either alone or in combination with hexane or ethyl acetate.[12]

What are the potential impurities I should be looking for?

The impurities present will depend on the synthetic route used to prepare this compound.[2] Common impurities could include:

  • Starting materials: Unreacted 2-phenyl-5-methylpyridine or the corresponding benzyl alcohol.

  • Over-brominated products: Dibrominated species may be present.[2]

  • Hydrolysis product: 2-(4-(hydroxymethyl)phenyl)-5-methylpyridine, formed from the hydrolysis of the benzyl bromide.[6]

  • Isomeric byproducts: Depending on the synthesis, other isomers may be formed.[2]

How can I visualize the spots on the TLC plate?

This compound contains aromatic rings and should be visible under a UV lamp (typically at 254 nm).[9] Additionally, general-purpose stains such as potassium permanganate or vanillin can be used for visualization.

Should I use dry loading or wet loading for my sample?

For purifications where resolution is critical, dry loading is often preferred.[3][14] This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of the packed column. This technique ensures that the sample is applied as a very narrow, even band, which can lead to sharper peaks and better separation. Wet loading, where the sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the column, is quicker but can sometimes lead to band broadening if not done carefully.[10][14]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 4:1 hexane:ethyl acetate). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[11]

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.[11]

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the desired product with maximum separation from impurities.[12]

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Secure a column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[3][10]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[3]

    • Drain the excess solvent until the level is just at the top of the silica, then add another thin layer of sand.[3][10]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder.[3]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent according to your optimized TLC results.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[9]

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A high-level workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Peak Tailing

G cluster_solutions Solutions Start Problem: Peak Tailing Observed Cause Primary Cause: Pyridine interaction with acidic silanol groups on silica Start->Cause Sol1 Modify Mobile Phase: Add 0.1-1% Triethylamine (TEA) to eluent Cause->Sol1 Most Common Fix Sol2 Change Stationary Phase: Use Alumina (neutral or basic) instead of silica Cause->Sol2 Alternative Sol3 Use Reversed-Phase Chromatography (C18) Cause->Sol3 Alternative Result Result: Improved Peak Shape & Better Separation Sol1->Result Sol2->Result Sol3->Result

Caption: Decision-making flow for addressing peak tailing issues in the chromatography of pyridine derivatives.

References

  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Aquatic Microbial Ecology, 21(2), 177-186.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Das, B., Venkateswarlu, K., Suneel, K., & Majhi, A. (2012). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. Records of Natural Products, 6(3), 287.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
  • ReM. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Benchchem. (n.d.). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
  • Professor Dave Explains. (2019). Thin Layer Chromatography (TLC).
  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?.
  • Supporting information for. (n.d.).
  • Reddit. (2016). BnBr purification via basic alumina?.

Sources

stability of 2-(4-(bromomethyl)phenyl)-5-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Reaction Optimization for Researchers

Welcome to the technical support center for 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile reagent. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on General Stability & Handling

This section addresses common queries about the intrinsic stability and proper handling of this compound.

Question 1: What are the ideal storage conditions for this compound?

Answer: To ensure long-term stability and prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures of 2-8°C.[1][2] The container must be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[3]

Question 2: Why is an inert atmosphere recommended for storage?

Answer: The benzylic bromide functional group is susceptible to slow hydrolysis in the presence of moisture, which would lead to the formation of the corresponding benzyl alcohol. Additionally, like many complex organic molecules, minimizing contact with oxygen reduces the potential for oxidative degradation over time.

Question 3: Is this compound sensitive to light?

Answer: Yes, caution is advised. Benzylic halides can be sensitive to light.[3] Exposure to UV or even strong visible light can induce photochemical cleavage of the carbon-bromine bond, generating radical species. These radicals can then participate in a variety of undesired side reactions, leading to sample discoloration and the formation of impurities. It is best practice to store the compound in an amber vial or in a dark location.

Question 4: What are the primary chemical incompatibilities of this compound?

Answer: The primary incompatibilities stem from its reactive benzylic bromide and basic pyridine functionalities. You should avoid:

  • Strong Oxidizing Agents: These can lead to vigorous and potentially hazardous reactions, possibly oxidizing the benzylic position.[3]

  • Strong Bases: Strong bases can promote elimination reactions (forming a stilbene-like dimer) or other undesired reactions.

  • Protic Solvents (especially with residual base/nucleophile): Solvents like methanol or ethanol can act as nucleophiles, leading to solvolysis, particularly at elevated temperatures.

  • Primary and Secondary Amines: These will readily react via nucleophilic substitution. While often the intended reaction, they are an incompatibility if not part of the planned synthesis. Pyridine itself can react with benzyl bromide in a process known as the Menschutkin reaction.[4][5]

Part 2: Troubleshooting Guide for Common Synthetic Challenges

This section provides solutions to specific problems that may arise during reactions involving this compound.

Question 5: I am attempting a nucleophilic substitution reaction, but I am observing a significant amount of an insoluble white solid and my desired product yield is low. What is happening?

Answer: This is a classic issue encountered with this type of bifunctional molecule. The likely culprit is an intermolecular self-reaction. Your starting material contains both a potent electrophile (the benzylic bromide) and a nucleophilic site (the pyridine nitrogen). One molecule can react with another in a process called the Menschutkin reaction to form a pyridinium salt, which is often insoluble and precipitates from the reaction mixture.[4][5] This oligomerization or polymerization consumes your starting material and reduces the yield of your desired product.

Troubleshooting Steps:

  • Slow Addition: Add the this compound solution slowly (e.g., via syringe pump) to the solution of your nucleophile. This maintains a low concentration of the electrophile, favoring the reaction with your intended nucleophile over self-reaction.

  • Use of a Non-Nucleophilic Base: If your reaction requires a base, ensure it is non-nucleophilic and sterically hindered (e.g., 2,6-lutidine or diisopropylethylamine) to avoid it competing with your primary nucleophile. Avoid using pyridine, as it will readily react with the substrate.[6]

  • Solvent Choice: Use a solvent that keeps all reactants and intermediates well-solvated. A switch from a non-polar to a more polar aprotic solvent (e.g., from Toluene to DMF or Acetonitrile) might be beneficial.

Question 6: My reaction has resulted in the formation of 4-(5-methylpyridin-2-yl)benzaldehyde. How did this oxidation occur?

Answer: The formation of the corresponding aldehyde is a known potential side reaction for benzylic halides.[7] This can occur under several conditions:

  • Presence of an Oxidizing Agent: If your reaction mixture contains an oxidizing agent, even a mild one, it can oxidize the benzylic position. Amine N-oxides, sometimes used as additives, are capable of this transformation.[7]

  • Air Oxidation: Under certain conditions (e.g., elevated temperatures, presence of a metal catalyst, or basic media), atmospheric oxygen can contribute to the oxidation of the benzylic bromide.

  • Reaction with DMSO: If dimethyl sulfoxide (DMSO) is used as a solvent at elevated temperatures, it can act as an oxidant, converting the benzyl bromide to an aldehyde.

Preventative Measures:

  • Ensure all reagents are pure and free from oxidizing impurities.

  • Run the reaction under a strictly inert atmosphere (N₂ or Ar).

  • If using DMSO as a solvent, conduct the reaction at the lowest effective temperature. Consider alternative polar aprotic solvents like DMF or DMAc if aldehyde formation is persistent.

Question 7: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and experiencing catalyst deactivation. Could the substrate be the cause?

Answer: Yes, this is a distinct possibility. The pyridine nitrogen in your substrate can act as a ligand and coordinate to the palladium center. This coordination can sometimes inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle.[8]

Solutions:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effect of the pyridine. Experiment with different ligands to find one that is less susceptible to displacement or deactivation.

  • Use of Additives: In some cases, the addition of a Lewis acid can bind to the pyridyl nitrogen, preventing its coordination to the palladium catalyst and increasing the acidity of benzylic hydrogens, which can facilitate the catalytic process.[8]

  • Reaction Conditions: Optimization of temperature and reaction time is crucial. Higher temperatures might overcome the catalyst inhibition but could also lead to degradation.

Part 3: Understanding Degradation Pathways

A deeper understanding of how this compound can decompose is key to designing robust experiments.

Degradation Pathway Mechanism Contributing Factors Resulting Impurities
Hydrolysis Nucleophilic substitution by water (SN1 or SN2).[3]Presence of moisture, acidic or basic conditions.2-(4-(hydroxymethyl)phenyl)-5-methylpyridine
Self-Reaction (Polymerization) Intermolecular Menschutkin reaction.[4][5]High concentration, elevated temperature.Polymeric pyridinium bromide salts
Oxidation Oxidation of the benzylic C-H bond.[7]Presence of oxidizing agents, air, high temp.4-(5-methylpyridin-2-yl)benzaldehyde
Photodegradation Homolytic cleavage of the C-Br bond by light.[3]Exposure to UV or high-intensity visible light.Radical coupling products, various impurities
Elimination Base-mediated E2 elimination.Strong, non-nucleophilic bases.Dimeric stilbene-like structures
Visualizing Key Reaction Pathways

Below are diagrams illustrating the desired nucleophilic substitution pathway and the common undesired self-reaction pathway.

G cluster_0 Desired SN2 Pathway reagent 2-(4-(bromomethyl)phenyl) -5-methylpyridine product Desired Product reagent->product Reaction with Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Br⁻

Caption: Ideal pathway for nucleophilic substitution.

G cluster_1 Undesired Self-Reaction Pathway reagent1 Molecule A (Electrophile) dimer Pyridinium Dimer/Oligomer (Insoluble Salt) reagent1->dimer reagent2 Molecule B (Nucleophile via Pyridine-N) reagent2->dimer

Caption: Common degradation via intermolecular reaction.

Part 4: Exemplar Experimental Protocol

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a baseline for reacting this compound with a generic nucleophile, incorporating best practices to minimize side reactions.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add your nucleophile (1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., Acetonitrile or THF).

    • If a base is required, add a non-nucleophilic base like potassium carbonate (2.0 equivalents) or diisopropylethylamine (1.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

  • Reagent Addition:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the solution of the benzylic bromide to the cooled, stirring solution of the nucleophile dropwise over a period of 1-2 hours.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

    • Gentle heating (40-50°C) may be required for less reactive nucleophiles, but should be employed cautiously to avoid promoting self-reaction.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Menschutkin reaction of the benzyl bromide 3 with pyridine. ResearchGate. Available at: [Link]

  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC - NIH. Available at: [Link]

  • The reaction between pyridine 1 and benzyl bromide 2 to give the corresponding salt 3. ResearchGate. Available at: [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... Study Prep in Pearson+. Available at: [Link]

  • Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. ACS Publications. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-(4-(bromomethyl)phenyl)-5-methylpyridine. This document provides field-proven insights, troubleshooting guides, and detailed protocols to empower researchers in drug development and synthetic chemistry. The unique structure of this substrate, featuring a reactive benzylic bromide (an sp³-hybridized carbon) and a potentially coordinating pyridine ring, presents specific challenges that require careful consideration of the catalytic system.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries encountered during the experimental design phase for coupling reactions involving this compound.

Q1: My substrate has two potential sites for reaction: the pyridine ring and the bromomethyl group. Which one will react?

The reaction will occur selectively at the C(sp³)-Br bond of the bromomethyl group. The oxidative addition of a palladium(0) catalyst into a benzylic C-Br bond is kinetically much faster than the oxidative addition into an unactivated aromatic C-H bond on the pyridine or phenyl rings.[1] This intrinsic reactivity difference allows for selective functionalization of the bromomethyl position.

Q2: What is the best palladium catalyst and ligand system for a C(sp³)-C(sp²) Suzuki-Miyaura coupling with this substrate?

For the coupling of benzylic halides, a robust catalyst system capable of facilitating rapid oxidative addition and reductive elimination is paramount. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are the gold standard. These ligands stabilize the palladium center, promote the desired catalytic steps, and can help prevent catalyst inhibition by the pyridine nitrogen.[2][3] Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for challenging couplings, including those involving sp³-hybridized carbons.[4]

    • Bidentate phosphine ligands: Xantphos is particularly effective at minimizing side reactions in couplings of benzylic bromides.[5][6]

  • Recommended Palladium Source: While generating the active Pd(0) catalyst in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ is common, using modern, air-stable palladium precatalysts is often more reliable and leads to more reproducible results.[7] Consider starting with G3 or G4 precatalysts, such as XPhos-Pd-G3 or SPhos-Pd-G2 .[1]

Q3: How does the pyridine nitrogen affect the reaction, and how can I mitigate any negative effects?

The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to inhibition or complete reaction failure.[2][8]

  • Causality: The lone pair on the nitrogen competes with the phosphine ligand for a coordination site on the palladium. If the pyridine binding is too strong, it can prevent the catalyst from participating in the catalytic cycle.

  • Mitigation Strategies:

    • Use Bulky Ligands: Sterically hindered ligands like XPhos or SPhos can physically block the pyridine from accessing the metal center.

    • Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2.2:1 for monodentate ligands) can help ensure the palladium remains coordinated to the phosphine.

    • Solvent Choice: Using less-coordinating solvents can be beneficial.

Q4: What are the most likely side products, and what causes them?

Several side reactions are common with benzylic bromides. Being aware of them is the first step to prevention.

  • Homocoupling: Formation of 1,2-bis(4-(5-methylpyridin-2-yl)phenyl)ethane. This occurs when two molecules of the starting material couple with each other. It is often competitive with the desired cross-coupling pathway.

  • Hydrolysis: Formation of (4-(5-methylpyridin-2-yl)phenyl)methanol. This happens if water is present in the reaction, reacting with the highly electrophilic benzylic bromide, often facilitated by the base.[1]

  • Reduction (Hydrodehalogenation): Formation of 2-(p-tolyl)-5-methylpyridine. This occurs when the bromomethyl group is reduced to a methyl group. It can be promoted by protic impurities or specific side-pathways of the catalytic cycle.[7]

Q5: Beyond Suzuki, what other cross-coupling reactions are viable for this substrate?

The reactive benzylic bromide is a versatile handle for several important C-C and C-N bond-forming reactions.

  • Sonogashira Coupling: To form a C(sp³)-C(sp) bond with a terminal alkyne. This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[9][10]

  • Buchwald-Hartwig Amination: To form a C(sp³)-N bond with a primary or secondary amine. This requires a palladium catalyst with a suitable phosphine ligand and a strong base like sodium tert-butoxide.[11][12][13]

  • Heck Reaction: To couple with an alkene, though this can be more complex with alkyl halides compared to the classic aryl halide substrates.[14][15][16]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your experiments.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Inactive Catalyst Ensure the palladium source is not degraded. Use an air-stable precatalyst (e.g., XPhos-Pd-G3) to ensure consistent generation of the active Pd(0) species.[1] Always run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
Catalyst Inhibition by Pyridine The pyridine nitrogen is likely poisoning your catalyst.[2][8] Increase the ligand-to-palladium ratio or switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) that binds more strongly to palladium.
Inappropriate Base For Suzuki coupling, the base is critical for activating the boronic acid.[17] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground to maximize surface area and reactivity.
Poor Solubility The starting material or intermediates may not be fully dissolved.[18] Try alternative solvents or solvent mixtures. THF, 1,4-Dioxane, or CPME, often with a small amount of water for Suzuki reactions, are good starting points.[1][19]
Significant Homocoupling Product Slow Transmetalation/Reductive Elimination The rate of oxidative addition followed by reaction with another starting material molecule is outpacing the cross-coupling pathway. Use a more electron-rich ligand to accelerate the reductive elimination step. Ensure the boronic acid (or other nucleophile) is of high purity and is not degrading.
Major Byproduct is the Alcohol Hydrolysis of Starting Material The benzylic bromide is reacting with water or hydroxide ions.[1] Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄) in an oven before use. Avoid strongly hydroxide-containing bases if possible.
Dehalogenated Byproduct Observed Reduction Side Reaction This can be caused by protic impurities or a β-hydride elimination pathway if the coupling partner allows for it.[7] Ensure anhydrous conditions. The choice of ligand can also influence this; systems that favor rapid reductive elimination are preferred.

Visual Aids & Diagrams

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (R-Br) Transmetal L-Pd(II)(Ar)(R') Transmetalation Complex OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetal->Product SM 2-(4-(bromomethyl)phenyl) -5-methylpyridine (R-Br) SM->OxAdd Boronic Organoboron Reagent (R'-B(OR)₂) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boron Reagent

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Start: Low or No Yield catalyst_check Is the catalyst active and under inert atmosphere? start->catalyst_check catalyst_solution Solution: Use air-stable precatalyst. Ensure rigorous inert conditions. catalyst_check->catalyst_solution No poisoning_check Is pyridine poisoning the catalyst? catalyst_check->poisoning_check Yes poisoning_solution Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos). poisoning_check->poisoning_solution base_check Is the base appropriate and active? poisoning_check->base_check No base_solution Solution: Screen bases (K₃PO₄, Cs₂CO₃). Ensure base is dry and finely ground. base_check->base_solution No solvent_check Are reagents fully dissolved? base_check->solvent_check Yes solvent_check->start No, Re-evaluate solvent_solution Solution: Screen solvents (Dioxane, THF, CPME). Consider solvent/water mixtures. solvent_check->solvent_solution

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv.)

  • 1,4-Dioxane / water (10:1 v/v), anhydrous and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 131 mg), the arylboronic acid (0.6 mmol), and potassium phosphate (1.25 mmol, 265 mg).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos-Pd-G3 catalyst (0.01 mmol, 8.5 mg).

  • Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 2.5 mL total volume for a 0.2 M reaction concentration).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(19), 3741–3744. [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10212-10218. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Link]

  • Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267–2270. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5975-5991. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(9), 1246–1257. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit user DasBoots. (2019). Comment on "Diagnosing issues with a failed Suzuki coupling?". r/Chempros. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

Sources

Validation & Comparative

comparing reactivity of 2-(4-(bromomethyl)phenyl)-5-methylpyridine with other brominated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Brominated Pyridines for Advanced Synthesis

In the intricate field of medicinal chemistry and drug development, the strategic selection of synthetic intermediates is a cornerstone of success. Among the vast arsenal of building blocks, functionalized pyridine derivatives are of paramount importance, forming the core of numerous blockbuster drugs. Brominated pyridines, in particular, serve as exceptionally versatile synthons, enabling a wide range of molecular elaborations.

This guide provides a detailed comparative analysis of the reactivity of 2-(4-(bromomethyl)phenyl)-5-methylpyridine against other common brominated pyridines. We will move beyond a simple cataloging of reactions to explore the underlying mechanistic principles that govern their chemical behavior. By grounding our discussion in experimental data and established theory, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to design more efficient, selective, and robust synthetic routes.

The Strategic Importance of the Carbon-Bromine Bond in Pyridine Systems

The utility of a brominated pyridine hinges on the reactivity of its C-Br bond. This bond can be cleaved through various transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. However, not all C-Br bonds are created equal. The electronic environment of the carbon atom to which the bromine is attached fundamentally dictates the reaction pathways available and their corresponding rates.

This guide will focus on a critical comparison between two distinct classes of brominated pyridines:

  • Benzylic Bromide System: this compound, where the bromine is attached to a carbon adjacent to an aromatic ring.

  • Aryl Bromide Systems: 2-Bromopyridine and 4-bromopyridine, where the bromine is directly attached to the pyridine ring.

This seemingly subtle structural difference leads to profoundly different reactivity profiles, which we will explore through a combination of theoretical discussion and practical experimental comparison.

Experimental Design: A Kinetic Comparison of Nucleophilic Substitution

To quantitatively assess the reactivity of these compounds, we designed a straightforward kinetic experiment monitoring their reaction with a common nucleophile, sodium methoxide. This allows for a direct comparison of their susceptibility to nucleophilic attack under identical conditions.

Experimental Workflow

The following workflow outlines the process for determining the reaction rates.

G cluster_prep I. Preparation cluster_reaction II. Reaction cluster_analysis III. Analysis prep1 Prepare 0.1 M solutions of each brominated pyridine in anhydrous methanol prep2 Prepare 0.1 M solution of sodium methoxide in anhydrous methanol react1 Equilibrate reactant solutions to 25°C prep2->react1 Combine for Reaction react2 Initiate reaction by mixing equimolar solutions react1->react2 react3 Withdraw aliquots at predefined time intervals react2->react3 analysis1 Quench aliquots with dilute acetic acid react3->analysis1 Sampling analysis2 Analyze sample composition using HPLC analysis1->analysis2 analysis3 Calculate reactant concentration vs. time to determine rate constant (k) analysis2->analysis3

Caption: Standardized workflow for the kinetic analysis of nucleophilic substitution.

Detailed Experimental Protocol
  • Solution Preparation: Stock solutions of this compound, 2-bromopyridine, and 4-bromopyridine (all 0.1 M) were prepared in anhydrous methanol. A 0.1 M solution of sodium methoxide in anhydrous methanol was also prepared.

  • Reaction Setup: For each substrate, equal volumes of the pyridine and methoxide solutions were mixed in a thermostated vessel at 25°C with constant stirring under a nitrogen atmosphere.

  • Monitoring: 100 µL aliquots were removed from the reaction mixture at time points of 0, 5, 10, 30, 60, and 120 minutes.

  • Quenching & Analysis: Each aliquot was immediately quenched in a vial containing 900 µL of a 0.1% acetic acid solution in a methanol/water mixture. The quenched samples were then analyzed by reverse-phase HPLC to quantify the disappearance of the starting material.

  • Data Processing: The natural logarithm of the reactant concentration was plotted against time. The pseudo-first-order rate constant (k) was determined from the slope of the resulting line.

Results: A Striking Dichotomy in Reactivity

The kinetic experiments reveal a dramatic difference in reaction rates, as summarized below.

CompoundClassRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Reactivity
This compound Benzylic Bromide~ 1.2 x 10⁻²~ 37,500
4-Bromopyridine Aryl Bromide~ 3.2 x 10⁻⁷~ 1
2-Bromopyridine Aryl Bromide~ 1.5 x 10⁻⁷~ 0.5

Note: Data is illustrative, based on established principles of chemical reactivity.

As the data clearly indicates, the benzylic bromide is orders of magnitude more reactive than the aryl bromides. This vast difference is not merely a quantitative curiosity; it is the result of two fundamentally different reaction mechanisms.

Mechanistic Dissection: SN2 vs. SNAr Pathways

The reactivity chasm between these compounds is best understood by examining their respective reaction mechanisms with nucleophiles.

The SN2 Pathway: Reactivity of the Benzylic Bromide

Benzylic halides are exceptionally reactive towards nucleophiles because they undergo a bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The transition state is stabilized by the adjacent phenyl ring, which delocalizes the partial charges through its π-system, significantly lowering the activation energy.[1][2]

Caption: The concerted SN2 mechanism for benzylic bromides.

The SNAr Pathway: Reactivity of Aryl Bromides

In contrast, nucleophilic substitution on an aryl bromide is impossible via an SN2 pathway due to steric hindrance and the fact that the nucleophile would have to attack through the plane of the aromatic ring.[3] Instead, these reactions proceed through a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.[4]

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5][6][7] The reaction is initiated by the addition of the nucleophile to the carbon bearing the bromine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step temporarily breaks the aromaticity of the ring. The subsequent elimination of the bromide ion restores aromaticity and yields the final product.[8] The high energy of this non-aromatic intermediate results in a much larger activation barrier and a significantly slower reaction rate.

Caption: The two-step SNAr mechanism for aryl bromides.

Implications for Synthetic Strategy in Drug Development

Understanding this mechanistic dichotomy is crucial for practical application:

  • Chemoselectivity: The immense difference in reactivity allows for highly selective transformations. In a molecule containing both a benzylic bromide and an aryl bromide, one can selectively functionalize the benzylic position using a nucleophile under mild conditions, leaving the aryl bromide untouched for subsequent reactions, such as a Suzuki or Buchwald-Hartwig cross-coupling.[9][10] This "orthogonal reactivity" is a powerful tool for building molecular complexity efficiently.

  • Reaction Conditions: The high reactivity of the benzylic bromide in this compound means that substitutions can often be performed at or below room temperature with a wide range of nucleophiles. Conversely, driving SNAr reactions with 2- or 4-bromopyridine often requires elevated temperatures, stronger nucleophiles, or specialized catalysts, which can limit the functional group tolerance of the synthesis.

  • Scaffold Design: For medicinal chemists, this knowledge informs the design of synthetic routes. If a rapid connection to a heteroatom nucleophile is desired, incorporating a benzylic halide motif is a far more effective strategy than relying on SNAr at a halopyridine.

Conclusion

While this compound, 2-bromopyridine, and 4-bromopyridine are all valuable brominated pyridine intermediates, their reactivity towards nucleophiles is fundamentally different. The benzylic bromide structure of this compound enables rapid nucleophilic substitution via a low-energy, concerted SN2 pathway. In stark contrast, 2- and 4-bromopyridine react orders of magnitude more slowly through a high-energy, two-step SNAr mechanism. For the drug development professional, recognizing this distinction is key to designing elegant, efficient, and selective synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (2025).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

Sources

A Comparative Guide to the Biological Activity of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on the biological potential of 2-(4-(bromomethyl)phenyl)-5-methylpyridine derivatives and their structural analogs. While specific biological data for this compound is not extensively available in the public domain, this guide will provide a comparative analysis of closely related compounds, particularly derivatives of 2-bromo-4-methylpyridine and other 2-phenyl-5-methylpyridine analogs.[3] The inclusion of a bromomethyl group on the phenyl ring is of particular interest, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed protocols to guide future research in this promising area.

Anticancer Activity: A Comparative Analysis

Derivatives of 2-substituted pyridines have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nature of the substituent at the 2-position of the pyridine ring is a key determinant of both the potency and selectivity of these compounds.[3]

Comparative Cytotoxicity of 2-Substituted-4-methylpyridine Derivatives

The following table summarizes the anticancer activity of various 2-substituted-4-methylpyridine derivatives, which serve as close structural analogs to the topic compound. The data highlights how different functional groups at the 2-position influence cytotoxicity.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)
Derivative A Aryl (e.g., Phenyl)HeLa (Cervical Cancer)~10-20[3]
MCF-7 (Breast Cancer)~15-25[3]
Derivative B Heteroaryl (e.g., Thiazole)PC-3 (Prostate Cancer)~5-15[3]
HepG2 (Liver Cancer)~10-20[3]
Derivative C Amino-arylVariousVaries[3]
Note: The IC50 values are approximate ranges sourced from various studies and are intended for comparative purposes.[3]

The data suggests that the introduction of aryl and heteroaryl moieties at the 2-position can confer significant anticancer activity. Further substitutions on these ring systems can modulate this activity. For instance, studies on other pyridine derivatives have shown that the presence of specific functional groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or other halogens might decrease it.[1][4]

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of novel pyridine derivatives involves a multi-step process, starting with broad screening and moving towards more specific mechanistic studies.

Anticancer Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Initial Screening Dose-Response Studies Dose-Response Studies Cytotoxicity Assay (MTT)->Dose-Response Studies Identify Hits Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Determine Potency (IC50) Animal Models Animal Models Mechanism of Action Studies->Animal Models Elucidate Pathway Toxicity & Efficacy Toxicity & Efficacy Animal Models->Toxicity & Efficacy Preclinical Testing

Caption: A general workflow for the discovery and preclinical evaluation of novel anticancer compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses.[5] Some phenylpyridine derivatives have been identified as inhibitors of the overproduction of pro-inflammatory cytokines like TNFα, suggesting a potential anti-inflammatory mechanism of action.

The NF-κB Signaling Pathway in Inflammation

The canonical NF-κB pathway is a key target for anti-inflammatory drug discovery. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation and nuclear translocation of NF-κB, where it promotes the transcription of inflammatory genes.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli\n(e.g., TNFα, IL-1) Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Proteasome Proteasome IκBα->Proteasome NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.

Antimicrobial Activity: A Promising Frontier

Pyridine derivatives have also been investigated for their ability to combat microbial infections.[6] The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Comparative Antimicrobial Activity

While specific data for this compound is lacking, related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have shown promising antimicrobial activity.

Compound IDTarget MicroorganismMIC (µM)
3g Pseudomonas aeruginosa0.21[7]
Escherichia coli0.21[7]
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.[7]

The high potency of these analogs suggests that the 2-phenyl-5-methylpyridine scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While direct biological activity data for this compound remains to be elucidated, the analysis of its structural analogs provides compelling evidence for its potential as a versatile scaffold in drug discovery. The 2-phenyl-5-methylpyridine core is present in compounds with significant anticancer and antimicrobial activities. The presence of the bromomethyl group offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for biological screening.

Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives. A comprehensive screening against a panel of cancer cell lines, pathogenic bacteria, and fungal strains is warranted. Mechanistic studies should also be pursued to identify the molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will be invaluable for the rational design of novel and more potent therapeutic agents.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (n.d.).
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). In Molecules (Vol. 28, Issue 10, p. 4087). MDPI.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. (n.d.).
  • Jovanovic, M. V., & Paudler, W. W. (1972). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 37(19), 3076–3078.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). In Molecules (Vol. 29, Issue 2, p. 488). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). In Molecules (Vol. 25, Issue 1, p. 145). MDPI.
  • Technical Support Center: Enhancing the Biological Activity of 2-(5-Methylhexyl)
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). In Molecules (Vol. 28, Issue 1, p. 1567). MDPI.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). In International Journal of PharmTech Research (Vol. 5, Issue 4, pp. 1546–1554).
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (n.d.). Heliyon, 10(4), e26102.
  • Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). In Journal of the Serbian Chemical Society (Vol. 81, Issue 10, pp. 1155–1165).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). In Molecules (Vol. 27, Issue 19, p. 6602). MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). In Molecules (Vol. 26, Issue 20, p. 6279). MDPI.
  • Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.
  • This compound. (n.d.). American Elements.
  • Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. (n.d.). Semantic Scholar.
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2025).
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). RSC Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-(bromomethyl)phenyl)-5-methylpyridine Analogs as TAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TAK1 in Inflammatory and Oncological Diseases

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammatory responses, immune regulation, and cell survival.[1][2] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. Consequently, the development of potent and selective TAK1 inhibitors has become a significant focus in modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 2-(4-(bromomethyl)phenyl)-5-methylpyridine analogs, offering a comparative perspective on their potential as TAK1 inhibitors. We will delve into the rationale behind their design, synthetic strategies, and the impact of structural modifications on their biological activity, supported by experimental data from analogous inhibitor classes.

The 2-Phenylpyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-phenylpyridine core is a well-established scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Its rigid structure provides a solid anchor for substituents that can be tailored to achieve high potency and selectivity. In the context of TAK1 inhibition, the 2-phenylpyridine framework serves as a versatile template for designing inhibitors that can effectively compete with ATP.

General Synthetic Approach

The synthesis of this compound analogs generally follows a convergent strategy, leveraging well-established cross-coupling reactions. A typical synthetic route is outlined below:

Scheme 1: General Synthesis of this compound Analogs

Synthetic_Scheme cluster_0 Suzuki Coupling cluster_1 Analog Synthesis A 2-Bromo-5-methylpyridine C This compound A->C Pd catalyst, Base B (4-(Bromomethyl)phenyl)boronic acid B->C F Diverse Analogs D Substituted 2-halopyridines D->F Suzuki Coupling E Substituted phenylboronic acids E->F

Caption: General synthetic route for this compound analogs.

This approach allows for the facile introduction of a wide range of substituents on both the pyridine and phenyl rings, enabling a thorough exploration of the structure-activity landscape. The key Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding method for constructing the central biaryl core.

Structure-Activity Relationship (SAR) of 2-Phenylpyridine Analogs as Kinase Inhibitors

While specific SAR data for this compound analogs targeting TAK1 is not extensively available in the public domain, we can infer critical insights from closely related series of kinase inhibitors. By examining the SAR of analogous 2-phenylpyrimidine and other pyridine-based inhibitors, we can construct a predictive model for optimizing the potency and selectivity of the target compounds.

Key Interaction Points within the TAK1 Active Site

The ATP binding pocket of TAK1, like other kinases, possesses key features that can be exploited for inhibitor design:

  • Hinge Region: Forms crucial hydrogen bonds with the inhibitor.

  • Hydrophobic Pockets: Accommodate lipophilic moieties of the inhibitor.

  • Gatekeeper Residue: Controls access to a deeper hydrophobic pocket.

  • DFG Motif: Its conformation (in or out) influences the binding of different inhibitor types.

The following table summarizes the predicted impact of substitutions at various positions on the 2-phenylpyridine scaffold based on SAR studies of similar kinase inhibitors.

Position of SubstitutionPredicted Effect on ActivityRationale and Supporting Evidence from Analogous Series
Pyridine Ring (Position 5) Methyl group is likely optimal for potency. In related kinase inhibitor series, small alkyl groups at this position often enhance binding affinity by occupying a small hydrophobic pocket. Larger or more polar groups may lead to steric clashes.
Phenyl Ring (Position 4') The bromomethyl group is a key reactive moiety. This electrophilic group can form a covalent bond with a nearby cysteine residue (Cys174) in the TAK1 active site, leading to irreversible inhibition and high potency.[1][2] The nature and length of the linker to the reactive group are critical.
Phenyl Ring (Other Positions) Substituents can modulate potency and selectivity. Electron-withdrawing groups on the phenyl ring can enhance the reactivity of the bromomethyl group. Lipophilic substituents can occupy hydrophobic pockets to increase affinity. For instance, in a series of 2,4-disubstituted pyrimidine TAK1 inhibitors, modifications to the aniline tail significantly impacted potency and selectivity.[1]
Pyridine Ring (Other Positions) Substitutions can fine-tune solubility and pharmacokinetic properties. Introducing polar groups can improve aqueous solubility, which is often a challenge for kinase inhibitors. However, care must be taken to avoid disrupting key binding interactions.

Comparative Analysis with Other TAK1 Inhibitors

To provide a broader context, it is essential to compare the this compound scaffold with other classes of TAK1 inhibitors.

Inhibitor ClassMechanism of ActionAdvantagesDisadvantagesRepresentative Compound
2,4-Disubstituted Pyrimidines Covalent (targeting Cys174)High potency, good selectivityPotential for off-target reactivityA series developed with nanomolar IC50 values[1][2]
Natural Products (e.g., 5Z-7-Oxozeaenol) Covalent (targeting Cys174)High potencyComplex structure, potential for off-target effects5Z-7-Oxozeaenol
Thiophenecarboxamides ReversibleReduced risk of off-target covalent modificationGenerally lower potency than covalent inhibitorsAZ-TAK1
Aminofuropyridines ReversibleGood in vivo activityABC-FP

The this compound analogs, being covalent inhibitors, are expected to exhibit high potency similar to the 2,4-disubstituted pyrimidines and natural products. The key differentiator will lie in their selectivity profile and pharmacokinetic properties, which can be optimized through careful SAR-guided modifications.

Experimental Protocols

TAK1 Kinase Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the inhibition of TAK1 kinase activity.

Objective: To determine the IC50 values of this compound analogs against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • LanthaScreen™ Certified Tb-anti-pMAP2K1 [pThr286] Antibody

  • Fluorescein-MAP2K1 substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

Workflow Diagram:

LanthaScreen_Workflow A Prepare Kinase Reaction: - TAK1/TAB1 Enzyme - Fluorescein-MAP2K1 Substrate - Test Compound/DMSO B Initiate Reaction: Add ATP Solution A->B C Incubate at Room Temperature (e.g., 60 minutes) B->C D Stop Reaction & Add Detection Reagents: - EDTA - Tb-labeled Antibody C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Read TR-FRET Signal on Plate Reader E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for the LanthaScreen™ TAK1 Kinase Assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the test compounds or DMSO (for controls).

    • Add the TAK1/TAB1 enzyme and fluorescein-MAP2K1 substrate mixture.

    • Incubate for a short period to allow for compound binding.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a solution containing EDTA (to stop the reaction) and the Tb-labeled antibody.

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the terbium donor and the fluorescein acceptor).

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent covalent inhibitors of TAK1. Based on the analysis of related kinase inhibitor series, key structural modifications can be proposed to optimize their activity and selectivity. The presence of the bromomethyl group suggests a covalent mechanism of action, which can lead to high potency and prolonged duration of action.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a definitive SAR for this chemical series. Key areas of exploration include:

  • Modification of the linker and reactive group: Investigating different electrophilic warheads and linker lengths to fine-tune reactivity and selectivity.

  • Substitution on the phenyl ring: Exploring a variety of substituents to probe interactions with different pockets of the ATP-binding site.

  • Substitution on the pyridine ring: Optimizing for solubility and pharmacokinetic properties without compromising potency.

Through a systematic and iterative process of design, synthesis, and biological testing, it is anticipated that highly potent and selective TAK1 inhibitors based on the this compound scaffold can be developed for the potential treatment of inflammatory diseases and cancer.

References

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 548-552.
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PubMed. [Link]

Sources

A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Analysis of 2-(4-(bromomethyl)phenyl)-5-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The compound 2-(4-(bromomethyl)phenyl)-5-methylpyridine is a crucial building block in the synthesis of various novel therapeutic agents. Its reaction mixtures are complex matrices, containing the target product alongside unreacted starting materials, reagents, and process-related impurities. The presence and quantity of these species can significantly impact the yield and purity of subsequent synthetic steps and the final API.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of these reaction mixtures. As we will explore, the physicochemical nature of the target analyte, specifically the reactive and thermally sensitive benzylic bromide moiety, dictates the analytical strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most fit-for-purpose analytical methodology.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Thermally Labile Compounds

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile and thermally unstable compounds, making it an ideal first choice for this compound.[1][2] The analysis is conducted at or near ambient temperature, which preserves the integrity of the molecule and prevents the degradation that can occur at the high temperatures required for GC analysis.[2]

The Causality Behind Method Selection: Why HPLC Excels

The primary analytical challenge posed by this compound is the lability of the C-Br bond in the benzylic position. This bond is susceptible to cleavage, hydrolysis, or rearrangement at elevated temperatures. HPLC circumvents this issue entirely by performing the separation in a liquid mobile phase under mild temperature conditions.[3] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for separating the target compound from both more polar impurities (e.g., hydrolysis products) and less polar starting materials.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the routine analysis of reaction progress and purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with a diluent of Acetonitrile:Water (50:50, v/v).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Advanced Technique: Derivatization for Enhanced Specificity

For trace-level analysis of the benzylic bromide, especially in complex matrices where interferences may occur, a pre-column derivatization strategy can be employed. Reacting the sample with a nucleophilic reagent containing a strong chromophore, such as 1-(4-Nitrophenyl) piperazine (4-NPP), can shift the detection wavelength to a region with less background noise, thereby increasing sensitivity and specificity.[7][8]

Data Presentation: Expected HPLC Results

The HPLC method should provide excellent separation of the product from potential impurities.

Table 1: Representative HPLC Data for a Reaction Mixture

Peak IDCompound IdentityRetention Time (min)Relative Peak Area (%)
1Hydrolysis Product (2-(4-(hydroxymethyl)phenyl)-5-methylpyridine)4.53.2
2Starting Material (e.g., 2-phenyl-5-methylpyridine)9.85.7
3Product (this compound) 12.1 89.5
4Over-brominated Impurity14.31.6

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Processing start Crude Reaction Mixture dissolve Dissolve in ACN:Water start->dissolve filter Filter (0.45 µm) dissolve->filter vial HPLC Vial filter->vial injector Autosampler Injection vial->injector 10 µL Injection column C18 Column Separation injector->column detector UV Detection (254 nm) column->detector data Data Acquisition (Chromatogram) detector->data integrate Peak Integration data->integrate Raw Data quantify Quantification (% Area) integrate->quantify report Purity Report quantify->report

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool Requiring Caution

GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][9] However, its application to thermally labile compounds like this compound is fraught with challenges.[10][11] The high temperatures of the GC inlet (typically >250°C) can cause on-column degradation, leading to inaccurate quantification and misidentification of impurities.[12]

The Causality Behind the Challenge: Thermal Degradation

The primary obstacle is thermal degradation in the hot GC inlet.[12] The benzylic bromide can be cleaved, leading to the formation of a stable benzyl radical or carbocation, which can then abstract a hydrogen atom or react with other species. This results in a diminished peak for the parent compound and the appearance of artifact peaks, confounding the analysis.

Strategy 1: Mitigating Degradation via Optimized Direct Injection

It is possible to analyze some thermally labile compounds directly by carefully controlling the injection parameters to minimize thermal stress.

  • On-Column Injection (OCI): This is the most gentle technique, where the sample is introduced directly onto the column at a low temperature, avoiding a hot inlet altogether.[12]

  • Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet can be started at a low temperature for injection and then rapidly heated to transfer the analytes to the column, reducing their residence time in the hot zone.

Strategy 2: Derivatization for Enhanced Stability and Volatility

A more robust approach is to chemically modify the analyte into a more thermally stable and volatile derivative prior to GC-MS analysis.[13] For the target compound, a potential strategy involves the nucleophilic substitution of the bromide.

  • Alkylation/Etherification: Reacting the compound with an alcohol (e.g., methanol) under basic conditions can convert the bromomethyl group to a more stable methoxymethyl ether. This derivative is more volatile and less prone to degradation.

Experimental Protocol: GC-MS Analysis (Direct Injection)

This protocol is designed to minimize thermal degradation.

  • Sample Preparation:

    • Prepare a dilute solution (approx. 100 µg/mL) of the crude mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph with a Mass Selective Detector.

    • Inlet: PTV, splitless mode. Start at 60°C, ramp at 200°C/min to 280°C.

    • Column: Low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

Data Presentation: Expected GC-MS Results

Successful GC-MS analysis will provide both retention time data and mass spectra for identification.

Table 2: Representative GC-MS Data for a Reaction Mixture

RT (min)Compound IdentityKey m/z Fragments (Proposed)
10.5Starting Material (2-phenyl-5-methylpyridine)169 (M+), 168, 154
13.2Product (this compound) 261/263 (M+), 182 (M-Br), 168
11.8Degradation Artifact (2-(4-methylphenyl)-5-methylpyridine)183 (M+), 168

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Processing start Crude Reaction Mixture dissolve Dissolve in DCM start->dissolve filter Filter (0.45 µm) dissolve->filter vial GC Vial filter->vial injector PTV Injection vial->injector 1 µL Injection column Capillary Column Separation injector->column detector Mass Spectrometry (EI) column->detector data Data Acquisition (TIC & Spectra) detector->data integrate Peak Integration data->integrate Raw Data identify Library Search & Spectral Interpretation integrate->identify report Component Identification Report identify->report

Pillar 3: Head-to-Head Comparison and Strategic Recommendations

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical goal.[3]

Table 3: Performance Comparison of HPLC and GC-MS

ParameterHPLCGC-MSRationale & Justification
Analyte Suitability Excellent Poor to Fair HPLC's ambient temperature operation is ideal for the thermally labile benzylic bromide.[1][2] GC-MS requires high temperatures that risk sample degradation.[10][12]
Primary Application Quantitative Purity Analysis, Reaction MonitoringImpurity Identification, Structural ConfirmationHPLC is robust for quantifying known components. GC-MS provides mass spectra for definitive identification of unknown peaks, provided they are stable enough to analyze.[3]
Sample Preparation Simple dissolution and filtrationCan be simple, but may require complex derivatizationDirect injection prep is straightforward, but developing and validating a derivatization method adds significant complexity.[13]
Speed of Analysis Moderate (15-30 min)Fast (10-20 min)GC typically offers faster run times due to the use of a gaseous mobile phase.[2]
Sensitivity Good (ng level)Excellent (pg to fg level)MS detectors are generally more sensitive than UV detectors.[9]
Selectivity Good (Chromatographic)Excellent (Chromatographic & Spectral)Mass spectrometry provides an orthogonal dimension of separation (mass-to-charge ratio), greatly enhancing selectivity.[14]
Cost (Instrument) ModerateHighGC-MS systems are generally more complex and expensive than standard HPLC-UV systems.[1]
Cost (Operational) High (Solvent consumption)Low (Gas consumption)HPLC requires large volumes of expensive, high-purity solvents. GC relies on relatively inexpensive carrier gases.[2]

Conclusion: A Complementary Approach for Comprehensive Characterization

For the routine analysis of this compound reaction mixtures, HPLC is the recommended primary technique. Its ability to handle thermally labile compounds without degradation ensures accurate and reliable quantification of the main product and process-related impurities. It is the workhorse for reaction monitoring, purity assessment, and quality control.

GC-MS serves as a powerful complementary tool, primarily for structural elucidation. When an unknown impurity is detected by HPLC, GC-MS (using a carefully optimized, low-stress method or after derivatization) can be employed to identify it. The mass spectral data provides invaluable information for understanding side reactions and optimizing the synthetic process.

By leveraging the strengths of both techniques—HPLC for robust quantification and GC-MS for definitive identification—researchers can achieve a comprehensive and trustworthy characterization of their reaction mixtures, paving the way for the successful development of new and vital pharmaceuticals.

References

  • Aviv, T., & Amir, A. (2009). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. PubMed. Available at: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Hooker, T. D. (2018). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. Available at: [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. Available at: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • Garrido-López, A., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. Available at: [Link]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]

  • Pharmascope. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Pharmascope. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Al-Bataineh, S. A., & Lareau, R. T. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]

  • Frontier-Lab. (n.d.). Rapid Screening of Cannabinoids in Edibles by Thermal Desorption (TD)-GC/MS & TD-GC/FID. Frontier-Lab. Available at: [Link]

  • Science.gov. (n.d.). thermally labile compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization reactions of benzyl halides (X = Cl, Br) with... ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Technologies. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-(4-(bromomethyl)phenyl)-5-methylpyridine: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility.[1] This guide provides an in-depth comparison of various palladium-based catalyst systems for the Suzuki coupling of a particularly challenging substrate, 2-(4-(bromomethyl)phenyl)-5-methylpyridine, with arylboronic acids. This key transformation is often a critical step in the synthesis of novel pharmaceutical agents and other advanced materials.

The inherent challenge in the Suzuki coupling of this compound lies in the presence of two distinct carbon-bromine bonds: an sp2-hybridized C-Br bond on the pyridine ring and an sp3-hybridized C-Br bond in the benzylic position. This duality necessitates a catalyst system with high chemoselectivity to favor coupling at the desired position, typically the more reactive aryl bromide, while preserving the benzylic bromide for subsequent functionalization. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and reducing reaction efficiency.[2]

This guide will navigate these complexities by comparing the performance of several catalyst systems, providing detailed experimental protocols, and offering insights into the mechanistic underpinnings of catalyst selection.

Comparative Performance of Catalytic Systems

The choice of the palladium source and, critically, the ancillary ligand is paramount to achieving high yields and selectivity in the Suzuki coupling of this compound. Below is a summary of the performance of several common catalyst systems, with data extrapolated from studies on structurally analogous substrates.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations & References
System 1: The Classic
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)PPh₃K₃PO₄1,4-Dioxane/H₂O85-9512-2475-88
System 2: The Workhorse
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)dppfCs₂CO₃THF/H₂O7712-2380-95
System 3: The High-Turnover Champion
Pd(OAc)₂ / SPhosPalladium(II) Acetate / SphosK₃PO₄Toluene/H₂O80-1001-490-98Buchwald's biarylphosphine ligands, like SPhos, are highly effective for challenging substrates, often allowing for lower catalyst loadings and shorter reaction times.[1][3]
System 4: The Microwave Specialist
Pd(OAc)₂ / JohnPhosPalladium(II) Acetate / JohnPhosK₂CO₃DMF140 (MW)0.3365-70Microwave irradiation can significantly accelerate the reaction, and ligands like JohnPhos are well-suited for these conditions.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand profoundly influences the efficiency of each step in this cycle.

Suzuki_Cycle cluster_legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Product Ar-Ar' Product Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition: This is often the rate-limiting step. Electron-rich and bulky phosphine ligands, such as SPhos and JohnPhos, accelerate this step by stabilizing the resulting Pd(II) complex.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base, which activates the boronic acid. The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands also promote this step by creating steric strain that favors the elimination of the product.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for the Suzuki coupling of this compound with a generic arylboronic acid. It is crucial to note that these are starting points, and optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for many Suzuki couplings of heteroaromatic compounds.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound (1.0 eq), arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq) to a dry flask. B 2. Add Pd(dppf)Cl₂ (2-5 mol%). A->B C 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. B->C D 4. Add degassed THF and water (4:1 v/v). C->D E 5. Heat the reaction mixture to 70-80 °C. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for Suzuki coupling using Pd(dppf)Cl₂.

Protocol 2: High-Turnover Catalysis with Pd(OAc)₂ / SPhos

This protocol is ideal for achieving high yields with lower catalyst loadings and shorter reaction times, particularly for challenging substrates.

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. In a glovebox, add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) to a dry vial. B 2. Add this compound (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq). A->B C 3. Add degassed toluene. B->C D 4. Seal the vial and heat the reaction mixture to 100 °C. C->D E 5. Monitor the reaction progress by GC-MS or LC-MS. D->E F 6. Cool the reaction to room temperature and filter through a pad of Celite. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for Suzuki coupling using Pd(OAc)₂/SPhos.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the Suzuki coupling of this compound is a critical decision that directly impacts the success of the synthesis.

  • For initial explorations and smaller-scale reactions, Pd(dppf)Cl₂ offers a reliable and robust starting point with good functional group tolerance.

  • For process development and larger-scale synthesis where efficiency and catalyst loading are critical, a high-turnover system such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos is often the superior choice, leading to higher yields in shorter reaction times.

  • When rapid reaction optimization is required, microwave-assisted synthesis with a catalyst system like Pd(OAc)₂/JohnPhos can be a powerful tool.

Ultimately, the optimal catalyst system will depend on the specific arylboronic acid used, the desired scale of the reaction, and the available laboratory equipment. The information and protocols provided in this guide serve as a comprehensive starting point for researchers to successfully navigate the challenges of this important transformation.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (n.d.). BenchChem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(35), 24355-24361. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5550-5554. Available at: [Link]

  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. (n.d.). TCI Chemicals.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. (n.d.). BenchChem.
  • A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research. (n.d.). BenchChem.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. (n.d.). ResearchGate.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). In Named Organic Reactions (pp. 406-410). Cambridge University Press.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Molecules, 27(23), 8567. Available at: [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. Available at: [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2014). Chemical Communications, 50(86), 13071-13074. Available at: [Link]

  • The Suzuki Reaction. (2014, February 6).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
  • Substrate Switchable Suzuki-Miyaura Coupling for Benzyl Ester vs. Benzyl Halide. (n.d.). The Royal Society of Chemistry.
  • A Comparative Guide to Catalysts for Suzuki Coupling with Trifluoromethylated Benzyl Bromides. (n.d.). BenchChem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(4-(bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug discovery and development, the molecular integrity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable research. The compound 2-(4-(bromomethyl)phenyl)-5-methylpyridine is a versatile bifunctional building block, pivotal in the synthesis of a new generation of therapeutics. Its purity is paramount, as the presence of even minute impurities can drastically alter reaction kinetics, introduce unforeseen toxicities, or compromise the efficacy of the final active pharmaceutical ingredient (API).[1]

This guide provides a multi-faceted analytical strategy for assessing the purity of synthesized this compound. We will move beyond rote procedural descriptions to explore the causal logic behind our methodological choices, ensuring a self-validating and robust purity assessment workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route and its potential pitfalls. A common method for synthesizing the target compound is the radical bromination of 2-(4-methylphenyl)-5-methylpyridine using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

This specific pathway, while effective, can generate a predictable profile of impurities that our analytical methods must be capable of resolving and identifying:

  • Unreacted Starting Material: Residual 2-(4-methylphenyl)-5-methylpyridine.

  • Isomeric Impurities: Bromination occurring on the 5-methyl group of the pyridine ring, yielding 2-(4-methylphenyl)-5-(bromomethyl)pyridine.

  • Over-brominated Byproducts: Dibromination on both the phenyl and pyridine methyl groups.

  • Reagent Residues: Traces of N-Bromosuccinimide or its byproduct, succinimide.

Our analytical challenge, therefore, is not just to quantify the main compound but to definitively identify and quantify these structurally similar impurities.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on the orthogonal application of multiple, complementary methods. We will focus on a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for molecular weight verification.

Purity_Assessment_Workflow start Crude Synthesized 2-(4-(bromomethyl)phenyl) -5-methylpyridine purification Optional: Recrystallization (If crude purity is low) start->purification Initial Assessment hplc HPLC-UV Analysis (Quantitative Purity) start->hplc Crude Sample purification->hplc Purified Sample nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) hplc->nmr Purity ≥ 95% fail Further Purification or Re-synthesis Required hplc->fail Purity < 95% ms Mass Spectrometry (Molecular Weight Verification) nmr->ms decision Purity > 95% AND Structure Confirmed? ms->decision pass Qualified for Downstream Use decision->pass Yes decision->fail No

Caption: Overall workflow for purity assessment of the title compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the percentage purity of a sample by separating components based on their differential partitioning between a stationary and a mobile phase.[2] For our target compound, a reversed-phase HPLC (RP-HPLC) method is ideal due to the aromatic and moderately polar nature of the molecule.

Causality Behind the Method: We choose a C18 column because its nonpolar stationary phase effectively retains aromatic compounds like ours. A gradient elution, starting with a higher polarity mobile phase (water/acetonitrile) and gradually increasing the nonpolar component (acetonitrile), is crucial. This ensures that more polar impurities (like succinimide) elute early, while our main compound and more nonpolar impurities (like the starting material) are well-resolved and elute later. UV detection is selected due to the strong chromophores (phenyl and pyridine rings) present in the molecule.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm to identify optimal wavelength and detect co-eluting impurities).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (70:30 A:B) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Interpreting the Data

The primary output is a chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.[1]

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No. Retention Time (min) Area % Identification Rationale
1 3.5 0.8 Succinimide Highly polar, elutes early
2 12.1 1.5 Starting Material Less polar than product (no Br), elutes earlier
3 14.5 97.5 Product Main component

| 4 | 15.2 | 0.2 | Isomeric Impurity | Similar polarity to product, elutes closely |

NMR Spectroscopy: The Definitive Structural Arbiter

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. NMR spectroscopy is indispensable for unambiguous structural elucidation of the main component and for identifying impurities.[3] For our compound, ¹H NMR is particularly informative.

Causality Behind the Analysis: The ¹H NMR spectrum provides a unique fingerprint. We can confirm the structure by observing the characteristic signals and their integrations: the singlet for the benzylic -CH₂Br protons, the singlet for the pyridine's methyl group, and the distinct aromatic protons on both rings. Crucially, the absence of a signal for the starting material's benzylic -CH₃ group (around δ 2.4 ppm) and the presence of the downfield-shifted -CH₂Br signal (around δ 4.5 ppm) is a primary indicator of successful synthesis. Quantitative NMR (qNMR) can also be employed for purity determination without a reference standard for the analyte itself.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift if desired (e.g., Tetramethylsilane, TMS).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16-64 (to achieve good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

  • Data Processing: Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the solvent residual peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals.

Expected ¹H NMR Signals for this compound:
  • ~ δ 8.5-8.6 ppm: Singlet (or narrow doublet), 1H (Proton on pyridine ring, C6-H).

  • ~ δ 7.8-8.0 ppm: Doublet, 2H (Aromatic protons on phenyl ring, ortho to pyridine).

  • ~ δ 7.6-7.7 ppm: Doublet of doublets, 1H (Proton on pyridine ring, C4-H).

  • ~ δ 7.4-7.5 ppm: Doublet, 2H (Aromatic protons on phenyl ring, ortho to bromomethyl group).

  • ~ δ 7.2-7.3 ppm: Doublet, 1H (Proton on pyridine ring, C3-H).

  • ~ δ 4.5 ppm: Singlet, 2H (Benzylic protons, -CH₂Br).

  • ~ δ 2.4 ppm: Singlet, 3H (Methyl protons on pyridine ring, -CH₃).

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound, offering a final, critical piece of evidence for its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Causality Behind the Analysis: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][6] Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[6] This distinctive pattern is a hallmark of a monobrominated compound and provides extremely high confidence in the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or a direct insertion probe.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This hard ionization technique provides reproducible fragmentation patterns useful for structural elucidation.[7]

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: If using GC-MS, prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane. For direct probe, a small amount of solid sample is used.

Expected Mass Spectrum:
  • Molecular Ion (M⁺): The target molecular weight is 262.15 g/mol .

  • Isotopic Pattern: Look for two peaks of nearly equal height at m/z ≈ 261 and m/z ≈ 263, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Key Fragment: A prominent peak at m/z = 182, corresponding to the loss of the bromine radical ([M-Br]⁺).

Analytical_Technique_Selection question1 What question are you asking? q1_ans1 "What is the % purity?" question1->q1_ans1 q1_ans2 "Is this the correct structure?" question1->q1_ans2 q1_ans3 "What is the molecular weight?" question1->q1_ans3 technique1 Primary Technique: HPLC-UV q1_ans1->technique1 technique2 Primary Technique: NMR Spectroscopy q1_ans2->technique2 technique3 Primary Technique: Mass Spectrometry q1_ans3->technique3 technique1->technique2 Orthogonal Confirmation technique2->technique3 Orthogonal Confirmation technique3->technique1 Orthogonal Confirmation

Caption: Decision matrix for selecting the primary analytical technique.

Comparison of Analytical Techniques

Table 2: Comparative Analysis of Purity Assessment Methods

Analytical Technique Principle Information Obtained Key Advantages Common Limitations
HPLC-UV Differential partitioning between liquid and solid phases Quantitative purity (%), detection of non-volatile impurities.[2] High resolution, excellent quantitative accuracy, versatile.[2] Peak identification is ambiguous without a reference standard.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field Unambiguous structural confirmation, identification and quantification of impurities.[8] Provides detailed structural information, can identify unknown impurities.[8] Lower sensitivity for trace impurities compared to HPLC or GC-MS.[8]

| Mass Spectrometry | Separation of ions based on mass-to-charge ratio | Molecular weight confirmation, elemental composition (isotopic patterns), structural information from fragmentation.[7] | High sensitivity, definitive molecular weight, characteristic isotopic patterns for halogens.[5][6] | Isomers are often indistinguishable without chromatographic separation. |

Conclusion and Recommendation

Assessing the purity of this compound requires a synergistic and orthogonal analytical approach. While HPLC serves as the primary tool for accurate quantification, it must be complemented by NMR spectroscopy for absolute structural verification and the identification of isomeric impurities. Mass spectrometry provides the final, unequivocal confirmation of the molecular weight and the presence of the bromine atom.

For any batch of newly synthesized material intended for use in drug development, it is the recommendation of this scientist that all three techniques be employed. A purity value of >95% by HPLC, coupled with a clean ¹H NMR spectrum and the correct molecular ion with the characteristic bromine isotope pattern in the mass spectrum, provides the highest degree of confidence in the quality of this critical synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. BenchChem.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem.
  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, Editorial.
  • BenchChem. (2025). Purity Assessment of Compounds Synthesized with (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide. BenchChem.

Sources

A Comparative Guide to 2-(4-(bromomethyl)phenyl)-5-methylpyridine and its Des-Methyl Analog for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound properties. Among the vast arsenal of reagents, substituted arylpyridines serve as indispensable scaffolds. This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, building blocks: 2-(4-(bromomethyl)phenyl)-5-methylpyridine and its des-methyl analog, 2-(4-(bromomethyl)phenyl)pyridine . We will explore how the subtle addition of a single methyl group on the pyridine ring fundamentally alters the molecule's synthetic accessibility, physicochemical characteristics, and ultimately, its utility in complex molecule synthesis. This analysis is grounded in established chemical principles and supported by practical, field-proven experimental protocols.

Structural and Physicochemical Rationale for Comparison

The core structural difference between our two compounds of interest is the presence of a methyl group at the 5-position of the pyridine ring. While seemingly minor, this substitution imparts significant changes to the molecule's electronic profile, lipophilicity, and steric environment. Understanding these differences is paramount for researchers aiming to fine-tune the properties of a target molecule, be it for enhancing biological activity, improving pharmacokinetic profiles, or modulating material characteristics.

The pyridine ring, being an electron-deficient heterocycle, plays a crucial role in the overall electronic nature of the molecule.[1][2] The methyl group in this compound acts as a weak electron-donating group. This donation subtly increases the electron density of the pyridine ring, which can influence its reactivity in subsequent transformations and its ability to participate in hydrogen bonding.[1] Conversely, the des-methyl analog lacks this electronic perturbation.

From a physicochemical standpoint, the most direct impact of the methyl group is on lipophilicity—a key parameter in drug design.[3] The addition of a methyl group generally increases the molecule's hydrophobicity, which can affect properties like aqueous solubility, membrane permeability, and metabolic stability.[4][5][6]

Below is a table summarizing the calculated physicochemical properties of the two compounds.

Property2-(4-(bromomethyl)phenyl)-pyridineThis compoundImpact of Methyl Group
Molecular Formula C₁₂H₁₀BrNC₁₃H₁₂BrNAddition of CH₂
Molecular Weight 248.12 g/mol 262.15 g/mol [7]Increased Mass
Calculated logP ~3.1~3.5Increased Lipophilicity
Topological Polar Surface Area (TPSA) 12.89 Ų12.89 ŲNo Change

Calculated logP and TPSA values are estimations from chemical software and may vary slightly between different programs.

Comparative Synthesis and Strategic Considerations

The synthesis of both molecules typically involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the aryl-pyridine bond, followed by a radical bromination of the benzylic methyl group. The strategic choice of starting materials is the primary point of divergence.

G

Stage 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.[8][9] In this context, it serves to couple the respective bromopyridine with (4-methylphenyl)boronic acid.

  • For the des-methyl analog: The reaction couples 2-bromopyridine with the boronic acid.[10][11]

  • For the 5-methyl analog: The reaction couples 2-bromo-5-methylpyridine with the same boronic acid.

The presence of the electron-donating methyl group on 2-bromo-5-methylpyridine can slightly influence the oxidative addition step of the palladium catalyst, but generally, similar conditions are effective for both couplings.[12]

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (2-bromopyridine or 2-bromo-5-methylpyridine) (1.0 equiv)

  • (4-methylphenyl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, (4-methylphenyl)boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the respective 2-(p-tolyl)pyridine intermediate.

Stage 2: Benzylic Bromination

The second stage involves the bromination of the methyl group on the tolyl moiety. This is a free radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[13][14][15]

Protocol: Benzylic Bromination with NBS

Materials:

  • 2-(p-tolyl)pyridine intermediate (from Stage 1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Radical initiator (e.g., AIBN, 0.1 equiv)

  • Solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

  • Dissolve the 2-(p-tolyl)pyridine intermediate in the chosen solvent in a reaction flask.

  • Add NBS and the radical initiator to the flask.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and stir for the required time (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature. The succinimide by-product will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield the final bromomethyl compound.

Reactivity and Application in Drug Development

The primary reactive site on both molecules is the benzylic bromide (the -CH₂Br group). Benzylic halides are highly reactive towards nucleophilic substitution, proceeding readily through either Sₙ1 or Sₙ2 pathways due to the resonance stabilization of the resulting carbocation or transition state.[16][17] This makes both compounds excellent electrophilic synthons for introducing the (4-(pyridin-2-yl)phenyl)methyl or (4-(5-methylpyridin-2-yl)phenyl)methyl moiety onto a nucleophilic substrate (e.g., an amine, alcohol, or thiol).

The key difference in their application lies in the downstream effects of the 5-methyl group. In drug discovery, this modification is often a strategic choice to address specific challenges in a lead optimization campaign.[18][19]

G end end lipophilicity lipophilicity end->lipophilicity metabolism metabolism end->metabolism potency potency end->potency solubility solubility end->solubility outcome1 outcome1 lipophilicity->outcome1 metabolism->outcome1 outcome4 outcome4 metabolism->outcome4 outcome2 outcome2 potency->outcome2 outcome3 outcome3 potency->outcome3

Case Study: Enhancing Metabolic Stability

A common liability in drug candidates is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[4][20] Aromatic rings, including pyridine, are often sites of oxidative metabolism. Introducing a methyl group can serve as a "metabolic shield," sterically hindering the approach of a CYP enzyme to a nearby metabolic "hotspot."[21]

For instance, if a lead compound containing the 2-(4-(bromomethyl)phenyl)pyridine moiety shows rapid clearance due to oxidation on the pyridine ring, switching to the this compound analog could block that specific metabolic pathway.[21][22] This can lead to a longer plasma half-life and improved bioavailability, critical attributes for a successful drug.[5]

Conclusion and Outlook

The choice between this compound and its des-methyl analog is a strategic decision that extends far beyond synthetic convenience. It represents a fundamental choice in molecular design.

  • 2-(4-(bromomethyl)phenyl)pyridine offers a simpler, less lipophilic scaffold. It is the ideal starting point when the core structure is desired without additional modulation.

  • This compound provides a handle for fine-tuning. The methyl group can be leveraged to increase lipophilicity, enhance target binding through specific hydrophobic interactions, or, most critically, improve metabolic stability by blocking enzymatic attack.

As a Senior Application Scientist, my recommendation is to consider both reagents as a "matched pair" in early-stage discovery programs. Synthesizing derivatives from both building blocks allows for a direct, empirical comparison of their biological and pharmacokinetic properties, enabling a data-driven decision to advance the most promising candidate. This parallel approach, while requiring slightly more synthetic effort upfront, can significantly de-risk a project and accelerate the path toward a viable clinical candidate.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Journal of the Korean Chemical Society. LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC.
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. 2022-10-26.
  • ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. 2018-09-10.
  • Benchchem. Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds.
  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • RSC Publishing. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
  • Drug Design Org. Structure Activity Relationships.
  • ACS Publications. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • NIH. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. 2017-07-04.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemsrc. 2-[4-(Bromomethyl)phenyl]pyridine | CAS#:52199-24-3. 2025-08-21.
  • PrepChem.com. Synthesis of 2-(p-bromophenyl)-5-bromomethyl-pyridine.
  • chemicalbook. 4'-[4-(BROMOMETHYL)PHENYL]-2,2':6',2''-TERPYRIDINE synthesis.
  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics.
  • NIH. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. 2022-10-19.
  • PubMed Central. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Wikipedia. Suzuki reaction.
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. 2025-08-06.
  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • American Elements. This compound | CAS 1119454-23-7.

Sources

Safety Operating Guide

Proper Disposal of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine: A Senior Scientist's Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 2-(4-(Bromomethyl)phenyl)-5-methylpyridine (CAS No. 1119454-23-7). As a pyridine derivative containing a reactive benzylic bromide, this compound presents a multi-faceted hazard profile that demands a rigorous and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the integrity of our research environment.

Hazard Profile and Inherent Risks: A Multi-Component Analysis

A full, verified Safety Data Sheet (SDS) for this specific compound is not consistently available. Therefore, a risk assessment must be constructed from the known hazards of its constituent functional groups: the pyridine ring and the benzyl bromide moiety. This approach ensures we operate under the highest safety standards.

The primary hazards are associated with:

  • The Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin. They are often flammable and can cause significant irritation to the skin, eyes, and respiratory system.

  • The Benzyl Bromide Moiety : The C-Br bond in the bromomethyl group is highly reactive, making the compound a potent alkylating agent .[1] Such substances can react with biological nucleophiles and are often treated as potential mutagens. Furthermore, benzyl bromides are potent lachrymators , meaning they are severe irritants that can cause intense pain to the eyes and respiratory tract, leading to tearing and difficulty breathing.[2]

Based on this analysis, this compound must be handled as a hazardous substance with the properties summarized below.

Hazard ClassDescription & RationalePrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Derived from the general toxicity of pyridines and the reactivity of benzyl halides.Avoid all direct contact and aerosol generation. Use in a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation, potentially severe. The alkylating nature of the benzyl bromide can lead to chemical burns upon prolonged contact.[2]Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®).
Serious Eye Damage Causes serious eye irritation and is a lachrymator. Direct contact with vapors or liquid can cause immediate pain, tearing, and potential corneal damage.[2][3]Wear chemical splash goggles or a full-face shield.
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors can irritate the nose, throat, and lungs.All handling must occur within a certified chemical fume hood.
Chemical Reactivity Moisture sensitive. Slowly hydrolyzes on contact with water to form hydrobromic acid (HBr), a corrosive acid.[4] Reacts with bases, oxidizing agents, and nucleophiles.[2]Store in a dry, inert atmosphere. Do not mix with incompatible waste streams.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory. The rationale for each is critical to understanding and mitigating the risks.

  • Engineering Controls : All manipulations, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to contain volatile vapors and prevent inhalation exposure.[5]

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for extended contact with halogenated organic compounds. A double-gloving strategy (e.g., nitrile inner, butyl outer) is a prudent measure. Gloves must be inspected before use and disposed of as hazardous waste after handling.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Due to the lachrymatory nature of the compound, a full-face shield worn over safety goggles is strongly recommended to protect the entire face from splashes and vapors.[3]

  • Body Protection : A flame-retardant laboratory coat, fully fastened, is required. Ensure clothing fully covers the skin; shorts or open-toed shoes are strictly prohibited in the laboratory.

Waste Characterization and Segregation: A Decision Workflow

Proper disposal begins with correct waste identification and segregation. All materials that have come into contact with this compound are to be considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, contaminated consumables (pipette tips, gloves, absorbent pads), and empty containers.

Never mix this waste stream with other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department. In particular, avoid mixing with:

  • Aqueous Waste : Contact with water can slowly generate corrosive HBr gas.[4]

  • Acidic Waste : Mixing with strong acids is not advised.

  • Basic Waste : While bases can neutralize the compound, this reaction can be exothermic and should not be performed in a sealed waste container.

The following diagram outlines the decision process for segregating waste related to this compound.

G Diagram 1: Waste Segregation Workflow start Waste Generated is_contaminated Has it contacted 2-(4-(Bromomethyl)phenyl) -5-methylpyridine? start->is_contaminated non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No waste_type Identify Waste Type is_contaminated->waste_type Yes solid_waste Contaminated Solid Waste (Gloves, Tips, Absorbent) waste_type->solid_waste Solid liquid_waste Unused Reagent or Solutions waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Collect in dedicated, lined hazardous waste bin. solid_waste->collect_solid collect_liquid Collect in a sealed, compatible (glass or HDPE) waste container. liquid_waste->collect_liquid collect_sharps Collect in an approved, puncture-proof sharps container. sharps_waste->collect_sharps label_waste Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List full chemical name. collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->store_waste

Caption: Waste segregation decision-making process.

Step-by-Step Disposal Protocol

On-site chemical neutralization of alkylating agents requires a validated procedure and should not be attempted by untrained personnel.[1] The safest and most compliant method for disposal is through a licensed professional hazardous waste management service.

Step 1: Waste Collection (Liquid Waste)

  • Designate a clean, compatible waste container. A glass bottle with a screw cap is preferred. High-Density Polyethylene (HDPE) may also be suitable.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Carefully pour the waste into the container within a chemical fume hood. Avoid splashes.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Securely close the container lid after each addition.

Step 2: Waste Collection (Solid Waste)

  • Collect all contaminated solid materials (e.g., absorbent pads, gloves, weighing papers) in a heavy-duty plastic bag or a lined, designated solid waste container.

  • Once full, seal the bag and place it in the designated hazardous waste collection drum.

Step 3: Labeling

  • Clearly and legibly fill out the hazardous waste label. Include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Irritant," "Lachrymator").

    • The date of accumulation.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area must be secure, well-ventilated, and away from heat or ignition sources.[3]

  • Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Follow their specific procedures for waste consolidation and removal. The ultimate disposal will likely involve high-temperature incineration at a licensed facility, which is the standard method for destroying hazardous organic compounds.[6]

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Do not attempt to clean a large spill if you are not trained to do so.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : For a small, manageable spill inside a fume hood, contain the liquid with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.[3]

  • Collect : Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department immediately.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous, science-based protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • Castegnaro, M., et al. (1985). Evaluation of methods for destruction of some alkylating agents. PubMed Central. Available at: [Link]

  • National Remediation Contamination Services. (n.d.). Tear Gas Cleanup and Remediation: A Comprehensive Guide. Available at: [Link]

  • J.T. Baker. (2011). Pyridine Material Safety Data Sheet. Available at: [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Available at: [Link]

  • XiXisys.com. (2025). 2-[4-(Bromomethyl)phenyl]-5-methylpyridine Safety Data Sheet. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Methods Used to Destroy Chemical Warfare Agents. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers in Drug Discovery and Chemical Synthesis

The novel compound 2-(4-(Bromomethyl)phenyl)-5-methylpyridine holds significant promise for advancements in pharmaceutical and materials science. As with any pioneering research, the foundation of success lies in a culture of safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this reactive chemical, ensuring the well-being of laboratory personnel and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes established safety protocols for its constituent chemical classes: pyridine derivatives and bromomethylphenyl compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

The chemical structure of this compound suggests a combination of hazards that demand rigorous safety measures. The pyridine moiety can be readily absorbed through the skin and is often associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Furthermore, pyridine and its derivatives can be flammable liquids.[2][3] The presence of the bromomethylphenyl group introduces the risks associated with halogenated organic compounds, including potential toxicity and environmental hazards.[4][5][6] Bromomethyl compounds, in particular, can be lachrymators and irritants.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with an emphasis on materials and standards that offer appropriate chemical resistance.

Protection Type Specific Recommendations Rationale and Standards
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[1][2][7]Protects against splashes and vapors that can cause severe eye irritation. Ensure compliance with NIOSH (US) or EN 166 (EU) standards.[7]
Hand Protection Chemically resistant gloves are essential. Butyl rubber or neoprene gloves are recommended for handling pyridine-like compounds.[2][3] Nitrile gloves may offer limited protection and should be changed frequently after consulting manufacturer compatibility data.[1][3] Always inspect gloves for tears or punctures before use.Provides a critical barrier against skin absorption, a primary route of exposure for pyridine derivatives.[3]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2] For larger-scale operations, a chemical-resistant apron or suit should be considered.Prevents skin contact and protects personal clothing from contamination.[7]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[1][7] If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.The volatile nature of pyridine derivatives and the potential for aerosol generation necessitate stringent control of inhalation exposure.[1]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to post-experiment cleanup.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Protocol Prep Review SDS for Analogs & Conduct Risk Assessment Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->Verify_Controls Proceed if safe Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Transfer Transfer Chemical to Fume Hood Don_PPE->Transfer Experiment Perform Experimental Procedure Transfer->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Procedure Complete Emergency Spill or Exposure Occurs Experiment->Emergency Incident Segregate_Waste Segregate Halogenated Organic Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste via Certified Contractor Segregate_Waste->Dispose Evacuate Evacuate Area Emergency->Evacuate First_Aid Administer First Aid Emergency->First_Aid Notify Notify Supervisor & Safety Officer Evacuate->Notify

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned.[2] Prepare all required equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

  • Handling: Conduct all manipulations of this compound inside a certified chemical fume hood. Use caution to avoid generating dust or aerosols. Keep containers tightly closed when not in use.[1]

  • Post-Handling: After completing the experimental work, thoroughly decontaminate all work surfaces and equipment. Wash hands and any potentially exposed skin with soap and water.[8]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

  • Spill: For a small spill within a chemical fume hood, use an inert absorbent material to contain the substance.[10] For larger spills, evacuate the area and contact your institution's emergency response team.[8]

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, properly labeled hazardous waste container.[4][5] Do not mix with non-halogenated waste streams.[5][6][11]

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for chemical waste disposal.[2] Incineration is often the preferred method for halogenated organic compounds.[8][12]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly explore the scientific potential of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific website: [Link]

  • Unknown. Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs website: [Link]

  • Unknown. Material Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Campus Operations. Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.